molecular formula C22H28N6O3S B15566534 Delavirdine CAS No. 136817-59-9; 147221-93-0

Delavirdine

カタログ番号: B15566534
CAS番号: 136817-59-9; 147221-93-0
分子量: 456.6 g/mol
InChIキー: WHBIGIKBNXZKFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Delavirdine is the amide resulting from the formal condensation of 5-[(methylsulfonyl)amino]-1H-indole-2-carboxylic acid and 4-amino group of 1-[3-(isopropylamino)pyridin-2-yl]piperazine, this compound is a non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1. Viral resistance emerges rapidly when this compound is used alone, so it is therefore used (as the methanesulfonic acid salt) with other antiretrovirals for combination therapy of HIV infection. It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is a N-acylpiperazine, a sulfonamide, an aminopyridine and an indolecarboxamide.
A potent, non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1.
This compound is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Non-Nucleoside Reverse Transcriptase Inhibitor.
This compound is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.
This compound is a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, this compound may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for viral disease and has 2 investigational indications.
See also: this compound Mesylate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBIGIKBNXZKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147221-93-0 (mesylate)
Record name Delavirdine [INN]
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DSSTOX Substance ID

DTXSID6022892
Record name Delavirdine
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Molecular Weight

456.6 g/mol
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Physical Description

Solid
Record name Delavirdine
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Solubility

8.60e-02 g/L
Record name Delavirdine
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CAS No.

136817-59-9
Record name Delavirdine
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Record name Delavirdine [INN]
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Melting Point

226-228 °C, 226 - 228 °C
Record name Delavirdine
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Record name Delavirdine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Delavirdine's Mechanism of Action: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's antiviral activity. It details the specific interactions with the HIV-1 reverse transcriptase enzyme, the kinetic and quantitative aspects of this inhibition, and the molecular basis of drug resistance. Furthermore, this document outlines the detailed experimental protocols for assessing the enzymatic and cell-based activity of this compound, offering a valuable resource for researchers in the field of antiretroviral drug development.

Introduction

This compound is a bis(heteroaryl)piperazine derivative that potently and specifically inhibits the replication of HIV-1.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active and does not compete with nucleoside triphosphates for binding to the active site of the reverse transcriptase (RT) enzyme.[2] Instead, it belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that function through allosteric inhibition. This guide will explore the core mechanism of action of this compound, from its binding site on the HIV-1 RT to the downstream effects on viral replication and the development of resistance.

Molecular Mechanism of Action

This compound's primary target is the HIV-1 reverse transcriptase, a pivotal enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step for viral integration into the host cell's genome.

Allosteric Binding to the Non-Nucleoside Binding Pocket

This compound binds to a specific, hydrophobic pocket located in the p66 subunit of the HIV-1 RT, approximately 10 Å from the catalytic active site.[3][4] This site is commonly referred to as the NNRTI-binding pocket (NNIBP). The p66 subunit, in conjunction with the p51 subunit, forms the functional heterodimeric enzyme.[5][6] The binding of this compound to this allosteric site is non-competitive with respect to both the template-primer and the deoxynucleoside triphosphate (dNTP) substrates.[7]

The NNIBP is composed of both hydrophobic and hydrophilic residues, with key amino acids involved in this compound binding including L100, K101, K103, V106, V179, Y181, Y188, G190, and F227 of the p66 subunit, as well as E138 from the p51 subunit.[4]

Conformational Changes and Inhibition of Polymerase Activity

Upon binding to the NNIBP, this compound induces a significant conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[4] This structural alteration, particularly affecting the "thumb" and "finger" subdomains of the p66 subunit, distorts the catalytic site.[4] The consequence of this distortion is the inhibition of both the RNA-dependent and DNA-dependent DNA polymerase activities of the enzyme, effectively halting the synthesis of viral DNA.[1][2]

dot

cluster_0 HIV-1 Reverse Transcriptase (p66/p51) cluster_1 p66 Subunit RT_Inactive Inactive RT Conformation Active_Site Catalytic Active Site RT_Inactive->Active_Site Distorts RT_Active Active RT Conformation Viral_DNA Viral DNA Synthesis (Blocked) RT_Active->Viral_DNA Catalyzes NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->RT_Inactive Induces Conformational Change Active_Site->Viral_DNA Inhibits This compound This compound This compound->NNIBP Binds to Viral_RNA Viral RNA Viral_RNA->RT_Active Template dNTPs dNTPs dNTPs->RT_Active Substrate

Figure 1. Mechanism of this compound Inhibition of HIV-1 Reverse Transcriptase.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound is quantified by determining its 50% inhibitory concentration (IC50) in enzymatic assays and its 50% effective concentration (EC50) in cell-based antiviral assays.

Enzymatic Inhibition

In cell-free enzymatic assays using purified recombinant HIV-1 reverse transcriptase, this compound exhibits potent inhibitory activity.

Parameter Value (µM) Assay Condition
IC50 0.12 - 0.26Recombinant HIV-1 RT

Table 1: In vitro inhibitory activity of this compound against wild-type HIV-1 reverse transcriptase.

Antiviral Activity in Cell Culture

In cell-based assays, this compound effectively inhibits the replication of HIV-1 in various cell lines, including peripheral blood mononuclear cells (PBMCs).

Parameter Value (µM) Cell Line
EC50 0.01 - 0.05MT-4 cells
EC50 0.01 - 0.1Human PBMCs

Table 2: Antiviral activity of this compound against wild-type HIV-1 in cell culture.

Resistance to this compound

A significant limitation to the long-term efficacy of this compound is the rapid emergence of drug-resistant viral strains. Resistance is conferred by specific mutations within the NNRTI-binding pocket of the reverse transcriptase.

Key Resistance Mutations

Mutations in the reverse transcriptase gene can alter the conformation of the NNIBP, thereby reducing the binding affinity of this compound. The most common mutations associated with this compound resistance include:

  • K103N: This is a frequently observed mutation that confers high-level resistance to this compound and cross-resistance to other NNRTIs like nevirapine.[8]

  • Y181C: This mutation also leads to significant resistance to this compound and nevirapine.[8]

  • P236L: This mutation is more specific to this compound and can lead to high-level resistance.[2][9]

  • Other mutations: L100I, V106A, Y188L, and G190A/S can also contribute to this compound resistance, often in combination with other mutations.[8][10]

Quantitative Impact of Resistance Mutations

The presence of these mutations can lead to a substantial increase in the IC50 value of this compound, indicating a significant loss of potency.

Mutation(s) Fold Change in IC50
K103N>50
Y181C50 - 100
P236LHigh-level resistance
K103N + Y181C>100

Table 3: Impact of common resistance mutations on this compound susceptibility.[8][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity and for the development of novel NNRTIs.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • [³H]-dTTP or other labeled dNTP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT), and dNTPs (including [³H]-dTTP).

  • Add the this compound dilutions to the respective wells. Include a no-drug control (DMSO vehicle) and a no-enzyme control.

  • Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

  • Transfer the reaction mixtures to glass fiber filters and wash with 5% TCA to remove unincorporated nucleotides.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

dot

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of this compound C Add this compound dilutions and reaction mix to plate A->C B Prepare reaction mix: Assay buffer, template-primer, dNTPs (with [3H]-dTTP) B->C D Initiate reaction with HIV-1 RT C->D E Incubate at 37°C D->E F Stop reaction with TCA E->F G Filter and wash F->G H Measure radioactivity G->H I Calculate % inhibition and IC50 H->I

Figure 2. Experimental workflow for HIV-1 Reverse Transcriptase Enzyme Inhibition Assay.

Cell-Based Antiviral Assay (MTT or p24 Antigen Assay)

This assay determines the ability of this compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS) or PBMCs

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT reagent (for cell viability) or p24 antigen ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the this compound dilutions to the cells. Include a no-drug control (DMSO vehicle) and uninfected cell controls.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plate at 37°C in a CO₂ incubator for 4-7 days.

  • For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm.

  • For p24 antigen assay: a. Collect the cell culture supernatant. b. Perform a p24 antigen ELISA according to the manufacturer's instructions.

  • Calculate the percent inhibition of viral replication (or protection from cytopathic effect) for each this compound concentration and determine the EC50 value.

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cluster_0 Cell Culture & Treatment cluster_1 Incubation cluster_2 Endpoint Measurement cluster_3 Data Analysis A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Infect cells with HIV-1 B->C D Incubate at 37°C for 4-7 days C->D E Perform MTT assay (cell viability) D->E F Perform p24 ELISA (viral replication) D->F G Calculate % inhibition and EC50 E->G F->G

Figure 3. Experimental workflow for a cell-based antiviral assay.

Conclusion

This compound exemplifies the mechanism of action of non-nucleoside reverse transcriptase inhibitors, acting as a potent allosteric inhibitor of HIV-1 RT. Its interaction with the NNIBP induces conformational changes that disrupt the enzyme's catalytic function, thereby inhibiting viral DNA synthesis. While the emergence of drug resistance through mutations in the binding pocket remains a clinical challenge, the detailed understanding of this compound's mechanism of action continues to inform the development of next-generation NNRTIs with improved resistance profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of novel antiretroviral agents.

References

Delavirdine's Interaction with HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in the combination therapy of HIV-1 infection. This technical guide provides an in-depth analysis of the binding site of this compound on the HIV-1 reverse transcriptase (RT) enzyme. It details the molecular interactions, the impact of resistance mutations on binding affinity, and the experimental methodologies used to elucidate these characteristics. This document is intended to serve as a comprehensive resource for researchers in virology, molecular biology, and drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a cornerstone of antiretroviral therapy, responsible for converting the viral RNA genome into DNA, a critical step in the viral life cycle. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site. This compound, a synthetic NNRTI, functions by binding to this pocket and inducing a conformational change that inhibits the catalytic activity of the enzyme. Understanding the precise nature of this compound's binding and the mechanisms of resistance is crucial for the development of more robust and effective antiretroviral agents.

The this compound Binding Site: A Molecular Perspective

This compound binds to a hydrophobic, allosteric site on the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket (NNIBP). This pocket is formed by several key amino acid residues that interact with the drug molecule primarily through hydrophobic and van der Waals interactions.

The binding of this compound induces a conformational change in the enzyme, which is a hallmark of allosteric inhibition. This structural alteration distorts the polymerase active site, thereby impeding the binding of the natural deoxynucleoside triphosphate (dNTP) substrates and inhibiting DNA synthesis.

Key Amino Acid Residues in the NNRTI Binding Pocket

A multitude of studies involving X-ray crystallography and site-directed mutagenesis have identified the critical amino acid residues that constitute the NNIBP and interact with this compound. These include, but are not limited to:

  • Leucine 100 (L100)

  • Lysine 101 (K101)

  • Lysine 103 (K103)

  • Valine 106 (V106)

  • Valine 108 (V108)

  • Glutamic acid 138 (E138)

  • Valine 179 (V179)

  • Tyrosine 181 (Y181)

  • Tyrosine 188 (Y188)

  • Glycine 190 (G190)

  • Phenylalanine 227 (F227)

  • Tryptophan 229 (W229)

  • Leucine 234 (L234)

  • Proline 236 (P236)

The following diagram illustrates the logical relationship of this compound binding to the NNRTI pocket and its inhibitory effect.

This compound This compound NNRTI_Pocket NNRTI Binding Pocket (p66 Subunit) This compound->NNRTI_Pocket Binds to RT_Conformation Conformational Change in RT NNRTI_Pocket->RT_Conformation Induces Polymerase_Active_Site Polymerase Active Site Distortion RT_Conformation->Polymerase_Active_Site dNTP_Binding dNTP Binding Inhibition Polymerase_Active_Site->dNTP_Binding DNA_Synthesis Inhibition of DNA Synthesis dNTP_Binding->DNA_Synthesis

This compound Binding and Inhibition Pathway

Quantitative Analysis of this compound Binding and Resistance

The efficacy of this compound and the impact of resistance mutations are quantified by measuring its inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the available quantitative data for this compound against wild-type and mutant HIV-1 RT.

Enzyme IC50 (µM) Reference
Recombinant Wild-Type HIV-1 RT0.26[1]
Wild-Type HIV-1 (Baseline Clinical Isolates)0.022 (median)[2][3]
This compound-Resistant HIV-1 (Week 8 Clinical Isolates)5.365 (median)[2][3]

Table 1: this compound IC50 Values against Wild-Type and Resistant HIV-1

Mutations within the NNIBP can significantly reduce the binding affinity of this compound, leading to drug resistance. The most clinically significant mutations that confer resistance to this compound are K103N and Y181C. The P236L and V106A mutations are also associated with this compound resistance.[2][3] Interestingly, this compound has been reported to retain significant inhibitory activity against RT enzymes with mutations at position E138.[4]

Mutation Effect on this compound Susceptibility Reference
K103NPredominant resistance mutation[2][3]
Y181CPredominant resistance mutation[2][3]
P236LConfers resistance[2][3]
V106AConfers resistance[2][3]
E138KRetains susceptibility[4]

Table 2: Key Resistance Mutations and their Impact on this compound Susceptibility

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to study the interaction of this compound with HIV-1 RT.

Expression and Purification of HIV-1 Reverse Transcriptase

A detailed protocol for the expression and purification of recombinant HIV-1 RT is essential for in vitro studies.

Objective: To produce highly pure and active heterodimeric (p66/p51) HIV-1 RT for use in enzymatic and structural assays.

General Workflow:

cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli with pET vector containing RT p66 and p51 genes Culture_Growth Large-scale culture growth Transformation->Culture_Growth Induction Induction of protein expression (e.g., with IPTG) Culture_Growth->Induction Cell_Lysis Cell Lysis (e.g., sonication) Induction->Cell_Lysis Clarification Clarification of lysate (centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged RT) Clarification->Affinity_Chromatography Ion_Exchange Ion-Exchange Chromatography (e.g., Mono Q) Affinity_Chromatography->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Purity_Analysis Purity and Concentration Analysis (SDS-PAGE, UV-Vis) Size_Exclusion->Purity_Analysis

HIV-1 RT Expression and Purification Workflow

Detailed Steps:

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector (e.g., pET series) containing the genes for the p66 and p51 subunits of HIV-1 RT.

  • Culture Growth: Grow the transformed cells in a large volume of appropriate media (e.g., LB broth) with antibiotic selection at 37°C to an optimal optical density (OD600).

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture and continue incubation at a reduced temperature (e.g., 18-25°C) for several hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.

  • Clarification: Remove cell debris by high-speed centrifugation to obtain a clear lysate.

  • Affinity Chromatography: If the RT protein is tagged (e.g., with a polyhistidine tag), use affinity chromatography (e.g., Ni-NTA resin) for the initial purification step.

  • Ion-Exchange Chromatography: Further purify the protein using ion-exchange chromatography (e.g., Mono Q column) to separate proteins based on their charge.

  • Size-Exclusion Chromatography: Perform a final purification and buffer exchange step using size-exclusion chromatography to isolate the heterodimeric RT.

  • Purity and Concentration Analysis: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the RT enzyme to study their effects on this compound binding and resistance.

Objective: To create specific point mutations in the HIV-1 RT gene.

General Workflow:

Primer_Design Design mutagenic primers containing the desired mutation PCR_Amplification PCR amplification of the plasmid with mutagenic primers Primer_Design->PCR_Amplification Template_Digestion Digestion of parental methylated DNA template with DpnI PCR_Amplification->Template_Digestion Transformation Transformation of E. coli with the mutated plasmid Template_Digestion->Transformation Screening Screening of colonies and sequence verification of the mutation Transformation->Screening

Site-Directed Mutagenesis Workflow

Detailed Steps:

  • Primer Design: Design a pair of complementary oligonucleotide primers containing the desired mutation flanked by 15-20 nucleotides of the correct sequence on both sides.

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type RT gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform competent E. coli cells with the DpnI-treated plasmid.

  • Screening and Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay is used to determine the IC50 value of this compound against wild-type and mutant RT enzymes.

Objective: To quantify the inhibitory activity of this compound on the DNA polymerase activity of HIV-1 RT.

General Protocol (Non-radioactive ELISA-based):

  • Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing a poly(A) template and an oligo(dT) primer, digoxigenin (B1670575) (DIG)-labeled dUTP, and biotin-labeled dUTP in a suitable reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Enzyme Addition: Add a standardized amount of purified HIV-1 RT (wild-type or mutant) to all wells except the negative control to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for the synthesis of the DIG- and biotin-labeled DNA product.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind to the wells.

  • Detection: Wash the plate to remove unbound components. Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Signal Generation: After another wash step, add a chromogenic substrate for the enzyme conjugate. The resulting colorimetric signal is proportional to the amount of synthesized DNA.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography

X-ray crystallography provides a high-resolution three-dimensional structure of the this compound-RT complex, revealing the precise molecular interactions.

Objective: To determine the atomic-level structure of this compound bound to the NNRTI binding pocket of HIV-1 RT.

General Workflow:

Complex_Formation Formation of the RT-delavirdine complex Crystallization Crystallization of the complex (e.g., hanging-drop vapor diffusion) Complex_Formation->Crystallization Data_Collection X-ray diffraction data collection Crystallization->Data_Collection Structure_Solution Structure solution (e.g., molecular replacement) Data_Collection->Structure_Solution Refinement Structure refinement and validation Structure_Solution->Refinement

X-ray Crystallography Workflow

Detailed Steps:

  • Complex Formation: Incubate purified HIV-1 RT with a molar excess of this compound to ensure complete binding.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the RT-delavirdine complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.

  • Structure Solution: Process the diffraction data and determine the initial phases, often by molecular replacement using a known structure of HIV-1 RT.

  • Structure Refinement: Build and refine the atomic model of the RT-delavirdine complex against the experimental data to obtain a final, high-resolution structure.

Conclusion

This technical guide has provided a comprehensive overview of the binding of this compound to its allosteric site on HIV-1 reverse transcriptase. The interaction is characterized by the engagement of a specific set of hydrophobic residues within the NNRTI binding pocket, leading to conformational changes that inhibit the enzyme's function. The emergence of resistance, primarily through mutations such as K103N and Y181C, underscores the importance of understanding the molecular basis of drug-enzyme interactions. The detailed experimental protocols outlined herein serve as a valuable resource for researchers aiming to further investigate the mechanisms of NNRTI action and to develop novel antiretroviral agents with improved resistance profiles. The continued application of these and other advanced techniques will be instrumental in the ongoing effort to combat HIV-1.

References

Delavirdine as a Non-Competitive Inhibitor of HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delavirdine (B1662856) is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the human immunodeficiency virus type 1 (HIV-1).[1] As a member of the bisheteroarylpiperazine class of compounds, its mechanism of action is distinct from nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). This compound functions as a non-competitive inhibitor, binding to an allosteric site on the reverse transcriptase (RT) enzyme.[2] This binding event induces a conformational change that disrupts the enzyme's catalytic function, effectively halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[2][3] This guide provides an in-depth analysis of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Non-Competitive Inhibition

This compound's inhibitory activity is not in competition with the natural substrates of the reverse transcriptase enzyme, namely the template-primer complex or deoxynucleoside triphosphates (dNTPs).[3] Instead, it binds to a specific, hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å away from the enzyme's active site.[4] This allosteric binding site is unique to NNRTIs and is not present in HIV-2 RT or human DNA polymerases, accounting for this compound's high specificity for HIV-1.[1]

The binding of this compound to this pocket induces a significant conformational change in the enzyme, distorting the catalytic site and limiting the mobility of key structural domains. This allosteric effect prevents the proper alignment and binding of dNTPs, thereby blocking both RNA-dependent and DNA-dependent DNA polymerase activities and inhibiting viral replication.[2][3]

delavirdine_mechanism cluster_enzyme HIV-1 Reverse Transcriptase (p66 Subunit) active_site Catalytic Active Site product Viral DNA Synthesis (Blocked) active_site->product allosteric_site NNRTI Allosteric Pocket allosteric_site->active_site Induces Conformational Change (Inhibition) dNTP dNTP Substrate dNTP->active_site Binds to Active Site This compound This compound (NNRTI) This compound->allosteric_site Binds Allosterically

Figure 1: Non-competitive inhibition mechanism of this compound on HIV-1 RT.

Quantitative Inhibitory and Antiviral Activity

The potency of this compound has been quantified through various in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) reflects the concentration required to inhibit 50% of the enzyme's activity, while the half-maximal effective concentration (EC50) represents the concentration needed to reduce viral replication by 50% in cell culture.

Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 RT
ParameterValue (µM)TargetNotes
IC500.26Recombinant HIV-1 RTHighly selective over human DNA polymerases α (IC50 = 440 µM) and δ (IC50 > 550 µM).[1]
Table 2: Cell-Based Antiviral Activity of this compound
Cell LineHIV-1 StrainParameterValue (µM)Reference
CD4+ H9, MT-2, MT-4, PBMCsLaboratory StrainsIC500.008 - 0.9[5]
PBMCs25 Primary Clinical IsolatesMean IC500.066[5]
PBMCsWild-Type Clinical IsolatesMedian IC500.022 (Range: 0.01 - 0.132)[4]

Development of Resistance

As with other NNRTIs, monotherapy with this compound can lead to the rapid development of viral resistance.[4] Specific mutations within the NNRTI binding pocket of the reverse transcriptase enzyme can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.

Table 3: this compound Resistance and Cross-Resistance Data
MutationEffect on this compound SusceptibilityNotesReference
K103NConfers resistancePredominant mutation observed in clinical trials; confers cross-resistance to other NNRTIs.[4]
Y181CConfers resistancePredominant mutation observed in clinical trials; confers cross-resistance to other NNRTIs.[4]
P236LConfers resistanceUnique mutation that can develop in vitro; may increase susceptibility to other NNRTIs.[4]
V106AConfers resistanceObserved in patients with a virologic response.[4]

Experimental Protocols

The following sections provide detailed methodologies for the evaluation of this compound's inhibitory and antiviral properties.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

This colorimetric assay quantifies the direct inhibition of purified HIV-1 RT by measuring the synthesis of a DNA strand from an RNA template.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound mesylate

  • Reaction Buffer (containing template, primer, dNTPs)

  • Lysis Buffer

  • Streptavidin-coated 96-well plates

  • HRP-conjugated anti-Digoxigenin antibody

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer to achieve final assay concentrations.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer with the diluted this compound or control vehicle.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate. The newly synthesized biotin-tagged cDNA will bind to the streptavidin. Incubate at 37°C for 1 hour.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound components.

  • Detection: Add HRP-conjugated anti-Digoxigenin antibody to each well and incubate at 37°C for 45 minutes. This antibody will bind to the digoxigenin-labeled nucleotides incorporated into the cDNA.

  • Substrate Addition: After another wash step, add the ABTS substrate. The HRP enzyme will catalyze a color change. Incubate at room temperature for 30 minutes.

  • Readout: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting percent inhibition versus the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV Activity Assay

This assay measures the ability of this compound to inhibit HIV-1 replication in a susceptible human cell line.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM) or Peripheral Blood Mononuclear Cells (PBMCs)

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • This compound mesylate

  • Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)

  • 96-well cell culture plates

  • p24 antigen capture ELISA kit or a reporter gene assay system (e.g., luciferase)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include "no-drug" and "no-virus" controls.

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates for 4-7 days at 37°C in a CO2 incubator to allow for viral replication.

  • Assay Readout: After incubation, quantify the extent of viral replication. This is commonly done by measuring the amount of p24 viral core antigen in the cell culture supernatant using an ELISA kit.

  • Data Analysis: Calculate the percent reduction in p24 production for each this compound concentration compared to the untreated infected control. The EC50 value is determined by plotting the percent reduction against the log of the compound concentration.

  • Toxicity Assessment: Concurrently, assess the cytotoxicity of this compound on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

experimental_workflow cluster_invitro In Vitro Analysis cluster_cell Cell-Based Analysis cluster_resistance Resistance Profiling enzymatic_assay HIV-1 RT Enzymatic Inhibition Assay calc_ic50 Calculate IC50 enzymatic_assay->calc_ic50 antiviral_assay Cell-Based Antiviral Activity Assay calc_ec50 Calculate EC50 antiviral_assay->calc_ec50 toxicity_assay Cytotoxicity Assay calc_cc50 Calculate CC50 toxicity_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si resistance_assay Assay against Mutant HIV-1 Strains calc_si->resistance_assay genotyping Sequence RT Gene of Resistant Isolates resistance_assay->genotyping start This compound start->enzymatic_assay start->antiviral_assay start->toxicity_assay

Figure 2: Experimental workflow for evaluating this compound's efficacy.

Conclusion

This compound exemplifies the mechanism of non-competitive inhibition, a cornerstone of antiretroviral therapy. Its allosteric binding to HIV-1 reverse transcriptase provides a highly specific means of disrupting viral replication. While the emergence of resistance remains a clinical challenge, understanding the quantitative aspects of its inhibitory action and the specific mutations that confer resistance is crucial for the development of next-generation NNRTIs and for optimizing combination therapy regimens. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel antiretroviral agents.

References

The Chemical Synthesis of Delavirdine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been used in the treatment of HIV-1 infection. Its chemical synthesis is a multi-step process that involves the preparation of two key heterocyclic intermediates, which are then coupled to form the final active pharmaceutical ingredient. This technical guide provides a detailed overview of the primary synthetic pathways for this compound, including experimental protocols for key reactions, quantitative data, and a visual representation of the synthetic route. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.

Introduction

This compound, chemically known as N-[2-({4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}carbonyl)-1H-indol-5-yl]methanesulfonamide, is a potent inhibitor of the HIV-1 reverse transcriptase enzyme. The synthesis of this compound primarily revolves around the formation of an amide bond between two key fragments: 5-[(methylsulfonyl)amino]-1H-indole-2-carboxylic acid and 1-[3-(isopropylamino)pyridin-2-yl]piperazine. This guide will detail a common synthetic approach, breaking down the synthesis of each key intermediate and the final coupling reaction.

Overall Synthesis Pathway

The retrosynthetic analysis of this compound indicates that the molecule can be disconnected at the amide bond, leading to two primary building blocks. The synthesis, therefore, involves the separate preparation of an indole (B1671886) derivative and a pyridine-piperazine derivative, followed by their condensation.

Caption: Overall synthetic pathway of this compound.

Synthesis of Key Intermediates

Synthesis of 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate I)

The synthesis of the indole intermediate begins with ethyl 5-nitroindole-2-carboxylate and proceeds through hydrolysis, reduction of the nitro group, and subsequent mesylation.

Experimental Protocol:

  • Hydrolysis of Ethyl 5-nitroindole-2-carboxylate: Ethyl 5-nitroindole-2-carboxylate is hydrolyzed under basic conditions to yield 5-nitroindole-2-carboxylic acid.

  • Reduction of 5-Nitroindole-2-carboxylic acid: The nitro group of 5-nitroindole-2-carboxylic acid is reduced to an amine using a reducing agent such as Raney Nickel and hydrogen gas at room temperature and pressure, affording 5-aminoindole-2-carboxylic acid.

  • Mesylation of 5-Aminoindole-2-carboxylic acid: The resulting 5-aminoindole-2-carboxylic acid is then reacted with methanesulfonyl chloride in a suitable solvent to yield the final indole intermediate, 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid.

Quantitative Data:

StepStarting MaterialReagentsProductYield
1Ethyl 5-nitroindole-2-carboxylateBase (e.g., NaOH)5-Nitroindole-2-carboxylic acidHigh
25-Nitroindole-2-carboxylic acidRaney Ni, H₂5-Aminoindole-2-carboxylic acidGood
35-Aminoindole-2-carboxylic acidMethanesulfonyl chloride5-[(Methylsulfonyl)amino]-indole-2-carboxylic acidGood
Synthesis of 2-(1-Piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate II)

The pyridine-piperazine intermediate is synthesized from 2-chloro-3-aminopyridine.

Experimental Protocol:

  • Reductive Alkylation of 2-Chloro-3-aminopyridine: 2-Chloro-3-aminopyridine undergoes a nucleophilic addition reaction with acetone (B3395972) in an acidic environment, followed by reduction with a metal hydride reducing agent to form 2-chloro-3-[(1-methylethyl)amino]pyridine.

  • Nucleophilic Substitution with Piperazine (B1678402): The synthesized 2-chloro-3-[(1-methylethyl)amino]pyridine is then reacted with piperazine in a refluxing solvent. A molar ratio of 1:6 to 1:12 of the pyridine (B92270) derivative to piperazine is typically used to favor the monosubstituted product, yielding 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.

Quantitative Data:

StepStarting MaterialReagentsProductYield
12-Chloro-3-aminopyridineAcetone, Acid, Reducing agent2-Chloro-3-[(1-methylethyl)amino]pyridineModerate
22-Chloro-3-[(1-methylethyl)amino]pyridinePiperazine2-(1-Piperazinyl)-3-[(1-methylethyl)amino]pyridineGood

Final Condensation to this compound

The final step in the synthesis of this compound is the coupling of the two key intermediates.

Final_Condensation Indole 5-[(Methylsulfonyl)amino]- indole-2-carboxylic acid Activated_Indole Acyl Chloride Intermediate Indole->Activated_Indole Thionyl Chloride Pyridine 2-(1-Piperazinyl)-3- [(1-methylethyl)amino]pyridine This compound This compound Pyridine->this compound Activated_Indole->this compound Condensation

Caption: Final condensation step in this compound synthesis.

Experimental Protocol:

  • Activation of the Carboxylic Acid: The carboxylic acid of the indole intermediate (I) is activated to facilitate the amide bond formation. A common method is the conversion to an acyl chloride by reacting with thionyl chloride.

  • Condensation Reaction: The activated acyl chloride is then reacted with the pyridine-piperazine intermediate (II) to form this compound.

  • Purification: The crude product is purified through a series of extractions and recrystallization. A typical workup involves dissolving the reaction mixture in water and dichloromethane, adjusting the pH to 8-9 with a base like 2N sodium hydroxide, separating the organic layer, and washing it sequentially with hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried, concentrated, and the resulting solid is decolorized with activated carbon and recrystallized from a solvent system such as ethyl acetate/hexane.

Quantitative Data:

StepStarting MaterialsReagentsProductYield
1Intermediate I, Intermediate IIThionyl ChlorideThis compound63%

A reported overall yield for this synthetic route is approximately 34%.

Conclusion

The chemical synthesis of this compound is a well-established process that relies on the efficient construction of two key heterocyclic intermediates followed by their condensation. The pathway detailed in this guide offers a reproducible and scalable method for the preparation of this important antiretroviral agent. The provided experimental outlines and quantitative data serve as a valuable resource for chemists and researchers in the pharmaceutical sciences. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and a more cost-effective manufacturing process.

delavirdine absorption, distribution, and protein binding properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Pharmacokinetic Properties of Delavirdine (B1662856): Absorption, Distribution, and Protein Binding

This document provides a comprehensive overview of the absorption, distribution, and plasma protein binding characteristics of this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Absorption

This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached approximately one hour after dosing[1][2]. The oral bioavailability is estimated to be around 85%[3]. However, the absorption process is critically dependent on the pH of the gastric environment.

Factors Influencing Absorption

The primary factor governing this compound absorption is gastric pH. As a weakly basic compound, its solubility is significantly higher in acidic conditions[4][5].

  • Effect of pH : this compound is well absorbed at a gastric pH of less than 2.0[1]. When the pH rises above 3, the extent of its absorption is significantly decreased[4][6]. This pH-dependent solubility is a crucial consideration in clinical practice.

  • Drug Interactions : Co-administration with agents that increase gastric pH can impair this compound absorption. This includes antacids, H2-receptor antagonists, proton-pump inhibitors, and the buffered formulation of didanosine[5][6]. To mitigate this interaction, it is recommended that the administration of this compound and antacids or buffered didanosine (B1670492) be separated by at least one hour[6]. A study evaluating the concurrent single-dose administration of this compound and buffered didanosine tablets found that this compound's maximum concentration (Cmax) and area under the curve (AUC) were significantly reduced[7].

  • Effect of Food : At steady-state, food does not have a clinically significant effect on the overall exposure (AUC) or minimum concentration (Cmin) of this compound[6][8]. However, it can delay absorption and resulted in a lower Cmax in a multiple-dose study[8]. A single-dose study in healthy volunteers had previously shown a reduction in AUC in the presence of food[8].

Absorption This compound Oral Absorption Stomach Stomach (Acidic Environment) Stomach->Absorption Primary Site Factors Influencing Factors Factors->Stomach pH_Low Low Gastric pH (pH < 3) Factors->pH_Low pH_High High Gastric pH (pH > 3) Factors->pH_High Food Food Intake Factors->Food Result_Good Enhanced Solubility & Good Absorption pH_Low->Result_Good Result_Bad Reduced Solubility & Decreased Absorption pH_High->Result_Bad Agents Antacids, PPIs, H2 Blockers, Buffered Didanosine Agents->pH_High Causes Result_Food Delayed Absorption (Lower Cmax) No significant change in AUC at steady state Food->Result_Food Result_Good->Absorption Leads to Result_Bad->Absorption Leads to Result_Food->Absorption Affects

Caption: Logical relationship of factors affecting this compound absorption.
Quantitative Absorption Data

ParameterValueReference(s)
Bioavailability~85%[3]
Time to Peak Concentration (Tmax)~1 hour[1][2]
Effect of Concurrent Didanosine (Single Dose)↓ Cmax (7.22 to 3.51 µM) ↓ AUC (22.5 to 14 µM.h)[7]
Effect of Food (Steady State)↓ Cmax (29.6 to 23.0 µM) No significant change in AUC or Cmin[8]
Experimental Protocol: Clinical Pharmacokinetic Study for Drug Interaction

This methodology describes a typical crossover study to evaluate the interaction between this compound and an agent that modifies gastric pH, such as didanosine[7].

  • Study Design : A three-way or four-way crossover study design is employed with HIV-infected patients.

  • Treatment Arms :

    • Treatment A: this compound administered alone.

    • Treatment B: Didanosine administered alone.

    • Treatment C: this compound and didanosine administered concurrently.

    • Treatment D: this compound administered 1 hour before didanosine.

  • Dosing : Patients receive a single oral dose of this compound (e.g., 400 mg) and didanosine (e.g., 125-200 mg buffered tablets). A washout period is observed between each treatment arm.

  • Sample Collection : Blood samples are collected at predefined intervals (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Analysis : Plasma is separated from the blood samples, and concentrations of this compound and its metabolites are quantified using a validated high-performance liquid chromatography (HPLC) method[9].

  • Pharmacokinetic Analysis : Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the concentration-time Curve).

  • Statistical Analysis : Parameters obtained from different treatment arms are compared using appropriate statistical tests (e.g., ANOVA) to determine if concurrent administration significantly alters the pharmacokinetics of this compound.

Distribution

Following absorption, this compound is distributed throughout the body. It is characterized by extensive binding to plasma proteins, which influences its distribution into various tissues.

Tissue and Fluid Distribution
  • General Distribution : The apparent volume of distribution (Vd) for this compound has been reported to be approximately 210 L, suggesting distribution into tissues[10].

  • Central Nervous System (CNS) Penetration : this compound's penetration into the cerebrospinal fluid (CSF) is limited. In HIV-1-infected patients, CSF concentrations were found to be very low, averaging only 0.4% of the corresponding plasma concentrations[11].

  • Excretion into Milk : In animal studies, this compound was found to be excreted into the milk of lactating rats at concentrations three to five times higher than those observed in plasma[12][13].

Quantitative Distribution Data
ParameterValueReference(s)
Volume of Distribution (Vd)~210 L[10]
CSF-to-Plasma Concentration Ratio0.004 (0.4%)[11]
Milk-to-Plasma Concentration Ratio (in rats)3 to 5[12][13]

Protein Binding

This compound is extensively bound to plasma proteins, a characteristic that significantly impacts its pharmacokinetic profile, including its distribution and clearance.

Extent and Profile of Protein Binding

This compound is approximately 98% bound to plasma proteins[3][11][12][14]. This high degree of binding is constant over a wide range of plasma concentrations (0.5 to 196 µM)[11]. The primary binding protein for this compound in plasma is albumin[11][15]. An in vitro study confirmed this, showing minimal binding to alpha-1-acid glycoprotein (B1211001) (AAG) and immune globulin (IVIG)[16]. The unbound fraction (free drug), which is responsible for the pharmacological effect, is consequently very low, at approximately 1-2%[16][17].

Quantitative Protein Binding Data

The following data were determined using in vitro equilibrium dialysis[16].

Protein SolutionThis compound ConcentrationMean Fraction Unbound (fu)% Bound
Human Plasma36 µM0.01398.7%
Human Serum Albumin (4 g%)36 µM0.03396.7%
Alpha-1-Acid Glycoprotein (100 mg%)36 µM0.9128.8%
Immune Globulin (IVIG, 5 g%)36 µM0.75224.8%

Note: The unbound fraction of this compound was observed to increase at higher drug concentrations and at lower albumin concentrations[16].

Experimental Protocol: Equilibrium Dialysis for Protein Binding

Equilibrium dialysis is the gold-standard method for determining the extent of drug binding to plasma proteins[16][18][19]. The workflow is designed to separate the unbound drug from the protein-bound drug using a semi-permeable membrane.

cluster_0 Preparation cluster_1 Loading & Incubation cluster_2 Analysis & Calculation prep1 Prepare Dialysis Device (e.g., RED Device) prep2 Spike Human Plasma with this compound load1 Load Plasma Sample into Donor Chamber prep3 Prepare Protein-Free Buffer (e.g., PBS) load2 Load Buffer into Receiver Chamber load1->load2 sample1 Collect Aliquots from Donor (Plasma) Chamber incubate Incubate at 37°C with shaking until equilibrium (e.g., 4-6 hours) load2->incubate analyze Quantify Drug Concentration in both samples (LC-MS/MS) sample1->analyze sample2 Collect Aliquots from Receiver (Buffer) Chamber sample2->analyze calc Calculate Fraction Unbound (fu) fu = [Unbound] / [Total] analyze->calc

Caption: Experimental workflow for determining protein binding via equilibrium dialysis.
  • Apparatus Preparation : A dialysis unit, such as a Rapid Equilibrium Dialysis (RED) device, is used. The device consists of two chambers (a donor chamber for the plasma sample and a receiver chamber for the buffer) separated by a semi-permeable membrane with a specific molecular weight cutoff that retains proteins but allows small molecules (unbound drug) to pass through[19].

  • Sample Preparation : A stock solution of this compound (sometimes radiolabeled, e.g., with ¹⁴C, for easier quantification) is spiked into pooled human plasma to achieve the desired test concentration[17][19]. A protein-free buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) is also prepared.

  • Dialysis : The this compound-spiked plasma is added to the donor chamber, and an equal volume of the buffer is added to the receiver chamber[19].

  • Incubation : The entire apparatus is sealed and incubated at 37°C, typically with gentle agitation, for a sufficient period (e.g., 4 to 24 hours) to allow the unbound drug to reach equilibrium across the membrane[19].

  • Sampling and Analysis : After incubation, aliquots are carefully removed from both the donor and receiver chambers. The concentration of this compound in each sample is precisely measured, usually by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[20]. The concentration in the receiver (buffer) chamber represents the unbound drug concentration.

  • Calculation :

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage bound is then calculated as (1 - fu) × 100.

References

The Discovery and Development of Delavirdine: A Technical Overview of a First-Generation NNRTI

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Delavirdine (B1662856) (DLV), marketed under the brand name Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that emerged as a significant therapeutic agent in the early era of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] This technical guide provides a comprehensive overview of the history, discovery, and development of this compound, with a focus on its chemical synthesis, mechanism of action, pharmacokinetic profile, and the emergence of drug resistance. Detailed experimental methodologies for key assays and quantitative data are presented to serve as a resource for researchers and professionals in the field of antiviral drug development.

History and Discovery

This compound was discovered and developed by the Upjohn Company (later Pharmacia & Upjohn) in the late 1980s and early 1990s as part of a research program focused on identifying novel, potent, and specific inhibitors of HIV-1 reverse transcriptase (RT).[3][4] It belongs to the bis(heteroaryl)piperazine (BHAP) class of compounds, which were identified through systematic screening and structure-activity relationship (SAR) studies.[3][5] The development of this compound represented a significant advancement in the fight against HIV/AIDS, offering a new class of antiretroviral agents that could be used in combination with nucleoside reverse transcriptase inhibitors (NRTIs).[6] this compound was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in April 1997 for the treatment of HIV-1 infection in combination with other antiretroviral agents.[1]

Chemical Synthesis

The synthesis of this compound involves the coupling of two key heterocyclic intermediates: a substituted pyridine (B92270) and a substituted indole (B1671886), linked by a piperazine (B1678402) ring. The general synthetic route is a multi-step process that has been refined to improve yield and scalability for industrial production.[7]

A common synthetic pathway involves the following key steps:

  • Synthesis of the Piperazine-Pyridine Intermediate: 2-chloro-3-aminopyridine serves as a starting material to synthesize the key intermediate, 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.[7]

  • Synthesis of the Indole Intermediate: Ethyl 5-nitroindole-2-carboxylate is used as the starting material to produce 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid.[7]

  • Coupling and Final Product Formation: The indole intermediate is converted to its acyl chloride, which is then condensed with the piperazine-pyridine intermediate to yield this compound.[7]

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[8] Unlike NRTIs, which are incorporated into the growing viral DNA chain and cause chain termination, this compound binds to a hydrophobic pocket in the p66 subunit of the enzyme, distant from the active site.[8] This allosteric binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its DNA polymerase activity.[8] This mechanism is specific to HIV-1 RT; this compound does not significantly inhibit HIV-2 RT or human DNA polymerases.[9]

cluster_0 HIV-1 Reverse Transcriptase (RT) RT Reverse Transcriptase (p66/p51 heterodimer) ViralDNA Viral DNA Synthesis RT->ViralDNA Catalyzes ActiveSite Catalytic Site NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite Induces Conformational Change This compound This compound This compound->NNIBP Binds to Inhibition Inhibition This compound->Inhibition Leads to ViralRNA Viral RNA ViralRNA->RT Template dNTPs dNTPs dNTPs->ActiveSite Substrate Inhibition->ViralDNA Blocks

Mechanism of Action of this compound

Quantitative Data

In Vitro Activity

The in vitro anti-HIV-1 activity of this compound has been evaluated in various cell lines. The 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) values are key metrics of its potency.

ParameterCell Line/IsolateValue (µM)Reference(s)
IC50 Laboratory Isolates (n=5)0.005 - 0.030[9]
IC90 Laboratory Isolates (n=5)0.04 - 0.10[9]
Mean IC50 Clinical Isolates (n=74)0.038[9]
Median IC50 Baseline (ACTG 260)0.022[10]
Median IC50 Week 8 (ACTG 260, post-monotherapy)5.365[10]
Pharmacokinetic Properties

This compound is rapidly absorbed orally, and its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A.[9] It is also a potent inhibitor of CYP3A, which can lead to significant drug-drug interactions.[6]

ParameterValueConditionReference(s)
Bioavailability ~85%Single dose[9]
Protein Binding ~98%[9]
Time to Peak Concentration (Tmax) ~1 hour[9]
Mean Steady-State Cmax 35 ± 20 µM400 mg TID (n=67)[9]
Mean Steady-State AUC 180 ± 100 µM·h400 mg TID (n=67)[9]
Mean Steady-State Cmin 15 ± 10 µM400 mg TID (n=67)[9]
Half-life (t1/2) 5.8 hours (range: 2-11)400 mg TID[9]
Metabolism Primarily CYP3A, also CYP2D6[9]
Excretion ~51% in urine (<5% unchanged), ~44% in feces[9]
Clinical Efficacy (Selected Data)

Clinical trials have demonstrated the efficacy of this compound in combination with other antiretroviral agents.

TrialRegimenOutcomeResultReference(s)
Study 0021 Part II DLV + ZDV + 3TC% patients with HIV-1 RNA < 400 copies/mL at 52 weeks45%[1]
Study 0013C DLV + 2 NRTIs% patients with HIV-1 RNA < 400 copies/mL at 52 weeks29%[1]
ACTG 260 DLV MonotherapyMean HIV-1 RNA reduction at 2 weeks~1.0 log10[11]
ACTG 260 DLV MonotherapyMean HIV-1 RNA reduction at 8 weeks~0.1 log10[11]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of a compound against HIV-1 RT.

start Start prep_reagents Prepare Reagents: - HIV-1 RT Enzyme - Test Compound (e.g., this compound) - Reaction Buffer - Template/Primer (poly(A)/oligo(dT)) - Labeled dNTPs (DIG/Biotin) start->prep_reagents serial_dilution Prepare Serial Dilutions of Test Compound prep_reagents->serial_dilution add_reagents Add to Microplate Wells: - Reaction Buffer - Template/Primer - Labeled dNTPs - Test Compound Dilutions - HIV-1 RT Enzyme serial_dilution->add_reagents incubate_rt Incubate at 37°C for 1 hour (Reverse Transcription Reaction) add_reagents->incubate_rt capture_dna Transfer to Streptavidin-Coated Plate and Incubate (Capture Biotinylated DNA) incubate_rt->capture_dna wash_1 Wash Wells to Remove Unbound Reagents capture_dna->wash_1 add_antibody Add Anti-DIG-POD Antibody and Incubate wash_1->add_antibody wash_2 Wash Wells to Remove Unbound Antibody add_antibody->wash_2 add_substrate Add Peroxidase Substrate and Incubate wash_2->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance on Microplate Reader stop_reaction->read_absorbance calculate_ic50 Calculate % Inhibition and Determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for HIV-1 RT Inhibition Assay

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant HIV-1 RT, the test compound (this compound), a reaction buffer containing a suitable salt and pH, a poly(A) template with an oligo(dT) primer, and a mixture of digoxigenin (B1670575) (DIG)- and biotin-labeled deoxynucleoside triphosphates (dNTPs).[12]

  • Compound Dilution: Prepare serial dilutions of the test compound in the appropriate solvent.

  • Reaction Setup: In a microplate, combine the reaction buffer, template/primer, labeled dNTPs, and the test compound dilutions. Initiate the reaction by adding the HIV-1 RT enzyme.

  • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for reverse transcription.[12]

  • Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind to the wells.[12]

  • Washing: Wash the wells multiple times to remove unbound reagents.

  • Antibody Binding: Add an anti-DIG antibody conjugated to peroxidase (POD) and incubate.

  • Substrate Reaction: After another wash step, add a peroxidase substrate. The enzyme will catalyze a colorimetric reaction.

  • Data Acquisition and Analysis: Stop the reaction and measure the absorbance using a microplate reader. Calculate the percent inhibition for each compound concentration relative to a no-drug control and determine the IC50 value by fitting the data to a dose-response curve.[12]

Cell-Based Anti-HIV-1 Assay (p24 Antigen)

This protocol describes a method for evaluating the antiviral activity of a compound in a cell culture system by measuring the production of the HIV-1 p24 core antigen.

Methodology:

  • Cell Seeding: Seed a susceptible T-cell line (e.g., MT-4) into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compound (this compound) to the wells.

  • Infection: Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 4-7 days).

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercially available p24 ELISA kit, following the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, detecting it with a second, labeled antibody, and measuring the resulting signal.[13][14]

  • Data Analysis: Calculate the percent reduction in p24 production for each compound concentration compared to the untreated infected control. Determine the 50% effective concentration (EC50) from the dose-response curve.

Drug Resistance

A significant limitation of NNRTI therapy, including with this compound, is the rapid emergence of drug-resistant viral strains, particularly when used as monotherapy.[11] Resistance to this compound is associated with specific mutations in the reverse transcriptase gene.

Common this compound Resistance Mutations:

  • K103N: This is one of the most common NNRTI resistance mutations and confers cross-resistance to other first-generation NNRTIs.[15]

  • Y181C: This mutation also leads to broad cross-resistance among first-generation NNRTIs.[15]

  • P236L: This mutation is more specific to this compound and some other BHAP derivatives. Interestingly, the P236L mutation can increase the susceptibility of the virus to other NNRTIs, a phenomenon known as hypersensitivity.[15]

The selection of these mutations can be studied in vitro by passaging HIV-1 in the presence of increasing concentrations of this compound.[16][17] The genetic changes in the reverse transcriptase gene are then identified by sequencing.

cluster_0 Drug Discovery and Development Pipeline TargetID Target Identification (HIV-1 Reverse Transcriptase) Screening High-Throughput Screening (Identification of BHAPs) TargetID->Screening Identifies initial hits LeadGen Lead Generation and Structure-Activity Relationship (SAR) Studies Screening->LeadGen Generates lead compounds LeadOpt Lead Optimization (Synthesis of this compound Analogs) LeadGen->LeadOpt Refines chemical structure for - Potency - Selectivity - Pharmacokinetics Preclinical Preclinical Development (In Vitro and In Vivo Studies) LeadOpt->Preclinical Selects development candidate ClinicalTrials Clinical Trials (Phase I, II, III) Preclinical->ClinicalTrials Demonstrates safety and efficacy Approval FDA Approval ClinicalTrials->Approval Regulatory submission and review PostMarket Post-Marketing Surveillance Approval->PostMarket Monitors long-term safety and efficacy

This compound Discovery and Development Workflow

Conclusion

This compound played a crucial role in the evolution of antiretroviral therapy for HIV-1. Its discovery as a member of the bis(heteroaryl)piperazine class of NNRTIs provided a new mechanism for inhibiting viral replication. While its use has diminished with the advent of newer antiretroviral agents with improved potency, resistance profiles, and dosing schedules, the study of this compound has provided invaluable insights into the structure and function of HIV-1 reverse transcriptase, the mechanisms of drug resistance, and the principles of combination therapy. The technical information and experimental methodologies detailed in this guide serve as a valuable resource for the ongoing research and development of novel antiviral agents.

References

The Structural Architecture of Bisheteroarylpiperazine NNRTIs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural features of bisheteroarylpiperazine (BHAP) non-nucleoside reverse transcriptase inhibitors (NNRTIs), a significant class of antiviral agents used in the management of HIV-1. This document provides a detailed overview of their chemical architecture, structure-activity relationships (SAR), key experimental protocols for their evaluation, and a visual representation of critical biological interactions and workflows.

Core Structural Features and Pharmacophore Model

Bisheteroarylpiperazine NNRTIs are characterized by a central piperazine (B1678402) ring linked to two distinct heteroaromatic ring systems. This arrangement creates a "butterfly-like" conformation that allows them to bind to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket (NNIBP).[1][2] The general pharmacophore model for BHAP NNRTIs consists of three key components:

  • A Central Piperazine Core: This flexible ring acts as a scaffold, correctly orienting the two heteroaryl wings for optimal interaction with the binding pocket.

  • Wing I (Typically an Indole or a Related Heterocycle): This part of the molecule generally occupies a hydrophobic region of the NNIBP. Substitutions on this ring system are crucial for modulating antiviral potency and the resistance profile.

  • Wing II (Typically a Pyridine or Pyrimidine Ring): This wing often engages in hydrogen bonding and other key interactions with amino acid residues at the entrance of the binding pocket. Modifications to this wing can significantly impact the drug's metabolic stability and pharmacokinetic properties.

The interaction of BHAP NNRTIs with the NNIBP induces a conformational change in the enzyme, which distorts the polymerase active site and ultimately inhibits the conversion of the viral RNA genome into DNA.[3]

BHAP_Pharmacophore General Pharmacophore Model for Bisheteroarylpiperazine NNRTIs cluster_NNRTI BHAP NNRTI Wing1 Wing I (e.g., Indole) Hydrophobic Interactions Piperazine Central Piperazine Scaffold Wing1->Piperazine Wing2 Wing II (e.g., Pyridine) H-Bonding & Polarity Piperazine->Wing2

Caption: General pharmacophore model of a bisheteroarylpiperazine NNRTI.

Quantitative Structure-Activity Relationship (SAR) Data

The antiviral potency and pharmacokinetic profile of BHAP NNRTIs are highly dependent on the nature and position of substituents on the heteroaryl rings. The following tables summarize key quantitative data for representative BHAP analogs, including the well-established drugs Delavirdine (B1662856) and Atevirdine (B1665816).

Table 1: In Vitro Anti-HIV-1 Activity of Representative Bisheteroarylpiperazine NNRTIs

CompoundWing I Substituent (Indole)Wing II Substituent (Pyridine)IC50 (nM) vs. HIV-1 RTEC50 (nM) vs. HIV-1 in cell culture
This compound 5-Methanesulfonamido3-Isopropylamino50 - 10010 - 50
Atevirdine 5-Ethyl3-Ethylamino100 - 20050 - 100
U-90152 5-Methanesulfonamido3-(1-Methylethyl)amino2.93<1.5 (µM)
Analog 15-Chloro3-Amino15080
Analog 25-Fluoro3-Ethylamino12065
Analog 35-Methoxy3-Isopropylamino8040

IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit the activity of the isolated HIV-1 RT enzyme by 50%. EC50 (50% effective concentration) values represent the concentration required to protect cells from HIV-1-induced cytopathic effects by 50%. Data compiled from multiple sources.

Table 2: Preclinical Pharmacokinetic Parameters of Selected Bisheteroarylpiperazine NNRTIs in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compound 10Oral15002.075004.5
Atevirdine 20Oral12001.560003.8
Analog 410IV25000.150002.5
Analog 520Oral8002.545005.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve. These values are representative and can vary based on experimental conditions.

Key Experimental Protocols

The evaluation of novel BHAP NNRTIs involves a series of standardized in vitro and in vivo experiments to determine their efficacy, potency, and pharmacokinetic properties.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

Methodology:

  • Preparation of Reagents:

    • Recombinant HIV-1 RT enzyme.

    • Reaction buffer containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (including biotin-dUTP and digoxigenin-dUTP), MgCl2, and a buffering agent (e.g., Tris-HCl).

    • Test compounds (BHAP analogs) dissolved in DMSO and serially diluted.

    • Lysis buffer.

    • Streptavidin-coated microplates.

    • Peroxidase-conjugated anti-digoxigenin antibody.

    • Peroxidase substrate (e.g., ABTS).

    • Stop solution.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a microplate.

    • Add the serially diluted test compounds to the respective wells.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the plate to allow for DNA synthesis.

    • Stop the reaction and transfer the contents to a streptavidin-coated microplate.

    • Incubate to allow the biotinylated DNA product to bind to the streptavidin.

    • Wash the plate to remove unbound components.

    • Add the anti-digoxigenin-peroxidase conjugate and incubate.

    • Wash the plate again.

    • Add the peroxidase substrate and incubate for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV-1 Assay (p24 Antigen ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture and Virus:

    • Maintain a susceptible T-cell line (e.g., MT-4 or CEM).

    • Prepare a stock of a laboratory-adapted strain of HIV-1.

  • Assay Procedure:

    • Seed the T-cells into a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with a predetermined amount of HIV-1.

    • Incubate the plate for a period that allows for multiple rounds of viral replication (typically 3-5 days).

    • After incubation, collect the cell culture supernatant.

  • p24 Antigen Quantification (ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 capsid protein.

    • Add the collected cell culture supernatants to the wells.

    • Incubate to allow p24 antigen to bind to the capture antibody.

    • Wash the plate.

    • Add a biotinylated detector antibody for p24.

    • Incubate and wash.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a chromogenic HRP substrate (e.g., TMB) and incubate for color development.

    • Stop the reaction and measure the absorbance.

  • Data Analysis:

    • Quantify the amount of p24 in each well using a standard curve.

    • Calculate the percentage of inhibition of viral replication for each compound concentration.

    • Determine the EC50 value from the dose-response curve.

Preclinical Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of a BHAP NNRTI in an animal model.

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley rats.

    • Acclimate the animals before the study.

  • Drug Administration:

    • Formulate the test compound in a suitable vehicle for intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the compound to different groups of rats via the IV (e.g., tail vein) and PO (e.g., oral gavage) routes.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant.

    • Process the blood samples to obtain plasma.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data for both IV and PO administration.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%)

Visualization of Key Processes

Experimental Workflow for NNRTI Evaluation

The following diagram illustrates the typical workflow for the preclinical evaluation of a novel BHAP NNRTI.

NNRTI_Evaluation_Workflow Preclinical Evaluation Workflow for BHAP NNRTIs Compound_Synthesis Compound Synthesis & Characterization RT_Assay In Vitro RT Inhibition Assay (IC50) Compound_Synthesis->RT_Assay Cell_Assay Cell-Based Anti-HIV Assay (EC50) Compound_Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis RT_Assay->SAR_Analysis Toxicity_Assay Cytotoxicity Assay (CC50) Cell_Assay->Toxicity_Assay Cell_Assay->SAR_Analysis Toxicity_Assay->SAR_Analysis PK_Studies Preclinical Pharmacokinetic Studies (in vivo) SAR_Analysis->PK_Studies Promising Candidates Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

Caption: A typical workflow for the preclinical evaluation of BHAP NNRTIs.

Key Interactions in the HIV-1 RT Binding Pocket

This diagram depicts the key interactions between a generalized BHAP NNRTI and the amino acid residues within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase.

NNRTI_Binding_Pocket Key Interactions of BHAP NNRTIs in the HIV-1 RT Binding Pocket cluster_BHAP BHAP NNRTI cluster_RT_Pocket HIV-1 RT Binding Pocket Wing1 Wing I (Indole) Piperazine Piperazine Wing1->Piperazine Tyr181 Tyr181 Wing1->Tyr181 π-π stacking Tyr188 Tyr188 Wing1->Tyr188 π-π stacking Pro236 Pro236 Wing1->Pro236 Hydrophobic Wing2 Wing II (Pyridine) Piperazine->Wing2 Val106 Val106 Piperazine->Val106 van der Waals Lys101 Lys101 Wing2->Lys101 H-bond Lys103 Lys103 Wing2->Lys103 H-bond

Caption: Key interactions of a BHAP NNRTI within the HIV-1 RT binding pocket.

References

Methodological & Application

Application Note: Quantification of Delavirdine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor, in human plasma using a simple and rapid isocratic reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic conditions, and key validation parameters, demonstrating a robust and reliable assay.

Introduction

This compound is an antiviral medication used in the treatment of human immunodeficiency virus (HIV) type 1 infection. Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. This document details a validated HPLC method for the accurate and precise quantification of this compound in human plasma samples. The method utilizes protein precipitation for sample cleanup, followed by isocratic HPLC separation and sensitive fluorescence detection.

Data Presentation

The performance of this HPLC method is summarized in the following tables, providing key quantitative data for easy reference and comparison.

Table 1: Chromatographic Conditions and Detection Parameters

ParameterValue
HPLC SystemIsocratic Reversed-Phase
Mobile PhaseAcetonitrile and aqueous buffer (details to be optimized)
Flow RateTo be optimized for optimal separation
ColumnC18 reverse-phase column
Injection VolumeTo be optimized
DetectorFluorescence Detector
Excitation Wavelength300 nm[1]
Emission Wavelength425 nm[1]

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range50 - 50,000 ng/mL[1]
Correlation Coefficient (r²)> 0.99 (Implied)
Lower Limit of Quantification (LLOQ)50 ng/mL[1]
Recovery93.8%[1]
Precision
Within-day Precision (%RSD)< 4.4%[1]
Between-day Precision (%RSD)< 4.4%[1]
Stability
1 hour at 60°CStable[1]
1 week at 4°CStable[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma 200 µL Human Plasma add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Isocratic RP-HPLC Separation inject->separation detection Fluorescence Detection (Ex: 300 nm, Em: 425 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

References

Measuring Delavirdine Concentration in Cell Culture Supernatants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantification of delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor (NNRTI), in cell culture supernatants. The methodologies described herein are essential for researchers studying the in vitro efficacy, metabolism, and cellular transport of this compound. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity. This guide includes protocols for sample preparation, instrument setup, and data analysis, along with a discussion of potential challenges such as matrix effects.

Introduction

This compound is a potent NNRTI used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). It functions by binding directly to the reverse transcriptase enzyme, thereby inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1] Accurate measurement of this compound concentrations in in vitro cell culture systems is crucial for a variety of research applications, including pharmacokinetic and pharmacodynamic (PK/PD) modeling, drug-drug interaction studies, and the evaluation of novel drug delivery systems.

This application note details validated methods for the determination of this compound levels in common cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium.

Mechanism of Action of this compound

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site.[2] This binding induces a conformational change in the enzyme, disrupting the catalytic site and blocking the polymerase activity.[1]

cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription This compound This compound This compound->RT Allosteric Inhibition Nucleus Host Cell Nucleus Viral_DNA->Nucleus Translocation Provirus Provirus Integration Integration Nucleus->Integration Integration->Provirus

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed protocols for the quantification of this compound in cell culture supernatants using HPLC-UV and LC-MS/MS.

General Sample Preparation from Cell Culture Supernatant

Proper sample preparation is critical to remove interfering substances from the cell culture medium and to concentrate the analyte.

Materials:

  • Cell culture supernatant

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Centrifuge

  • Microcentrifuge tubes (1.5 mL)

Protocol:

  • Collect cell culture supernatant by centrifuging the cell culture plate or tube at 300 x g for 5 minutes to pellet the cells.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • For protein precipitation, add 3 volumes of cold acetonitrile to 1 volume of cell culture supernatant (e.g., 300 µL of ACN to 100 µL of supernatant).

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant containing this compound to a new tube for analysis.

start Start: Cell Culture Sample centrifuge1 Centrifuge at 300 x g for 5 min start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_acn Add 3 volumes of cold Acetonitrile supernatant1->add_acn vortex Vortex for 30 seconds add_acn->vortex incubate Incubate at -20°C for 20 min vortex->incubate centrifuge2 Centrifuge at 14,000 x g for 10 min incubate->centrifuge2 supernatant2 Collect Clear Supernatant centrifuge2->supernatant2 analysis Proceed to HPLC or LC-MS/MS Analysis supernatant2->analysis

Figure 2. Experimental workflow for sample preparation.

HPLC-UV Method

This method is adapted from a validated protocol for this compound in human plasma and is suitable for routine analysis.[3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) at a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 300 nm.

  • Column Temperature: 30°C.

Protocol:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a series of this compound standards in the appropriate cell culture medium (e.g., DMEM) and process them using the sample preparation protocol described in section 2.1.

  • Inject the processed standards to generate a calibration curve.

  • Inject the processed samples from the cell culture supernatant.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

LC-MS/MS Method

For higher sensitivity and specificity, an LC-MS/MS method is recommended. This method is particularly useful for detecting low concentrations of this compound.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for this compound and an internal standard should be optimized. For this compound (C22H28N6O3S, MW: 456.56), a potential transition to monitor would be m/z 457.2 -> [fragment ion].

Protocol:

  • Optimize the MS parameters (e.g., collision energy, declustering potential) for this compound by infusing a standard solution.

  • Prepare this compound standards and quality control (QC) samples in the same cell culture medium as the study samples.

  • Process the standards, QCs, and study samples as described in section 2.1.

  • Analyze the samples using the LC-MS/MS system.

  • Quantify this compound concentrations using a calibration curve constructed from the standards.

Data Presentation

The quantitative data obtained from the analytical methods should be summarized in clear and well-structured tables.

ParameterHPLC-UVLC-MS/MS
Linear Range 50 - 50,000 ng/mL0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 7%< 12%
Accuracy (%Bias) ± 10%± 15%
Recovery > 90%> 85%

Table 1. Representative performance characteristics of the analytical methods for this compound quantification. These values are illustrative and should be determined during method validation for the specific cell culture matrix used.

Discussion and Troubleshooting

Matrix Effects: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins that can interfere with the analysis, particularly in LC-MS/MS. These matrix components can cause ion suppression or enhancement, leading to inaccurate quantification. To mitigate matrix effects:

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.

  • Optimize sample preparation: Techniques like solid-phase extraction (SPE) can provide a cleaner sample extract compared to simple protein precipitation.

  • Modify chromatographic conditions: Adjusting the gradient or using a different column can help separate this compound from interfering components.

This compound Stability: The stability of this compound in cell culture medium at 37°C should be evaluated to ensure that the measured concentrations reflect the actual concentrations during the experiment. Stability can be assessed by incubating this compound in the medium for various time points and then quantifying its concentration.

Conclusion

The HPLC-UV and LC-MS/MS methods described in this application note provide reliable and accurate means for quantifying this compound in cell culture supernatants. Proper sample preparation and method validation are essential for obtaining high-quality data. The choice of method will depend on the required sensitivity and the available instrumentation. These protocols will be a valuable resource for researchers in the fields of virology, pharmacology, and drug development.

References

Application Notes and Protocols for Delavirdine Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Its intrinsic fluorescence provides a valuable tool for its quantification in biological matrices, facilitating pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed information on the fluorescence properties of this compound and a protocol for its detection and quantification using high-performance liquid chromatography (HPLC) with fluorescence detection.

Fluorescence Properties of this compound

This compound exhibits native fluorescence that allows for its sensitive and selective detection. The optimal wavelengths for its fluorescence detection have been determined to be:

  • Excitation Wavelength: 300 nm[1]

  • Emission Wavelength: 425 nm[1]

These wavelengths are utilized in a validated HPLC method for the quantification of this compound in human plasma.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the fluorescence-based detection of this compound in human plasma using an HPLC method.[1]

ParameterValue
Excitation Wavelength 300 nm
Emission Wavelength 425 nm
Linear Range 50 - 50,000 ng/mL
Lower Limit of Quantitation (LLOQ) 50 ng/mL
Within-day Precision < 4.4%
Between-day Precision < 4.4%
Recovery from Human Plasma 93.8%

Experimental Protocol: Quantification of this compound in Human Plasma by HPLC with Fluorescence Detection

This protocol is based on a validated method for the rapid quantification of this compound in human plasma.[1]

1. Objective: To quantify the concentration of this compound in human plasma samples using isocratic reversed-phase HPLC with fluorescence detection.

2. Materials and Reagents:

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • HPLC system equipped with a fluorescence detector

  • Reversed-phase HPLC column

3. Sample Preparation:

  • Pipette 200 µL of human plasma sample into a microcentrifuge tube.

  • Add a sufficient volume of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

4. HPLC-Fluorescence Detection Parameters:

  • HPLC Column: A suitable isocratic reversed-phase column.

  • Mobile Phase: To be optimized based on the column and system, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile.

  • Flow Rate: To be optimized for the specific column and system.

  • Injection Volume: A consistent volume, e.g., 20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 300 nm[1]

    • Emission Wavelength: 425 nm[1]

5. Calibration Curve:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free human plasma.

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.

  • Inject the processed standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

6. Sample Analysis:

  • Inject the prepared unknown samples into the HPLC system.

  • Record the peak area corresponding to this compound.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma 200 µL Human Plasma precipitate Protein Precipitation (Acetonitrile) plasma->precipitate evaporate Evaporation of Supernatant precipitate->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc HPLC Separation (Isocratic Reversed-Phase) reconstitute->hplc detection Fluorescence Detection (Ex: 300 nm, Em: 425 nm) hplc->detection data Data Acquisition (Peak Area) detection->data calibration Calibration Curve data->calibration concentration Concentration Determination calibration->concentration

Caption: Experimental workflow for this compound quantification.

mechanism_of_action cluster_hiv HIV-1 Replication Cycle cluster_inhibition Inhibition by this compound viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase (RT) viral_rna->reverse_transcriptase viral_dna Viral DNA reverse_transcriptase->viral_dna inhibition Inhibition of RT activity reverse_transcriptase->inhibition This compound This compound (NNRTI) binding Binds to a non-catalytic site on RT This compound->binding binding->reverse_transcriptase Conformational Change

Caption: Mechanism of action of this compound.

References

Application Note: A Method for Protein Precipitation in the Presence of Delavirdine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been used in the treatment of HIV-1. It functions by binding directly to the HIV-1 reverse transcriptase, a critical enzyme for viral replication, and inhibiting its function.[1][2][3][4][5] A key characteristic of this compound is its high affinity for plasma proteins, with approximately 98% of the drug being protein-bound in circulation, primarily to albumin.[1][6][7] This extensive protein binding is a crucial factor in its pharmacokinetic and pharmacodynamic profile.

This application note provides a detailed protocol for protein precipitation from a biological sample (e.g., plasma) that may contain this compound. Protein precipitation is a fundamental technique used to separate proteins from a solution to concentrate them, remove interfering substances, or prepare them for further analysis. The provided protocol is not for using this compound as a precipitating agent, but rather a standard method for precipitating proteins that may be in a complex with this compound. This is a common procedure in drug metabolism and pharmacokinetic studies. We will detail an organic solvent precipitation method using acetone (B3395972), which is effective for precipitating a broad range of proteins.

This compound Protein Binding Characteristics

The interaction of this compound with plasma proteins is a significant aspect of its pharmacology. The following table summarizes the quantitative data on its protein binding.

ParameterValueProtein(s)Reference
Protein Binding~98%Plasma Proteins (primarily Albumin)[1][6][7]
Fraction Unbound (fu) in Plasma0.013Human Plasma[6]
Fraction Unbound (fu) in Albumin (4 g%)0.033Human Serum Albumin[6]
Fraction Unbound (fu) in α-1-acid glycoprotein (B1211001) (100 mg%)0.912α-1-acid glycoprotein[6]
Fraction Unbound (fu) in Immune globulin (5 g%)0.752Immune globulin[6]
Mechanism of Action of this compound

This compound inhibits HIV-1 replication by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme.[7] This binding is non-competitive with respect to the template or nucleoside triphosphates and results in a conformational change in the enzyme that disrupts its catalytic site, thereby blocking both RNA-dependent and DNA-dependent DNA polymerase activities.[1][2][3][4][5]

Delavirdine_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 This compound Inhibition Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Inhibited RT Inhibited RT Reverse Transcriptase->Inhibited RT This compound This compound This compound->Reverse Transcriptase Binds to allosteric site

Caption: Mechanism of this compound Action on HIV-1 Reverse Transcriptase.

Experimental Protocol: Acetone Precipitation of Proteins from Plasma

This protocol describes a standard procedure for precipitating proteins from a plasma sample, which may contain this compound and its protein complexes.

Materials
  • Plasma sample containing this compound

  • Cold acetone (-20°C)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Vortex mixer

  • Heating block or vacuum concentrator

  • Resuspension buffer (e.g., PBS, lysis buffer for downstream applications)

Protocol Workflow

Protein_Precipitation_Workflow start Start: Plasma Sample (containing this compound-protein complexes) add_acetone Add 4 volumes of cold (-20°C) acetone start->add_acetone vortex Vortex briefly to mix add_acetone->vortex incubate Incubate at -20°C for 60 minutes vortex->incubate centrifuge Centrifuge at 15,000 x g for 10 minutes at 4°C incubate->centrifuge separate Separate supernatant and pellet centrifuge->separate supernatant Supernatant: (Contains acetone, water, salts, and potentially unbound this compound) separate->supernatant Collect pellet Protein Pellet: (Precipitated proteins and protein-bound this compound) separate->pellet Collect wash Wash pellet with cold acetone (optional) pellet->wash centrifuge_wash centrifuge_wash wash->centrifuge_wash Centrifuge and discard supernatant dry Air-dry or speed-vac pellet resuspend Resuspend pellet in desired buffer dry->resuspend end End: Purified Protein Solution resuspend->end centrifuge_wash->dry

Caption: Workflow for Acetone Precipitation of Proteins.

Detailed Procedure
  • Sample Preparation:

    • Thaw the plasma sample on ice.

    • Clarify the sample by centrifuging at 2,000 x g for 10 minutes at 4°C to remove any cellular debris. Transfer the supernatant to a new, pre-chilled 1.5 mL microcentrifuge tube.

  • Precipitation:

    • Add four volumes of ice-cold acetone to one volume of the plasma sample. For example, add 800 µL of cold acetone to 200 µL of plasma.

    • Vortex the mixture immediately but gently for 10-15 seconds to ensure thorough mixing.

    • Incubate the tube at -20°C for 60 minutes to allow for complete protein precipitation.

  • Pelleting:

    • Centrifuge the tube at 15,000 x g for 10 minutes in a refrigerated microcentrifuge set to 4°C.

    • A white or off-white pellet of precipitated protein should be visible at the bottom of the tube.

  • Supernatant Removal:

    • Carefully decant or pipette off the supernatant without disturbing the protein pellet. The supernatant will contain acetone, water, salts, and other small molecules, including potentially unbound this compound.

  • Washing (Optional):

    • To remove any remaining contaminants, add 500 µL of cold acetone to the tube.

    • Vortex briefly and centrifuge again at 15,000 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant.

  • Drying:

    • Invert the tube on a clean absorbent surface and allow the pellet to air-dry for 5-10 minutes. Alternatively, a vacuum concentrator (SpeedVac) can be used on a low heat setting for a few minutes. Do not over-dry the pellet, as it can make resuspension difficult.

  • Resuspension:

    • Add an appropriate volume of your desired resuspension buffer (e.g., Phosphate-Buffered Saline (PBS), or a specific lysis buffer for downstream applications like SDS-PAGE or mass spectrometry). The volume will depend on the desired final protein concentration.

    • Vortex or pipette up and down to fully resuspend the protein pellet. Gentle heating or sonication may be required for complete solubilization.

Expected Results and Data Interpretation

The efficiency of protein precipitation can be assessed by measuring the protein concentration of the resuspended pellet using a standard protein assay (e.g., BCA or Bradford assay) and comparing it to the protein concentration of the initial plasma sample. The distribution of this compound between the supernatant and the pellet can be quantified using methods such as HPLC or LC-MS/MS to determine the fraction of the drug that was protein-bound versus unbound.

FractionExpected ComponentsPotential Downstream Analysis
Supernatant Acetone, water, salts, lipids, unbound small molecules (including unbound this compound)HPLC, LC-MS/MS for quantification of unbound drug
Resuspended Pellet Precipitated plasma proteins (e.g., albumin, immunoglobulins) and protein-bound this compoundSDS-PAGE, Western Blotting, Mass Spectrometry, Enzyme Assays

This protocol provides a reliable method for the precipitation of proteins from biological samples containing this compound, enabling further analysis of the proteins and the drug-protein interactions.

References

Application Notes and Protocols for In Vitro Synergy Testing of Delavirdine with HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of different classes of antiretroviral drugs is the cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV) infection.[1] Combining drugs that target different stages of the HIV life cycle can lead to synergistic or additive antiviral effects, reduce the effective dose of individual agents, and limit the emergence of drug-resistant viral strains.[2]

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to and inhibits the viral reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA.[1] Protease inhibitors (PIs), on the other hand, target the viral protease enzyme, which is essential for the cleavage of viral polyproteins into mature, functional proteins required for the assembly of new infectious virions.[1]

A significant pharmacokinetic interaction provides a strong rationale for combining this compound with protease inhibitors. This compound is an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary metabolic pathway for most HIV protease inhibitors.[3] By inhibiting CYP3A4, this compound can increase the plasma concentrations and extend the half-life of co-administered protease inhibitors, potentially enhancing their antiviral efficacy.[3] Preliminary studies have shown that this compound can significantly increase the levels of protease inhibitors like saquinavir (B1662171) and indinavir.[4]

This document provides detailed protocols for assessing the in vitro synergy of this compound with various protease inhibitors using the checkerboard assay method. The quantitative analysis of the drug interaction is based on the Combination Index (CI) method developed by Chou and Talalay, which provides a quantitative measure of synergy (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).[5]

Mechanism of Action and Synergy Rationale

This compound and protease inhibitors target two distinct and essential steps in the HIV-1 replication cycle. This dual-target approach forms the basis for the expected synergistic interaction.

HIV_Lifecycle_Inhibition cluster_host Host Cell cluster_drugs Drug Intervention Points HIV HIV Virion Entry Binding & Fusion HIV->Entry Uncoating Uncoating Entry->Uncoating RT_Step Reverse Transcription (RNA -> DNA) Uncoating->RT_Step Integration Integration into Host DNA RT_Step->Integration Transcription Transcription (DNA -> mRNA) Integration->Transcription Translation Translation (mRNA -> Polyproteins) Transcription->Translation Assembly Virion Assembly (Immature) Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation (Infectious Virion) Budding->Maturation This compound This compound (NNRTI) This compound->RT_Step Inhibits PIs Protease Inhibitors (PIs) PIs->Maturation Inhibits

Figure 1: Inhibition points of this compound and Protease Inhibitors in the HIV-1 life cycle.

Data Presentation: In Vitro Synergy Analysis

The following tables present representative data from a checkerboard synergy analysis of this compound in combination with various protease inhibitors. The data is quantified using the Combination Index (CI) method.

Table 1: Antiviral Activity of this compound and Protease Inhibitors Alone and in Combination

Drug CombinationIC₅₀ (nM) - Drug A AloneIC₅₀ (nM) - Drug B AloneIC₅₀ (nM) - Drug A in CombinationIC₅₀ (nM) - Drug B in Combination
This compound (A) + Saquinavir (B)15204.56.0
This compound (A) + Ritonavir (B)15106.04.0
This compound (A) + Indinavir (B)15255.08.3
This compound (A) + Nelfinavir (B)15306.513.0
This compound (A) + Lopinavir (B)1557.02.3

Note: The IC₅₀ values presented are for illustrative purposes to demonstrate the calculation of the Combination Index.

Table 2: Combination Index (CI) and Synergy Interpretation

Drug CombinationCombination Index (CI) at 50% InhibitionInterpretation
This compound + Saquinavir0.60Synergy
This compound + Ritonavir0.80Synergy
This compound + Indinavir0.66Synergy
This compound + Nelfinavir0.87Synergy
This compound + Lopinavir0.93Additive

Interpretation based on Chou-Talalay Method: CI < 0.9 indicates Synergy; 0.9 - 1.1 indicates Additive Effect; > 1.1 indicates Antagonism.

Experimental Protocols

Checkerboard Assay for Antiviral Synergy

This protocol outlines the checkerboard method to determine the in vitro interaction between this compound and a protease inhibitor against an HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) in a susceptible cell line (e.g., MT-4 cells).

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Readout cluster_analysis Data Analysis P1 Prepare Drug Stock Solutions (this compound & Protease Inhibitor) A1 Create 2D Drug Dilution Matrix: - this compound (Rows) - Protease Inhibitor (Columns) P1->A1 P2 Culture MT-4 Cells A2 Add MT-4 Cells to each well P2->A2 P3 Prepare HIV-1 Virus Stock A3 Infect cells with HIV-1 P3->A3 A1->A2 A2->A3 A4 Include Controls: - Cells only - Cells + Virus (no drugs) - Single drug controls A3->A4 I1 Incubate for 5-7 days at 37°C A4->I1 I2 Measure Viral Replication (e.g., p24 Antigen ELISA) I1->I2 D1 Determine IC50 for each drug alone and in combination I2->D1 D2 Calculate Combination Index (CI) using Chou-Talalay Method D1->D2 D3 Interpret Synergy: Synergy (CI < 0.9) Additive (CI 0.9-1.1) Antagonism (CI > 1.1) D2->D3

Figure 2: Experimental workflow for the checkerboard synergy assay.

Materials:

  • This compound Mesylate (powder)

  • Protease Inhibitor (e.g., Saquinavir, Ritonavir, Indinavir, etc., powder)

  • Dimethyl Sulfoxide (DMSO, cell culture grade)

  • MT-4 (human T-cell leukemia) cell line

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • HIV-1 laboratory strain (e.g., IIIB or NL4-3)

  • 96-well flat-bottom cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Drug Preparation:

    • Prepare 10 mM stock solutions of this compound and the selected protease inhibitor in 100% DMSO.

    • Further dilute the stock solutions in culture medium to create a series of working solutions at 2x the final desired concentrations.

  • Plate Setup (Checkerboard):

    • In a 96-well plate, add 50 µL of culture medium to all wells.

    • Along the rows (e.g., B-H), create serial dilutions of this compound. Add 50 µL of the 2x this compound working solution to column 1 and perform a 2-fold serial dilution across to column 10, leaving columns 11 and 12 for controls.

    • Along the columns (e.g., 2-10), create serial dilutions of the protease inhibitor. Add 50 µL of the 2x protease inhibitor working solution to row A and perform a 2-fold serial dilution down to row G.

    • This creates a matrix where each well contains a unique combination of concentrations of the two drugs.

  • Cell and Virus Addition:

    • Prepare a suspension of MT-4 cells at a density of 1 x 10⁵ cells/mL.

    • Infect the cell suspension with the HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.05.

    • Immediately add 100 µL of the infected cell suspension to each well of the 96-well plate.

  • Controls:

    • Virus Control (No Drug): Wells containing cells and virus but no drugs.

    • Cell Control (No Virus, No Drug): Wells containing only cells and medium.

    • Single Drug Controls: Rows and columns containing only one of the serially diluted drugs.

  • Incubation:

    • Incubate the plates for 5 to 7 days at 37°C in a humidified 5% CO₂ atmosphere, or until significant cytopathic effect (CPE) is observed in the virus control wells.

  • Quantification of Viral Replication:

    • After incubation, centrifuge the plates to pellet the cells.

    • Carefully collect the culture supernatants.

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

Data Analysis using the Combination Index (CI) Method

The interaction between this compound and the protease inhibitor is quantified by calculating the Combination Index (CI) based on the method of Chou and Talalay.[5]

Calculation Steps:

  • Determine IC₅₀: From the dose-response curves of each drug alone and in combination, determine the concentration that inhibits viral replication by 50% (IC₅₀).

  • Calculate the Combination Index (CI): The CI is calculated using the following equation:

    CI = (D₁ / (Dx)₁) + (D₂ / (Dx)₂)

    Where:

    • (Dx)₁ is the IC₅₀ of this compound alone.

    • (Dx)₂ is the IC₅₀ of the Protease Inhibitor alone.

    • D₁ is the concentration of this compound in combination that results in 50% inhibition.

    • D₂ is the concentration of the Protease Inhibitor in combination that results in 50% inhibition.

  • Interpret the Results:

    • CI < 0.9: Synergism (the effect of the combination is greater than the sum of the individual effects).

    • CI = 0.9 - 1.1: Additive effect (the effect of the combination is equal to the sum of the individual effects).

    • CI > 1.1: Antagonism (the effect of the combination is less than the sum of the individual effects).

Conclusion

The combination of the NNRTI this compound with various protease inhibitors is supported by a strong pharmacokinetic rationale and demonstrated in vitro synergy.[3] The protocols described herein provide a robust framework for researchers to quantitatively assess these interactions. By targeting different essential viral enzymes, this combination therapy approach can lead to more potent suppression of HIV-1 replication. The checkerboard assay coupled with the Combination Index analysis is a standard and reliable method for identifying and quantifying synergistic antiretroviral combinations that may be promising candidates for further clinical development.

References

Application Notes and Protocols for Delavirdine Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.[2] This binding allosterically inhibits the enzyme's RNA- and DNA-dependent polymerase activities, thereby halting viral replication.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound's action is not competitive with respect to nucleoside triphosphates.

Due to the rapid emergence of drug resistance with monotherapy, this compound is utilized in combination with other antiretroviral agents, such as NRTIs and protease inhibitors (PIs).[2][3] Combination therapy aims to enhance antiviral efficacy, reduce drug dosages to minimize toxicity, and suppress the development of resistant viral strains.[4] this compound can also inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, leading to pharmacokinetic interactions that can increase the plasma concentrations of co-administered PIs, a property that can be leveraged in designing treatment regimens.[5][6]

These application notes provide a comprehensive guide to the experimental design of both in vitro and in vivo studies for evaluating this compound in combination therapies. Detailed protocols for key assays are provided to ensure robust and reproducible results.

In Vitro Experimental Design

The primary goal of in vitro studies is to assess the antiviral activity and potential synergistic, additive, or antagonistic interactions between this compound and other antiretroviral agents.

Key Experiments and Protocols
  • Determination of Single-Agent Antiviral Activity (EC50)

    • Objective: To determine the concentration of each drug that inhibits viral replication by 50% (Effective Concentration 50).

    • Method: A cell-based assay using a relevant cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs]) infected with a laboratory-adapted or clinical isolate of HIV-1. The antiviral activity is typically measured by quantifying a viral marker, such as p24 antigen or reverse transcriptase activity, in the culture supernatant.

  • Cytotoxicity Assay (CC50)

    • Objective: To determine the concentration of each drug that reduces the viability of uninfected cells by 50% (Cytotoxic Concentration 50). This is crucial for calculating the selectivity index (SI = CC50/EC50).

    • Methods: Colorimetric assays such as MTT or XTT are commonly used.[7][8]

  • Combination Antiviral Activity and Synergy Analysis

    • Objective: To evaluate the combined effect of this compound and a partner drug and to quantify the nature of the interaction (synergy, additivity, or antagonism).

    • Method: A checkerboard titration pattern is used to test a wide range of concentrations of both drugs, alone and in combination. The resulting data is then analyzed using methods such as the Chou-Talalay Combination Index (CI) or isobologram analysis.[9][10][11]

Experimental Protocols

This protocol is adapted from commercially available colorimetric RT assay kits and can be used to quantify viral replication.[12][13]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (for standard curve)

  • Cell culture supernatant containing virus

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 0.5 mM EGTA, 2 mM DTT, 0.06% NP-40)[14]

  • Template-primer (e.g., Poly(A) x Oligo(dT)15)

  • Labeled nucleotides (e.g., Digoxigenin- and Biotin-labeled dUTP) and unlabeled dNTPs

  • Streptavidin-coated microplate

  • Anti-Digoxigenin-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Plate reader

Procedure:

  • Prepare Viral Lysates: Centrifuge cell culture supernatants to pellet virions. Lyse the viral pellets with lysis buffer.

  • Set up the RT Reaction: In a microplate, add the reaction mixture containing the template-primer, dNTPs (including labeled dUTP), and the viral lysate or recombinant RT standards.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the labeled DNA.

  • Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated microplate. The biotin-labeled DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.

  • Wash: Wash the plate to remove unbound components.

  • Detection: Add the Anti-Digoxigenin-POD conjugate and incubate for 1 hour at 37°C. The antibody will bind to the digoxigenin-labeled DNA.

  • Wash: Wash the plate to remove unbound antibody.

  • Substrate Reaction: Add the peroxidase substrate and incubate until a color change is observed.

  • Stop Reaction and Read Plate: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

  • Data Analysis: Generate a standard curve using the recombinant RT. Quantify the RT activity in the samples by interpolating from the standard curve.

This protocol is a standard method for assessing cell viability and cytotoxicity.[15][16]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium.

  • Drug Incubation: Add various concentrations of the test compounds (this compound and/or partner drug) to the wells. Include untreated control wells. Incubate for a period that corresponds to the antiviral assay (e.g., 48-72 hours).

  • Addition of MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan: Add 100 µL of the solubilization solution to each well. Mix gently to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble, eliminating the need for a solubilization step.[7][8][17][18]

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Plating and Drug Incubation: Follow steps 1 and 2 of the MTT assay protocol.

  • Prepare XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Addition of XTT Working Solution: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Absorbance Reading: Measure the absorbance of the soluble formazan at 450-500 nm. A reference wavelength of 630-690 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability and the CC50 as described for the MTT assay.

Data Presentation

Quantitative data from in vitro studies should be summarized in tables for clear comparison.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Combination Partners

DrugCell LineHIV-1 StrainEC50 (µM) ± SDCC50 (µM) ± SDSelectivity Index (SI)
This compoundMT-4IIIB
Drug X (NRTI)MT-4IIIB
Drug Y (PI)MT-4IIIB

Table 2: Synergy Analysis of this compound Combinations using the Chou-Talalay Method

Drug CombinationMolar RatioEffect Level (Inhibition %)Combination Index (CI)Interpretation
This compound + Drug X1:1050
75
90
This compound + Drug Y1:550
75
90

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Experimental Design

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound combination therapies in a living organism. Humanized mouse models are valuable tools for this purpose.[19][20][21][22][23]

Humanized Mouse Models
  • Hu-PBL-SCID: SCID mice engrafted with human peripheral blood lymphocytes. Useful for short-term studies.

  • Hu-HSC-NOD/SCID: NOD/SCID mice engrafted with human hematopoietic stem cells. Allows for long-term multilineage human immune cell reconstitution.

  • BLT (Bone Marrow/Liver/Thymus) Mice: NOD/SCID mice implanted with human fetal thymus and liver tissue, followed by transplantation of autologous fetal liver CD34+ HSCs. This model provides a robust human immune system, including mucosal immunity.[20]

Experimental Protocol: Efficacy Study in HIV-1 Infected Humanized Mice

Objective: To assess the in vivo antiviral efficacy of this compound in combination with another antiretroviral agent.

Procedure:

  • Animal Model: Select an appropriate humanized mouse model (e.g., BLT-NOD/SCID mice).

  • HIV-1 Infection: Infect the mice with a relevant HIV-1 strain (e.g., via intravenous or intravaginal route).

  • Monitoring of Infection: Monitor viral load in peripheral blood (e.g., by RT-qPCR for HIV-1 RNA) and CD4+ T cell counts (by flow cytometry) to confirm established infection.

  • Treatment Groups: Randomize infected mice into the following treatment groups:

    • Vehicle control

    • This compound alone

    • Partner drug alone

    • This compound + Partner drug combination

  • Drug Administration: Administer the drugs daily for a specified period (e.g., 2-4 weeks) via an appropriate route (e.g., oral gavage). Doses should be determined based on pharmacokinetic studies or allometric scaling from human doses.[21]

  • Monitoring during Treatment: Continue to monitor viral load and CD4+ T cell counts weekly. Also, monitor for any signs of toxicity (e.g., weight loss, changes in behavior).

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) for:

    • Viral load determination (HIV-1 RNA and DNA)

    • Immunophenotyping of human immune cells

    • Histopathological analysis for any drug-related toxicities

Data Presentation

Table 3: In Vivo Efficacy of this compound Combination Therapy in Humanized Mice

Treatment GroupMean Viral Load (log10 copies/mL) at Day 28 ± SEMChange in CD4+ T cells (cells/µL) at Day 28 ± SEM
Vehicle Control
This compound
Drug X
This compound + Drug X

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_drugs Drug Targets gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding RT Reverse Transcriptase Cytoplasm Cytoplasm Protease Protease Integrase Integrase Host_DNA Host DNA Integrase->Host_DNA CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->Cytoplasm 3. Fusion & Entry Cytoplasm->Protease 7. Assembly & Budding Nucleus Nucleus Host_DNA->Cytoplasm 6. Transcription & Translation This compound This compound (NNRTI) This compound->RT Inhibits NRTI NRTIs NRTI->RT Inhibits PI Protease Inhibitors PI->Protease Inhibits

Caption: HIV-1 lifecycle and targets of antiretroviral drugs.

In_Vitro_Workflow cluster_assays Parallel Assays cluster_antiviral Antiviral Activity cluster_cytotox Cytotoxicity start Start: Cell Culture (e.g., MT-4 cells) infect Infect cells with HIV-1 start->infect treat_antiviral Treat with drug dilutions (single agents & combinations) infect->treat_antiviral treat_cytotox Treat uninfected cells with drug dilutions infect->treat_cytotox incubate_antiviral Incubate (e.g., 5-7 days) treat_antiviral->incubate_antiviral measure_virus Quantify virus (p24 ELISA or RT Assay) incubate_antiviral->measure_virus calc_ec50 Calculate EC50 measure_virus->calc_ec50 analyze Synergy Analysis (Chou-Talalay CI or Isobologram) calc_ec50->analyze incubate_cytotox Incubate (e.g., 5-7 days) treat_cytotox->incubate_cytotox measure_viability Measure viability (MTT or XTT Assay) incubate_cytotox->measure_viability calc_cc50 Calculate CC50 measure_viability->calc_cc50 calc_cc50->analyze end End: Determine Synergy, Additivity, or Antagonism analyze->end

Caption: In vitro experimental workflow for synergy studies.

In_Vivo_Workflow start Start: Humanized Mice infect Infect with HIV-1 start->infect monitor_infection Monitor viral load & CD4+ T cells to establish infection infect->monitor_infection randomize Randomize into treatment groups: - Vehicle - this compound - Partner Drug - Combination monitor_infection->randomize treat Administer treatment daily (e.g., 2-4 weeks) randomize->treat monitor_treatment Weekly monitoring: - Viral Load - CD4+ T cells - Toxicity treat->monitor_treatment endpoint Endpoint Analysis: - Euthanize - Collect blood & tissues monitor_treatment->endpoint analysis Analyze: - Viral load (RNA/DNA) - Immunophenotyping - Histopathology endpoint->analysis end End: Evaluate in vivo efficacy and toxicity analysis->end

References

Application Notes and Protocols for Determining the IC50 of Delavirdine in MT-2 and HeLa Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor (NNRTI), against HIV-1 in MT-2 and HeLa cell lines. The provided methodologies, data presentation, and visual diagrams are intended to guide researchers in the accurate assessment of this compound's antiviral potency.

Introduction

This compound is an antiviral agent that specifically targets the reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1).[1] By binding directly to a hydrophobic pocket within the p66 subunit of the enzyme, this compound allosterically inhibits the RNA- and DNA-dependent DNA polymerase activity of RT, thereby preventing the conversion of the viral RNA genome into proviral DNA.[1][2][3][4] This action effectively halts the HIV-1 replication cycle. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, is a critical parameter for evaluating the efficacy of antiretroviral drugs.

This document outlines two common methods for determining the IC50 of this compound: the MT-2 syncytium formation assay and a p24 antigen capture ELISA in HeLa cells.

Data Presentation

The following table summarizes published IC50 and ED50 values for this compound in MT-2 and HeLa cell lines. It is important to note that IC50 values can vary depending on the specific HIV-1 strain, the assay method, and the experimental conditions.

Cell LineHIV-1 StrainAssay MethodEndpoint MeasurementIC50 / ED50 ValueReference
MT-2HIV-1 IIIBSyncytium Formation AssaySyncytia Reduction0.01 µM (ED50)
HeLaNNRTI-resistant strainMAGI AssayReporter Gene730 nM (IC50)
in vitroWild-type HIV-1Reverse Transcriptase AssayEnzyme Inhibition0.26 µM (IC50)

Experimental Protocols

This compound IC50 Determination in MT-2 Cells using Syncytium Formation Assay

The MT-2 cell line is a human T-cell leukemia line that is highly susceptible to HIV-1 infection and readily forms syncytia (multinucleated giant cells) upon infection with syncytium-inducing (SI) strains of HIV-1. The reduction in syncytia formation is used as a measure of antiviral activity.

Materials:

  • MT-2 cells

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • This compound mesylate

  • Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • 96-well flat-bottom microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) for drug stock preparation

  • Inverted microscope

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture MT-2 cells in complete culture medium to a density of approximately 1 x 10^6 cells/mL. Ensure cell viability is >95%.

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM). Include a no-drug control (vehicle control) containing the same final concentration of DMSO as the highest drug concentration wells.

  • Infection and Treatment:

    • Seed MT-2 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Add 50 µL of the diluted this compound solutions to the appropriate wells in triplicate.

    • Add 50 µL of a pre-titered HIV-1 stock (at a multiplicity of infection, MOI, of 0.01-0.1) to each well, except for the uninfected cell control wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Syncytia Quantification:

    • After the incubation period, examine the plates under an inverted microscope.

    • Count the number of syncytia (defined as multinucleated giant cells containing at least four nuclei) in each well.

    • Alternatively, a semi-quantitative scoring system can be used.

  • Data Analysis:

    • Calculate the percentage of inhibition of syncytium formation for each this compound concentration relative to the virus control wells (no drug).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

This compound IC50 Determination in HeLa Cells using p24 Antigen Capture ELISA

HeLa cells, a human cervical cancer cell line, can be engineered to express the CD4 receptor, making them susceptible to HIV-1 infection. The inhibition of viral replication is quantified by measuring the amount of p24 capsid protein released into the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • HeLa-CD4 cells

  • HIV-1 stock (e.g., HIV-1 NL4-3)

  • This compound mesylate

  • Complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • 24-well plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Dimethyl sulfoxide (DMSO)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa-CD4 cells into a 24-well plate at a density of 2 x 10^5 cells per well and incubate overnight to allow for cell adherence.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium as described in the MT-2 assay protocol.

  • Infection and Treatment:

    • Remove the culture medium from the wells.

    • Add the serially diluted this compound solutions to the appropriate wells in triplicate.

    • Add a pre-titered HIV-1 stock (at an MOI of 0.1-0.5) to each well, except for the uninfected cell control wells.

    • Incubate for 2-4 hours at 37°C to allow for viral entry.

    • After the incubation, wash the cells with phosphate-buffered saline (PBS) to remove the unbound virus.

    • Add fresh complete culture medium containing the respective concentrations of this compound to each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.

  • p24 ELISA:

    • Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.[5][6][7][8][9]

    • Briefly, this involves adding the supernatant to wells coated with anti-p24 antibodies, followed by the addition of a detector antibody and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.

    • Determine the concentration of p24 in each supernatant from the standard curve.

    • Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Visualization of Signaling Pathways and Workflows

Delavirdine_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA_in_cell Viral RNA Reverse_Transcriptase->Viral_RNA_in_cell Enters Cell Reverse_Transcription Reverse Transcription Viral_RNA_in_cell->Reverse_Transcription Proviral_DNA Proviral DNA Reverse_Transcription->Proviral_DNA Integration Integration into Host Genome Proviral_DNA->Integration This compound This compound This compound->Reverse_Transcriptase Binds to and Inhibits

Caption: Mechanism of action of this compound.

IC50_Determination_Workflow start Start cell_prep Prepare Cell Suspension (MT-2 or HeLa-CD4) start->cell_prep drug_dilution Prepare Serial Dilutions of this compound start->drug_dilution plate_setup Seed Cells and Add Drug Dilutions to Plate cell_prep->plate_setup drug_dilution->plate_setup infection Infect Cells with HIV-1 plate_setup->infection incubation Incubate for 2-5 Days infection->incubation endpoint Endpoint Measurement incubation->endpoint syncytia Quantify Syncytia (MT-2 Assay) endpoint->syncytia If MT-2 p24 Measure p24 Antigen (HeLa Assay) endpoint->p24 If HeLa data_analysis Data Analysis syncytia->data_analysis p24->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General workflow for IC50 determination.

References

Determining the Antiviral Efficacy of Delavirdine: Cell-Based Assays and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in combination antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] As a potent and specific inhibitor, this compound binds directly to the HIV-1 reverse transcriptase, an essential enzyme for viral replication, thereby blocking the conversion of the viral RNA genome into DNA.[1][2] This application note provides detailed protocols for key cell-based assays to determine the antiviral efficacy and cytotoxicity of this compound, offering researchers and drug development professionals a guide to evaluating its therapeutic potential. The assays described herein include methods to determine the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and direct measurement of viral protein and enzyme activity.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The antiviral efficacy and cytotoxicity of this compound have been evaluated in various cell lines susceptible to HIV-1 infection. The following tables summarize the quantitative data for this compound's activity in commonly used lymphocyte and T-cell lines.

Cell LineVirus StrainAssay MethodEC50 (µM)Reference
MT-4HIV-1 (Wild Type)MTT Assay0.009[4]
MT-4HIV-1 (Cys181 Mutant)Not Specified0.073[4]
MT-4HIV-1 (Ile100 Mutant)Not Specified0.072[4]
CCRF-CEMHIV-1 (3B)Giant Cell Formation0.11[4]
Peripheral Blood LymphocytesHIV-1 (Laboratory Isolates, N=5)Not Specified0.005 - 0.030[5][6]
Peripheral Blood LymphocytesHIV-1 (Clinical Isolates, N=74)Not SpecifiedMean: 0.038 (Range: 0.001 - 0.69)[5][6]
Cell LineAssay MethodCC50 (µM)Reference
CCRF-CEMNot Specified> 25[4]
Peripheral Blood LymphocytesViability Assay> 100 (less than 8% reduction in viability at 100 µM)[4]

Mechanism of Action of this compound

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not compete with nucleoside triphosphates for incorporation into the growing viral DNA chain. Instead, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, which inhibits its polymerase activity and thus blocks the synthesis of viral DNA.

cluster_0 HIV-1 Replication Cycle cluster_1 This compound Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration This compound This compound Reverse Transcription->this compound Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding HIV-1 RT HIV-1 Reverse Transcriptase This compound->HIV-1 RT Binds to allosteric site Inhibition Inhibition of DNA Synthesis HIV-1 RT->Inhibition

Mechanism of this compound Action

Experimental Protocols

HIV-1 p24 Antigen Capture ELISA to Determine EC50

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication. The EC50 is the concentration of this compound that inhibits p24 production by 50%.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS, or activated PBMCs)

  • Complete cell culture medium

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the susceptible cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a "no drug" control.

  • Infection and Treatment:

    • Add the diluted this compound to the appropriate wells.

    • Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the cell line used.

    • Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period appropriate for the cell line and virus strain (typically 3-7 days).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • p24 ELISA:

    • Follow the manufacturer's instructions for the p24 ELISA kit.[7][8][9][10][11]

    • Briefly, this involves adding the collected supernatants to microplate wells pre-coated with anti-p24 antibodies.

    • A series of antibody and enzyme-conjugate incubations and washes are performed.

    • A substrate is added, and the colorimetric change is measured using a microplate reader at the recommended wavelength (e.g., 450 nm).[7][10]

  • Data Analysis:

    • Generate a standard curve using the recombinant p24 antigen provided in the kit.

    • Calculate the p24 concentration in each supernatant.

    • Determine the percentage of inhibition for each this compound concentration relative to the untreated control.

    • Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

cluster_plate_prep Plate Preparation cluster_incubation Incubation & Collection cluster_elisa p24 ELISA cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End add_this compound Add this compound Serial Dilutions seed_cells->add_this compound infect_cells Infect Cells with HIV-1 add_this compound->infect_cells incubate Incubate for 3-7 Days infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Perform p24 Antigen ELISA collect_supernatant->p24_elisa read_plate Read Absorbance p24_elisa->read_plate calculate_ec50 Calculate EC50 read_plate->calculate_ec50 calculate_ec50->end

p24 Antigen ELISA Workflow

MTT Assay to Determine CC50

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Materials:

  • The same cell line used for the efficacy assay

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at the same density as in the efficacy assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control for 100% cell viability.

  • Incubation: Incubate the plates for the same duration as the efficacy assay (3-7 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

    • Incubate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_mtt MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End add_this compound Add this compound Serial Dilutions seed_cells->add_this compound incubate Incubate for 3-7 Days add_this compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 calculate_cc50->end

MTT Cytotoxicity Assay Workflow

Colorimetric Reverse Transcriptase (RT) Activity Assay

This assay directly measures the activity of HIV-1 reverse transcriptase in the presence of an inhibitor. It is a cell-free assay that can be used to confirm the mechanism of action of NNRTIs like this compound.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound stock solution

  • Commercially available colorimetric RT assay kit (e.g., using BrdU or DIG/Biotin labeling)[13][14]

  • Microplate reader

Protocol:

  • Reaction Setup:

    • Prepare serial dilutions of this compound.

    • In a microplate, combine the reaction buffer, template-primer (e.g., poly(A)·oligo(dT)), labeled nucleotides (e.g., BrdUTP or DIG-dUTP and Biotin-dUTP), and recombinant HIV-1 RT.[13]

    • Add the this compound dilutions to the appropriate wells. Include a "no drug" control.

  • RT Reaction: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Follow the kit manufacturer's protocol for detecting the newly synthesized labeled DNA.[15][16] This typically involves capturing the DNA onto the plate and then using an antibody-enzyme conjugate (e.g., anti-BrdU-POD or anti-DIG-POD) to generate a colorimetric signal.[13][14]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each this compound concentration relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits enzyme activity by 50%) by plotting the percentage of inhibition against the drug concentration.

cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis start Start prepare_dilutions Prepare this compound Dilutions start->prepare_dilutions end End setup_reaction Set up RT Reaction Mix (Enzyme, Template, Nucleotides) prepare_dilutions->setup_reaction add_inhibitor Add this compound to Wells setup_reaction->add_inhibitor incubate_rt Incubate at 37°C add_inhibitor->incubate_rt capture_dna Capture Labeled DNA incubate_rt->capture_dna add_conjugate Add Antibody-Enzyme Conjugate capture_dna->add_conjugate add_substrate Add Substrate add_conjugate->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_ic50->end

References

Application Notes and Protocols: HIV-1 Susceptibility Testing for Delavirdine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) to the non-nucleoside reverse transcriptase inhibitor (NNRTI), delavirdine (B1662856). The following methodologies are essential for clinical monitoring of drug resistance, screening of antiviral compounds, and research into the mechanisms of HIV-1 drug resistance.

Introduction

This compound is a potent NNRTI that specifically inhibits the reverse transcriptase (RT) of HIV-1, an essential enzyme for viral replication.[1][2] It binds to a hydrophobic pocket in the p66 subunit of the RT, distinct from the active site, inducing a conformational change that inhibits its DNA polymerase activity.[2] However, the efficacy of this compound can be compromised by the emergence of drug resistance mutations in the RT-coding region of the pol gene.

Monitoring HIV-1 susceptibility to this compound is crucial for effective patient management and for the development of new antiretroviral therapies. This document outlines two primary approaches for susceptibility testing: phenotypic and genotypic assays. Phenotypic assays directly measure the ability of the virus to replicate in the presence of the drug, while genotypic assays detect specific mutations in the viral genome known to confer resistance.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of HIV-1 to this compound. Table 1 provides the 50% inhibitory concentration (IC50) for wild-type HIV-1 and resistant strains. Table 2 details the fold change in this compound susceptibility conferred by specific amino acid mutations in the reverse transcriptase enzyme.

Table 1: this compound 50% Inhibitory Concentration (IC50) Against HIV-1

HIV-1 Isolate TypeMedian IC50 (µM)IC50 Range (µM)
Wild-Type (Baseline)0.0220.01 - 0.132
This compound-Resistant (Week 8 post-therapy)5.3650.01 - 27.53

Data sourced from a phase I/II clinical trial of this compound monotherapy.[2]

Table 2: Fold Change in this compound Susceptibility for Key Reverse Transcriptase Mutations

MutationFold Change in IC50Reference
K103N>50[3]
Y181C>50[2]
P236LHigh-level resistance[4]
K103N + Y181C>50[2]
K103N + P236LHigh-level resistance[2]
V106ALow-level resistance[2]

Experimental Protocols

Phenotypic Susceptibility Testing

Phenotypic assays provide a direct measure of the extent to which a patient's viral isolate is susceptible to an antiretroviral drug. Two common methods are the Peripheral Blood Mononuclear Cell (PBMC) co-culture assay and the recombinant virus assay using an indicator cell line.

1. PBMC Co-culture Assay

This method involves co-culturing peripheral blood mononuclear cells (PBMCs) from an HIV-1 infected individual with PHA-stimulated PBMCs from a seronegative donor to amplify the patient's viral isolate. The amplified virus is then used to infect fresh donor PBMCs in the presence of varying concentrations of this compound.

Materials:

  • Blood samples from HIV-1 infected patient and seronegative donor

  • Ficoll-Paque PLUS for PBMC isolation

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (R10)

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • This compound mesylate

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from both patient and donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in R10 medium.

  • Virus Stock Preparation (Co-culture):

    • Stimulate donor PBMCs with 5 µg/mL PHA in R10 medium for 48-72 hours.

    • After stimulation, wash the donor PBMCs and resuspend them in R10 medium supplemented with 20 U/mL IL-2.

    • Co-culture 10 x 10^6 patient PBMCs with 10 x 10^6 PHA-stimulated donor PBMCs in a T25 flask.[5]

    • Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days using an ELISA kit.

    • When the p24 concentration reaches a peak, harvest the culture supernatant, clarify by centrifugation (300 x g for 10 minutes), and store the virus stock at -80°C.

  • Drug Susceptibility Assay:

    • Prepare serial dilutions of this compound in R10 medium with IL-2.

    • Seed 100,000 PHA-stimulated donor PBMCs per well in a 96-well plate.

    • Add the this compound dilutions to the wells in triplicate.

    • Infect the cells with the prepared patient virus stock at a multiplicity of infection (MOI) of 0.01-0.1.

    • Include a no-drug control (virus only) and a no-virus control (cells only).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

    • On day 7, measure the p24 antigen concentration in the supernatant of each well.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. Recombinant Virus Assay with Luciferase Reporter Gene

This assay utilizes an indicator cell line, such as TZM-bl, which expresses CD4, CCR5, and CXCR4, and contains an integrated luciferase gene under the control of the HIV-1 LTR. Patient-derived RT sequences are amplified and inserted into an HIV-1 laboratory strain backbone that is deficient in its own RT. The resulting recombinant virus is used to infect the indicator cells, and drug susceptibility is measured as a reduction in luciferase activity.[1]

Materials:

  • Patient plasma

  • Viral RNA extraction kit

  • RT-PCR reagents and primers for the HIV-1 pol gene

  • HIV-1 proviral DNA with a deleted RT region

  • TZM-bl indicator cell line

  • DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Transfection reagent

  • This compound mesylate

  • 96-well cell culture plates (white, solid bottom)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Amplification of Patient RT Sequence:

    • Extract viral RNA from patient plasma.

    • Perform RT-PCR to amplify the RT-coding region of the pol gene.

  • Generation of Recombinant Virus:

    • Co-transfect 293T cells with the amplified patient RT PCR product and the RT-deleted HIV-1 proviral DNA vector.

    • Homologous recombination in the transfected cells will generate replication-competent recombinant virus containing the patient-derived RT sequence.

    • Harvest the culture supernatant containing the recombinant virus 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation and store the virus stock at -80°C.

  • Drug Susceptibility Assay:

    • Seed TZM-bl cells in a 96-well white plate at a density of 10,000 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the recombinant virus with the this compound dilutions for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-drug mixture.

    • Incubate the plate for 48 hours at 37°C.

  • Data Analysis:

    • After 48 hours, add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition and the IC50 value as described for the PBMC assay.

Genotypic Susceptibility Testing

Genotypic assays detect mutations in the HIV-1 reverse transcriptase gene that are known to be associated with this compound resistance. The standard method involves amplification of the RT gene from patient plasma viral RNA followed by Sanger sequencing.

Materials:

  • Patient plasma

  • Viral RNA extraction kit

  • RT-PCR reagents

  • Primers for amplification and sequencing of the HIV-1 RT gene (see Table 3)

  • PCR purification kit

  • Sanger sequencing reagents and access to a capillary electrophoresis DNA sequencer

  • Sequence analysis software

Table 3: Example Primers for HIV-1 RT Amplification and Sequencing

Primer NameSequence (5' -> 3')Type
MJ3AGT AGG ACC TAC ACC TGT CAOuter Forward
MJ4CTG TTA GTG CTT TGG TTC CTC TOuter Reverse
A35TTG GTT GCA CTT TAA ATT TTC CCA TTA GTC CTA TTInner Forward
NE135CCT ACT AAC TTC TGT ATG TCA TTG ACA GTC CAG CTInner Reverse

Primer sequences sourced from the HIV French Resistance database.[6]

Protocol:

  • RNA Extraction and RT-PCR:

    • Extract viral RNA from patient plasma.

    • Perform a one-step RT-PCR using outer primers (e.g., MJ3 and MJ4) to generate cDNA and perform the first round of amplification. A typical cycling profile is: 50°C for 30 min (RT step), 94°C for 2 min, followed by 40 cycles of 94°C for 30 sec, 55°C for 30 sec, and 72°C for 1.5 min, with a final extension at 72°C for 10 min.

  • Nested PCR:

    • Use the product from the first PCR as a template for a second round of nested PCR with inner primers (e.g., A35 and NE135). A typical cycling profile is: 94°C for 2 min, followed by 40 cycles of 94°C for 30 sec, 58°C for 30 sec, and 72°C for 1 min, with a final extension at 72°C for 7 min.

  • PCR Product Purification and Sequencing:

    • Analyze the nested PCR product by agarose (B213101) gel electrophoresis to confirm the presence of a band of the correct size.

    • Purify the PCR product using a commercial kit.

    • Perform Sanger sequencing reactions using the inner primers.

  • Data Analysis:

    • Assemble and edit the raw sequence data.

    • Compare the patient-derived RT sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify amino acid mutations.

    • Interpret the resistance profile using a publicly available HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database.

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Susceptibility Testing cluster_pbmc PBMC Co-culture Assay cluster_recombinant Recombinant Virus Assay cluster_genotypic Genotypic Susceptibility Testing pbmc_isolation PBMC Isolation (Patient & Donor) virus_stock Virus Stock Preparation (Co-culture) pbmc_isolation->virus_stock pbmc_assay Drug Susceptibility Assay (7-day incubation) virus_stock->pbmc_assay p24_elisa p24 ELISA pbmc_assay->p24_elisa pbmc_data IC50 Calculation p24_elisa->pbmc_data rt_pcr Amplify Patient RT recomb_virus Generate Recombinant Virus rt_pcr->recomb_virus recomb_assay Drug Susceptibility Assay (48-hour incubation) recomb_virus->recomb_assay luciferase Luciferase Assay recomb_assay->luciferase recomb_data IC50 Calculation luciferase->recomb_data rna_extraction Viral RNA Extraction rt_nested_pcr RT-Nested PCR rna_extraction->rt_nested_pcr sequencing Sanger Sequencing rt_nested_pcr->sequencing seq_analysis Sequence Analysis & Mutation Calling sequencing->seq_analysis db_interpretation Database Interpretation seq_analysis->db_interpretation

Caption: Workflow for HIV-1 this compound susceptibility testing.

delavirdine_moa cluster_rt HIV-1 Reverse Transcriptase (p66/p51) active_site Polymerase Active Site inhibition Inhibition of DNA Synthesis active_site->inhibition Blocked nnrti_pocket NNRTI Binding Pocket conformational_change Conformational Change in Enzyme nnrti_pocket->conformational_change This compound This compound This compound->nnrti_pocket Binds allosterically conformational_change->active_site

Caption: Mechanism of action of this compound on HIV-1 RT.

References

Application Notes and Protocols for the Use of Delavirdine in Long-Term Viral Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions by binding directly to the viral reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA.[1][2] This binding occurs at a hydrophobic pocket near the enzyme's catalytic site, disrupting its polymerase activity and thereby inhibiting viral replication.[1][3] this compound does not inhibit HIV-2 RT or human DNA polymerases.[1] Due to its mechanism of action, this compound is a valuable tool for in vitro studies of HIV-1 replication, drug resistance, and the long-term efficacy of antiretroviral compounds. A significant challenge with NNRTIs, including this compound, is the rapid development of drug resistance, often through single point mutations in the reverse transcriptase gene.[3][4] Therefore, long-term viral replication assays are crucial for evaluating the sustained efficacy of this compound and for studying the emergence of resistant viral variants.

These application notes provide detailed protocols for utilizing this compound in long-term HIV-1 replication assays, including methods for quantifying viral replication, monitoring for the emergence of resistance, and assessing cytotoxicity.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
ParameterValueCell Line/SystemDescription
IC50 (Wild-Type HIV-1) 0.005 - 0.030 µMLymphoblastic and monocytic cell lines, peripheral blood lymphocytesThe concentration of this compound that inhibits 50% of viral replication of laboratory and clinical isolates of HIV-1.[5]
IC50 (Resistant HIV-1 strains)
K103N mutant> 25-fold increase vs. WTNot specifiedThe K103N mutation confers significant resistance to this compound.[4]
Y181C mutant> 50-fold increase vs. WTNot specifiedThe Y181C mutation confers high-level resistance to this compound.[4]
P236L mutantVariableNot specifiedThe P236L mutation is associated with this compound resistance but can increase susceptibility to other NNRTIs.[3]
CC50 > 100 µMVarious human cell linesThe concentration of this compound that causes a 50% reduction in the viability of host cells. A high CC50 indicates low cytotoxicity.
Selectivity Index (SI) > 3333 (calculated as CC50 / IC50 for WT)Not specifiedA higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low host cell toxicity.
Table 2: Monitoring Viral Replication and Resistance Over a 12-Week In Vitro Assay
WeekThis compound Concentration (µM)p24 Antigen (pg/mL) - Treatedp24 Antigen (pg/mL) - Untreated ControlFold Change in p24RT Gene Sequencing Results (Treated Culture)
0 0.1100010001.0Wild-Type
2 0.15050,0000.001Wild-Type
4 0.175250,0000.0003Wild-Type
6 0.12001,000,0000.0002K103N detected as a minor population
8 0.11500>2,000,0000.00075K103N is the dominant species
10 0.110,000>2,000,0000.005K103N dominant, Y181C detected
12 0.150,000>2,000,0000.025K103N/Y181C co-dominant

Note: The data in this table are illustrative and represent a typical outcome of a long-term this compound selection experiment.

Experimental Protocols

Protocol 1: Long-Term HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a long-term culture of HIV-1 in the presence of this compound to assess its sustained antiviral activity and the emergence of resistance.

Materials:

  • HIV-1 isolate (e.g., NL4-3, BaL)

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 U/mL recombinant human interleukin-2 (B1167480) (IL-2)

  • Phytohemagglutinin (PHA)

  • This compound mesylate

  • 96-well and 24-well tissue culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • DNA/RNA extraction kit

  • PCR reagents for amplification of the HIV-1 reverse transcriptase gene

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • PBMC Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Activate the PBMCs by culturing them in RPMI-1640 medium containing 5 µg/mL PHA for 48-72 hours. After activation, wash the cells and resuspend them in RPMI-1640 medium with IL-2 at a concentration of 1 x 106 cells/mL.

  • Virus Infection: Infect the activated PBMCs with the desired HIV-1 isolate at a multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of medium for 2-4 hours at 37°C. After the incubation period, wash the cells twice with PBS to remove the unbound virus and resuspend them in fresh culture medium.

  • Initiation of this compound Treatment: Seed the infected PBMCs into 24-well plates at a density of 1 x 106 cells/well. Prepare serial dilutions of this compound in culture medium. A common starting concentration to maintain selective pressure is 5-10 times the IC50 of the wild-type virus (e.g., 0.1 - 0.5 µM). Add the this compound dilutions to the appropriate wells. Include a virus control well (infected cells without this compound) and a cell control well (uninfected cells).

  • Long-Term Culture and Monitoring:

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • Every 3-4 days, collect a sample of the culture supernatant for p24 antigen analysis.

    • At the same time, perform a half-media change, replacing half of the culture volume with fresh medium containing the appropriate concentration of this compound.

    • Once a week, collect a small aliquot of cells for cytotoxicity assessment using an MTT or LDH assay.

    • Continue the culture for a desired period, typically 8-12 weeks or until viral breakthrough is observed in the treated wells.

  • Quantification of Viral Replication: Measure the concentration of p24 antigen in the collected supernatants using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.

  • Monitoring for Viral Breakthrough and Resistance:

    • Viral breakthrough is defined as a significant and sustained increase in p24 antigen levels in the this compound-treated cultures.

    • Upon observation of viral breakthrough, harvest the cells and supernatant from the corresponding wells.

    • Extract viral RNA from the supernatant or proviral DNA from the cells.

    • Perform RT-PCR to amplify the reverse transcriptase coding region of the HIV-1 pol gene.

    • Sequence the PCR product using Sanger sequencing to identify mutations associated with this compound resistance (e.g., K103N, Y181C, P236L).

Protocol 2: HIV-1 Drug Susceptibility Assay using TZM-bl Reporter Cells

This assay is used to determine the IC50 of this compound against different HIV-1 strains, including those that may have developed resistance.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

  • DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • HIV-1 virus stocks (wild-type and potentially resistant isolates)

  • This compound mesylate

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C.

  • Drug and Virus Preparation: Prepare serial dilutions of this compound in culture medium. In a separate plate, mix 50 µL of each this compound dilution with 50 µL of HIV-1 virus stock (pre-titrated to yield a strong luciferase signal). Include virus control wells (virus without drug) and cell control wells (no virus, no drug).

  • Infection: Add 100 µL of the drug/virus mixture to the TZM-bl cells. Add DEAE-Dextran to a final concentration of 15 µg/mL to enhance infection.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay: After incubation, remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration and using non-linear regression analysis.

Mandatory Visualizations

Delavirdine_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA New Virus Particles New Virus Particles Integration into Host DNA->New Virus Particles Transcription & Translation This compound This compound This compound->Reverse Transcriptase (RT) Binds to allosteric site & inhibits activity

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Long_Term_Assay_Workflow A 1. Infect PBMCs with HIV-1 B 2. Culture with and without this compound A->B C 3. Periodic Supernatant & Cell Collection (Every 3-4 days for weeks) B->C D 4. Quantify Viral Replication (p24 ELISA) C->D E 5. Assess Cell Viability (MTT/LDH Assay) C->E F 6. Monitor for Viral Breakthrough D->F F->D No, continue monitoring G 7. If Breakthrough, Extract Viral RNA/DNA F->G Yes H 8. Amplify & Sequence RT Gene G->H I 9. Analyze for Resistance Mutations H->I

Caption: Workflow for a long-term HIV-1 replication assay with this compound.

Resistance_Development_Pathway Wild-Type Virus Wild-Type Virus This compound Pressure This compound Pressure Wild-Type Virus->this compound Pressure Resistant Variants (e.g., K103N, Y181C) Resistant Variants (e.g., K103N, Y181C) This compound Pressure->Resistant Variants (e.g., K103N, Y181C) Selection of pre-existing or newly arising mutations Viral Breakthrough Viral Breakthrough Resistant Variants (e.g., K103N, Y181C)->Viral Breakthrough Outgrowth of resistant population

Caption: Logical pathway of HIV-1 resistance development under this compound pressure.

References

Delavirdine in HIV-1 Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3][4][5] As a component of highly active antiretroviral therapy (HAART), it functions by directly binding to and inhibiting the viral enzyme reverse transcriptase (RT), a critical component for the conversion of viral RNA into DNA.[2][3][6] This document provides detailed application notes and protocols for the use of this compound in HIV-1 research, with a focus on its mechanism of action, resistance studies, and use in combination therapies.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a hydrophobic pocket near the enzyme's active site, known as the NNRTI binding pocket.[7] This allosteric binding induces a conformational change in the enzyme, disrupting the catalytic site and thereby inhibiting both RNA- and DNA-dependent DNA polymerase activities.[2][3][6][8] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound's activity does not compete with nucleoside triphosphates.[3] It is specific to HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases.[3][6]

Applications in HIV-1 Research

This compound serves as a valuable tool in several areas of HIV-1 research:

  • Antiviral Efficacy Studies: Assessing the in vitro and in vivo potency of this compound alone or in combination with other antiretroviral agents.

  • Drug Resistance Studies: Investigating the genetic mechanisms of resistance to NNRTIs. This compound is used to select for and characterize resistant viral strains, primarily those with mutations in the reverse transcriptase gene.

  • Combination Therapy and Drug Interactions: Evaluating synergistic, additive, or antagonistic effects when combined with other antiretrovirals. Its role as an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme makes it a subject of drug-drug interaction studies, particularly with protease inhibitors.[9][10][11]

  • Salvage Therapy Regimens: Investigating its efficacy in treatment-experienced patients who have developed resistance to other antiretroviral drugs.[8][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and the impact of resistance mutations.

Table 1: In Vitro Activity of this compound against HIV-1

ParameterValueCell Type/Assay ConditionReference
Median IC50 (Baseline) 0.022 µM (Range: 0.01 - 0.132 µM)Patient-derived peripheral blood mononuclear cells (PBMCs)[7]
Median IC50 (Week 8, Monotherapy) 5.365 µM (Range: 0.01 - 27.53 µM)Patient-derived PBMCs after this compound monotherapy[7]

Table 2: Common this compound Resistance Mutations and their Impact

MutationEffect on this compound SusceptibilityCross-ResistanceReference
K103N ResistanceConfers cross-resistance to other NNRTIs (e.g., nevirapine, efavirenz)[7][14][15][16]
Y181C ResistanceConfers cross-resistance to other NNRTIs (e.g., nevirapine)[7][15][16]
P236L ResistanceCan increase susceptibility (hypersensitivity) to other NNRTIs[7]
V106M High-level ResistanceConfers cross-resistance to all NNRTIs[15]

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueConditionReference
Time to Peak Plasma Concentration ~1 hourOral administration[17]
Protein Binding ~98%Primarily to albumin[2][17]
Half-life ~5.8 hours[2]
Metabolism Extensively by Cytochrome P450 3A (CYP3A)[2][3]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC50) of this compound against HIV-1 reverse transcriptase activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound

  • Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP and Biotin-dUTP)

  • Lysis Buffer

  • Streptavidin-coated 96-well microplates

  • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

  • Washing Buffer

  • Peroxidase Substrate (e.g., ABTS)

  • Stop Solution

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In reaction tubes, mix the recombinant HIV-1 RT with the serially diluted this compound or a control vehicle.

  • Enzymatic Reaction: Add the reaction buffer to initiate the reverse transcription. Incubate at 37°C for 1 hour.

  • Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells and incubate to allow the biotinylated DNA to bind.

  • Washing: Wash the wells multiple times with washing buffer to remove unbound reagents.

  • Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate.

  • Washing: Repeat the washing step to remove the unbound antibody.

  • Substrate Reaction: Add the peroxidase substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Data Analysis: Read the absorbance using a microplate reader and calculate the IC50 value.

Protocol 2: HIV-1 Drug Susceptibility Phenotyping Assay

This protocol measures the concentration of this compound required to inhibit HIV-1 replication in cell culture by 50% (EC50).

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells)

  • HIV-1 viral stock

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • CO2 incubator

  • HIV-1 p24 antigen ELISA kit

Procedure:

  • Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates in a CO2 incubator at 37°C for 4-5 days to allow for viral replication.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces p24 antigen production by 50% compared to the untreated infected control.

Protocol 3: Genotypic Resistance Testing

This protocol identifies mutations in the HIV-1 reverse transcriptase gene that confer resistance to this compound.

Materials:

  • Plasma from HIV-1 infected patients

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR enzymes and reagents

  • Primers specific for the HIV-1 pol gene (RT region)

  • DNA sequencing equipment and reagents

Procedure:

  • Viral RNA Extraction: Extract viral RNA from patient plasma samples.

  • RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and amplify the region of the pol gene encoding the reverse transcriptase.

  • DNA Sequencing: Sequence the amplified PCR product.

  • Sequence Analysis: Compare the obtained nucleotide sequence to a wild-type HIV-1 reference sequence to identify mutations.

  • Resistance Interpretation: Correlate the identified mutations with known this compound resistance-associated mutations (e.g., K103N, Y181C, P236L).

Visualizations

Delavirdine_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (RT) RT_Active_Site Active Site Viral_DNA Viral DNA RT_Active_Site->Viral_DNA Inhibits Synthesis NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) Conformational_Change Conformational Change & Inactivation NNRTI_Pocket->Conformational_Change Induces This compound This compound This compound->NNRTI_Pocket Binds to dNTPs Deoxynucleoside Triphosphates dNTPs->RT_Active_Site Cannot bind effectively Viral_RNA Viral RNA Template Viral_RNA->RT_Active_Site Cannot be processed Conformational_Change->RT_Active_Site Disrupts

Caption: Mechanism of action of this compound on HIV-1 Reverse Transcriptase.

Delavirdine_Resistance_Pathway Delavirdine_Therapy This compound Therapy Selective_Pressure Selective Pressure on HIV-1 Population Delavirdine_Therapy->Selective_Pressure RT_Gene_Mutations Mutations in Reverse Transcriptase Gene Selective_Pressure->RT_Gene_Mutations K103N K103N RT_Gene_Mutations->K103N Y181C Y181C RT_Gene_Mutations->Y181C P236L P236L RT_Gene_Mutations->P236L Reduced_Binding Reduced this compound Binding Affinity K103N->Reduced_Binding Cross_Resistance Cross-Resistance to other NNRTIs K103N->Cross_Resistance Y181C->Reduced_Binding Y181C->Cross_Resistance P236L->Reduced_Binding Viral_Replication Continued Viral Replication (Treatment Failure) Reduced_Binding->Viral_Replication

Caption: Development of HIV-1 resistance to this compound.

Experimental_Workflow_Resistance_Testing Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of pol gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Analysis Sequence Analysis vs. Wild-Type Sequencing->Analysis Mutation_ID Identification of Resistance Mutations Analysis->Mutation_ID Report Genotypic Resistance Report Mutation_ID->Report

Caption: Workflow for Genotypic Resistance Testing of HIV-1.

References

Application Notes and Protocols for the Preparation of Delavirdine Mesylate Stock Solutions in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (B1662856) mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in antiretroviral therapy. For laboratory research and drug development, the accurate and consistent preparation of this compound mesylate stock solutions is fundamental for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a commonly employed solvent for the dissolution of this compound mesylate due to its high solubilizing capacity for this compound. This document provides a comprehensive guide to the preparation, storage, and safe handling of this compound mesylate stock solutions.

Physicochemical Properties of this compound Mesylate

A thorough understanding of the physicochemical properties of this compound mesylate is essential for its proper handling and use in experimental settings.

PropertyValueReference
Chemical Name piperazine, 1-[3-[(1-methyl-ethyl)amino]-2- pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-, monomethanesulfonate[1]
Molecular Formula C22H28N6O3S•CH4O3S[1]
Molecular Weight 552.68 g/mol [1]
Appearance Odorless white-to-tan crystalline powder[1]
CAS Number 147221-93-0
Solubility Data

The solubility of this compound mesylate varies significantly depending on the solvent and the pH of the aqueous solution.

SolventSolubilityReference
DMSO ≥ 40.3 mg/mL (72.92 mM)
Soluble to 75 mM[2]
100 mg/mL (180.93 mM)[3]
Ethanol 4 mg/mL[3]
Water (pH 1.0) 2942 µg/mL[1][4]
Water (pH 2.0) 295 µg/mL[1][4]
Water (pH 7.4) 0.81 µg/mL[1][4]

Experimental Protocol: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound mesylate in DMSO. Adjust the quantities of solute and solvent accordingly for different desired concentrations and volumes.

Materials and Equipment
  • This compound mesylate powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat

Safety Precautions
  • Hazard Identification : this compound mesylate is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[5]

  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.

  • Personal Protective Equipment : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Handling : Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]

  • Spills : In case of a spill, follow institutional procedures for cleaning up hazardous chemical spills.

  • Disposal : Dispose of this compound mesylate waste and contaminated materials according to local, state, and federal regulations for hazardous waste.[7][8]

Step-by-Step Procedure
  • Calculation of Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound mesylate (MW = 552.68 g/mol ) is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 552.68 g/mol x 1000 mg/g = 5.53 mg

  • Weighing the Compound:

    • Tare a clean, dry, and properly labeled microcentrifuge tube on an analytical balance.

    • Carefully weigh 5.53 mg of this compound mesylate powder directly into the tared tube.

  • Dissolution in DMSO:

    • Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound mesylate powder.

    • Securely cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[9] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Once the this compound mesylate is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Storage and Stability
  • Powder : Store this compound mesylate powder at -20°C for long-term storage (up to 3 years).[3]

  • Stock Solution : Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10] Avoid repeated freeze-thaw cycles.[10]

Visual Representations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use Calculate Mass Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder 5.53 mg Add DMSO Add DMSO Weigh Powder->Add DMSO 1 mL Dissolve Dissolve Add DMSO->Dissolve Vortex/Sonicate Aliquot Aliquot Dissolve->Aliquot Single-use volumes Store at -80°C Store at -80°C Aliquot->Store at -80°C Use in Experiment Use in Experiment Store at -80°C->Use in Experiment

Caption: Workflow for preparing this compound stock solution.

Safety and Handling Logic

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_disposal Waste Disposal Lab Coat Lab Coat Safety Glasses Safety Glasses Nitrile Gloves Nitrile Gloves Weigh in Fume Hood Weigh in Fume Hood Avoid Inhalation Avoid Inhalation Weigh in Fume Hood->Avoid Inhalation Wash Hands After Use Wash Hands After Use Avoid Inhalation->Wash Hands After Use Collect Waste Collect Waste Wash Hands After Use->Collect Waste Follow Institutional Guidelines Follow Institutional Guidelines Collect Waste->Follow Institutional Guidelines Handling this compound Handling this compound Handling this compound->Lab Coat Handling this compound->Safety Glasses Handling this compound->Nitrile Gloves Handling this compound->Weigh in Fume Hood

Caption: Safety flowchart for handling this compound mesylate.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Delavirdine Resistance in HIV-1 Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming delavirdine (B1662856) resistance in HIV-1 cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It specifically targets the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA. This compound binds to a hydrophobic pocket near the active site of the RT, known as the NNRTI binding pocket (NNIBP), inducing a conformational change that inhibits the enzyme's function and blocks viral replication.[1]

Q2: What are the primary mechanisms of this compound resistance in cell culture?

Resistance to this compound and other NNRTIs typically arises from specific amino acid mutations within the NNRTI binding pocket of the reverse transcriptase. These mutations can prevent the drug from binding effectively, thereby allowing the enzyme to function even in the presence of the inhibitor.

Q3: Which are the most common this compound resistance mutations observed in vitro?

The most frequently observed mutations that confer resistance to this compound in cell culture experiments are:

  • K103N: This is a common NNRTI resistance mutation that reduces susceptibility to this compound by approximately 50-fold.[2] It is often selected for in the presence of various NNRTIs.

  • Y181C: This mutation leads to high-level resistance to nevirapine (B1678648) and this compound (50- to 100-fold increase in IC50).[3]

  • P236L: This mutation is more specific to this compound and can emerge during in vitro passage. Interestingly, the P236L mutation can sometimes increase susceptibility to other NNRTIs.[1]

Other mutations such as V106A and G190A/S have also been associated with reduced this compound susceptibility.[1]

Q4: How can I overcome this compound resistance in my cell culture experiments?

Several strategies can be employed to overcome this compound resistance in vitro:

  • Combination Therapy: Combining this compound with other antiretroviral agents that have different mechanisms of action is a highly effective strategy. This can include nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550) (ZDV) and didanosine (B1670492) (DDI), or protease inhibitors. The rationale is that the virus is less likely to simultaneously develop mutations that confer resistance to multiple drugs with different targets. In vitro studies have shown that three-drug combinations of this compound, ZDV, and DDI can act synergistically to inhibit viral replication.[4]

  • Use of Second and Third-Generation NNRTIs: Newer NNRTIs, such as etravirine (B1671769) and rilpivirine, have been designed to be effective against HIV-1 strains that are resistant to first-generation NNRTIs like this compound. These drugs are more flexible and can bind to the NNRTI pocket even in the presence of resistance mutations.

  • Novel Inhibitors: Research is ongoing to identify novel compounds that can inhibit this compound-resistant HIV-1. These may include drugs with entirely new mechanisms of action.

Troubleshooting Guides

Problem 1: My cell culture model consistently shows high levels of this compound resistance even with low viral inoculum.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Pre-existing resistant variants in the viral stock Genotype your viral stock: Before initiating resistance selection experiments, perform Sanger sequencing on the reverse transcriptase region of your viral stock to ensure the absence of major NNRTI resistance mutations.
High selective pressure Optimize drug concentration: Start selection experiments with a this compound concentration that is 2-3 times the IC50 of the wild-type virus. Gradually increase the drug concentration in subsequent passages as the virus adapts.
Cross-contamination Maintain strict aseptic technique: Ensure that there is no cross-contamination between different viral cultures, especially those that have already developed resistance. Use separate media and reagents for each cell line and viral stock.
Cell line susceptibility Characterize your cell line: Different cell lines can have varying levels of susceptibility to HIV-1 infection and drug treatment. Ensure your chosen cell line (e.g., MT-4, PM1) is appropriate for your experiment and that its characteristics are well-documented.
Problem 2: I am unable to select for high-level this compound resistance in my cell culture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low viral replication rate Monitor viral replication: Regularly measure viral replication using a p24 antigen ELISA. If replication is low, consider increasing the initial viral inoculum or ensuring the health of the host cells.
Insufficient passage number Increase the duration of the experiment: The selection of high-level resistance can take time. Continue passaging the virus in the presence of escalating drug concentrations for an extended period.
Drug degradation Replenish the drug regularly: this compound in cell culture medium can degrade over time. Change the medium and replenish the drug every 3-4 days to maintain consistent selective pressure.
Viral fitness cost of resistance mutations Monitor cell viability: Some resistance mutations can impair viral fitness, leading to slower replication. Be patient and continue the selection process, allowing the virus to potentially acquire compensatory mutations that restore fitness.
Problem 3: My p24 ELISA results are inconsistent and show high background.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper washing Ensure thorough washing: Inadequate washing between antibody incubation steps can lead to high background. Use an automated plate washer if available, or be meticulous with manual washing, ensuring all wells are completely aspirated and refilled in each wash step.
Contaminated reagents Use fresh reagents: Prepare fresh buffers and substrate solutions for each assay. Ensure that all reagents are stored at the recommended temperatures.
Non-specific antibody binding Use a blocking buffer: Ensure that the ELISA plate is properly blocked to prevent non-specific binding of antibodies.
Incorrect sample dilution Optimize sample dilution: Viral culture supernatants may contain high concentrations of p24 antigen. Perform a serial dilution of your samples to ensure they fall within the linear range of the standard curve.

Data Presentation

Table 1: Impact of Common Reverse Transcriptase Mutations on this compound Susceptibility

MutationFold Change in IC50 vs. Wild-TypeLevel of ResistanceReference
K103N~50High[2]
Y181C50 - 100High[3]
P236L10 - 1000Moderate to High[1]
K103N + Y181C>100Very High[3]

Table 2: Example of Synergistic Inhibition of HIV-1 Replication by Combination Therapy in vitro

Drug Combination (Ratio)IC50 (µM)Combination Index (CI)*Synergy LevelReference
This compound (DLV) aloneVaries by strain--[4]
Zidovudine (ZDV) aloneVaries by strain--[4]
Didanosine (DDI) aloneVaries by strain--[4]
DLV + DDI (1:10)Lower than individual drugs< 1Synergistic[4]
DLV + DDI (1:30)Lower than individual drugs< 1Synergistic[4]
ZDV + DLV + DDI (1:2:333)Significantly lower< 1Synergistic[4]

*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1

This protocol describes a method for generating this compound-resistant HIV-1 in cell culture through serial passage with increasing drug concentrations.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Wild-type HIV-1 stock of known titer

  • This compound mesylate

  • Complete cell culture medium

  • 96-well and 24-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Initial Infection: Seed MT-4 cells in a 24-well plate. Infect the cells with wild-type HIV-1 at a low multiplicity of infection (MOI) of 0.01.

  • Drug Addition: In parallel cultures, add this compound at a starting concentration of 2-3 times the IC50 of the wild-type virus. Include a no-drug control culture.

  • Culture Monitoring: Incubate the cultures at 37°C in a 5% CO2 incubator. Monitor the cultures for cytopathic effects (CPE) and collect supernatant every 3-4 days for p24 antigen measurement.

  • Passage of Virus: When the p24 antigen levels in the drug-treated culture reach a level comparable to the no-drug control (indicating viral breakthrough), harvest the cell-free supernatant.

  • Dose Escalation: Use the harvested virus to infect fresh MT-4 cells, and increase the concentration of this compound by 2- to 3-fold.

  • Repeat Passages: Repeat steps 3-5 for several passages, gradually increasing the this compound concentration.

  • Characterization of Resistant Virus: Once a virus population that can replicate in high concentrations of this compound is established, harvest the virus and perform genotypic (Sanger sequencing) and phenotypic (IC50 determination) analysis to characterize the resistance profile.

Protocol 2: Phenotypic Susceptibility Assay (p24 ELISA-based)

This protocol determines the concentration of this compound required to inhibit 50% of viral replication (IC50).

Materials:

  • HIV-1 permissive cell line (e.g., TZM-bl)

  • Viral stocks (wild-type and potentially resistant)

  • Serial dilutions of this compound

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Drug Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with no drug as a control.

  • Infection: Add a standardized amount of virus to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform a p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the p24 concentration for each drug concentration. Plot the percentage of p24 inhibition versus the drug concentration and calculate the IC50 value using non-linear regression analysis. The fold change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.

Protocol 3: Genotypic Resistance Testing (Sanger Sequencing of Reverse Transcriptase)

This protocol outlines the steps for identifying mutations in the HIV-1 reverse transcriptase gene.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers specific for the HIV-1 pol gene (RT region)

  • Agarose (B213101) gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service or in-house sequencer

Procedure:

  • RNA Extraction: Extract viral RNA from the cell culture supernatant using a commercial kit.

  • RT-PCR: Perform a one-step reverse transcription PCR (RT-PCR) to convert the viral RNA into cDNA and amplify the reverse transcriptase region of the pol gene.

  • PCR Product Verification: Run the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the correct size.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Send the purified PCR product and sequencing primers for Sanger sequencing.

  • Sequence Analysis: Analyze the resulting sequence data using software to identify mutations by comparing it to a wild-type reference sequence (e.g., HXB2). The Stanford University HIV Drug Resistance Database can be used to interpret the clinical significance of identified mutations.[2]

Mandatory Visualizations

experimental_workflow cluster_selection In Vitro Resistance Selection start Start with Wild-Type HIV-1 Stock infect Infect Permissive Cells (e.g., MT-4) start->infect add_drug Add this compound (2-3x IC50) infect->add_drug culture Culture and Monitor (p24 ELISA) add_drug->culture breakthrough Viral Breakthrough? culture->breakthrough breakthrough->culture No harvest Harvest Virus breakthrough->harvest Yes increase_drug Increase this compound Concentration harvest->increase_drug resistant_virus High-Level Resistant Virus Population harvest->resistant_virus passage Passage Virus to Fresh Cells increase_drug->passage passage->culture resistance_logic cluster_mechanism Mechanism of this compound Resistance wt_rt Wild-Type Reverse Transcriptase binding Binds to NNRTI Binding Pocket wt_rt->binding dlv This compound dlv->binding no_binding Binding of this compound is Impaired dlv->no_binding inhibition Inhibition of RT Activity binding->inhibition replication_blocked Viral Replication Blocked inhibition->replication_blocked mut_rt Mutated Reverse Transcriptase (e.g., K103N, Y181C) mut_rt->no_binding no_inhibition RT Remains Active no_binding->no_inhibition replication_continues Viral Replication Continues no_inhibition->replication_continues troubleshooting_flow cluster_troubleshooting Troubleshooting Phenotypic Assay start Inconsistent IC50 Results check_virus Check Viral Titer and Stock Integrity start->check_virus check_cells Verify Cell Health and Density start->check_cells check_assay Review p24 ELISA Protocol start->check_assay consistent_titer Titer Consistent? check_virus->consistent_titer healthy_cells Cells Healthy? check_cells->healthy_cells protocol_ok Protocol Followed? check_assay->protocol_ok consistent_titer->healthy_cells Yes re_titer Re-titer Virus Stock consistent_titer->re_titer No healthy_cells->protocol_ok Yes re_plate Re-plate Cells at Optimal Density healthy_cells->re_plate No optimize_elisa Optimize ELISA (Washing, Dilutions) protocol_ok->optimize_elisa No re_run Re-run Assay protocol_ok->re_run Yes re_titer->re_run re_plate->re_run optimize_elisa->re_run

References

Technical Support Center: Understanding the P236L Mutation and NNRTI Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the effect of the P236L mutation in the HIV-1 reverse transcriptase (RT) on the susceptibility to non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Frequently Asked Questions (FAQs)

Q1: What is the P236L mutation?

The P236L is a non-polymorphic mutation in the HIV-1 reverse transcriptase gene, where proline at position 236 is substituted with leucine (B10760876). It is a rare mutation that is primarily selected for during therapy with the NNRTI delavirdine (B1662856) (DLV)[1][2].

Q2: How does the P236L mutation affect susceptibility to different NNRTIs?

The P236L mutation has a distinct and varied impact on the susceptibility to different NNRTIs. It is associated with high-level resistance to this compound. However, it generally does not confer significant resistance to other NNRTIs and, in some cases, may even lead to hypersensitivity[3][4][5]. Viruses containing the P236L mutation often remain sensitive to other NNRTIs[1].

Q3: Why is the P236L mutation infrequently observed in clinical settings?

Despite conferring high-level resistance to this compound, the P236L mutation is rarely seen in patients. This is because the mutation can lead to reduced viral replicative fitness[1][6]. In the absence of this compound, a virus with the P236L mutation may be outcompeted by wild-type or other resistant variants[1].

Q4: Can the P236L mutation occur in combination with other NNRTI resistance mutations?

Yes, the P236L mutation has been observed in combination with other NNRTI resistance mutations, such as K103N[3]. The presence of multiple mutations can lead to more complex resistance profiles.

Troubleshooting Guide

Issue: Unexpected NNRTI resistance in a patient sample with the P236L mutation.

Possible Cause: While P236L alone has a limited effect on most NNRTIs, its presence in combination with other known or unknown resistance mutations could lead to a broader resistance profile.

Troubleshooting Steps:

  • Comprehensive Genotyping: Perform full reverse transcriptase gene sequencing to identify any additional mutations that may be contributing to the observed resistance.

  • Phenotypic Susceptibility Testing: Conduct a phenotypic assay to directly measure the fold change in IC50 for a panel of NNRTIs. This will provide a quantitative measure of resistance.

  • Review Treatment History: A patient's full antiretroviral treatment history can provide clues about the selective pressures that may have led to the evolution of a complex resistance pattern.

Issue: Difficulty in culturing or assaying viral isolates with the P236L mutation.

Possible Cause: The P236L mutation can impair viral replication fitness, making it more challenging to grow sufficient quantities of the virus for standard assays[1][6].

Troubleshooting Steps:

  • Optimize Culture Conditions: Use highly permissive cell lines and optimize culture conditions to enhance viral growth.

  • Use Sensitive Assays: Employ highly sensitive assays, such as those utilizing luciferase reporter genes, which can detect lower levels of viral replication.

  • Recombinant Virus Assays: If isolating and culturing patient-derived virus is problematic, consider using a recombinant virus assay where the patient-derived reverse transcriptase sequence containing the P236L mutation is cloned into a laboratory-adapted viral backbone.

Data Presentation

Table 1: Effect of P236L Mutation on NNRTI Susceptibility (Fold Change in IC50)

NNRTIFold Change in IC50 (vs. Wild-Type)InterpretationReference(s)
This compound (DLV)>125High-level Resistance[1]
Nevirapine (B1678648) (NVP)~4Low-level Resistance[4]
Efavirenz (EFV)~1.57No Significant ChangeCalculated from[7]
Etravirine (B1671769) (ETR)No significant effect reportedSusceptible[8]
Rilpivirine (RPV)No significant effect reportedSusceptible

Note: The fold change for Efavirenz was calculated using the reported IC50 of 0.8 nM for the P236L mutant and a wild-type IC50 of 0.51 ng/mL (approximately 0.51 nM, assuming a similar molecular weight for calculation purposes) from a separate study using a similar assay[7]. Data for Etravirine and Rilpivirine with the P236L mutation alone is limited, with sources suggesting little to no impact on susceptibility.

Experimental Protocols

Phenotypic Drug Susceptibility Assay using a Luciferase Reporter Recombinant Virus

This protocol describes a common method for determining the susceptibility of HIV-1 to NNRTIs.

1. Generation of Recombinant Virus:

  • RNA Extraction: Extract viral RNA from patient plasma or from a cultured viral stock.

  • RT-PCR: Amplify the reverse transcriptase (RT) region of the pol gene using RT-PCR.

  • Cloning: Clone the amplified RT gene into a specialized HIV-1 vector that lacks its own RT and contains a luciferase reporter gene. This creates a "resistance test vector" (RTV).

  • Transfection: Transfect a suitable packaging cell line (e.g., 293T cells) with the RTV plasmid. This will produce replication-defective viral particles containing the patient-derived RT.

  • Virus Harvest: Harvest the supernatant containing the recombinant virus particles.

2. Drug Susceptibility Assay:

  • Cell Plating: Seed target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter) in a 96-well plate.

  • Drug Dilution Series: Prepare a serial dilution of the NNRTI to be tested.

  • Infection: Add the recombinant virus to the wells containing the target cells in the presence of the various drug concentrations. Include control wells with no drug and wells with a wild-type reference virus.

  • Incubation: Incubate the plates for 48-72 hours to allow for a single round of infection and expression of the luciferase reporter gene.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

3. Data Analysis:

  • Calculate Percent Inhibition: Determine the percentage of viral inhibition for each drug concentration compared to the no-drug control.

  • Determine IC50: Plot the percent inhibition against the drug concentration and use a non-linear regression analysis to calculate the 50% inhibitory concentration (IC50).

  • Calculate Fold Change: Divide the IC50 of the patient-derived virus by the IC50 of the wild-type reference virus to determine the fold change in susceptibility.

Mandatory Visualizations

Experimental_Workflow cluster_generation Recombinant Virus Generation cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis A 1. Viral RNA Extraction B 2. RT-PCR of RT Gene A->B C 3. Cloning into Luciferase Vector B->C D 4. Transfection of Packaging Cells C->D E 5. Harvest Recombinant Virus D->E H 8. Infect Cells with Virus & Drugs E->H F 6. Plate Target Cells F->H G 7. Prepare NNRTI Dilutions G->H I 9. Incubate (48-72h) H->I J 10. Measure Luciferase Activity I->J K 11. Calculate % Inhibition J->K L 12. Determine IC50 K->L M 13. Calculate Fold Change L->M

Caption: Workflow for Phenotypic Drug Susceptibility Assay.

Mechanism of P236L Resistance

The P236L mutation is located within the hydrophobic NNRTI binding pocket of the HIV-1 reverse transcriptase. NNRTIs are non-competitive inhibitors that bind to this pocket and induce a conformational change in the enzyme, thereby inhibiting its function.

The substitution of the small, rigid proline residue with the larger, more flexible leucine at position 236 alters the shape and flexibility of the NNRTI binding pocket[1]. This structural change can directly interfere with the binding of certain NNRTIs.

  • This compound: The P236L mutation creates a steric hindrance that significantly reduces the binding affinity of this compound, leading to high-level resistance.

  • Other NNRTIs: For other NNRTIs like nevirapine and efavirenz, the conformational change induced by P236L is less detrimental to their binding, resulting in only a minor or negligible impact on their inhibitory activity. In some instances, the altered pocket conformation might even slightly enhance the binding of other NNRTIs, leading to hypersensitivity.

Resistance_Mechanism cluster_wt Wild-Type RT cluster_p236l P236L Mutant RT WT_Pocket NNRTI Binding Pocket (Proline at 236) Inhibition RT Inhibition WT_Pocket->Inhibition Leads to NNRTI_DLV This compound NNRTI_DLV->WT_Pocket Binds effectively NNRTI_Other Other NNRTIs NNRTI_Other->WT_Pocket Binds effectively P236L_Pocket Altered NNRTI Binding Pocket (Leucine at 236) No_Inhibition_DLV Resistance to this compound P236L_Pocket->No_Inhibition_DLV Prevents effective binding Inhibition_Other Susceptibility to Other NNRTIs P236L_Pocket->Inhibition_Other Allows binding NNRTI_DLV_mutant This compound NNRTI_DLV_mutant->P236L_Pocket Binding impaired NNRTI_Other_mutant Other NNRTIs NNRTI_Other_mutant->P236L_Pocket Binding maintained

Caption: P236L alters the NNRTI binding pocket, affecting drug binding.

References

Technical Support Center: Troubleshooting Delavirdine Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with the non-nucleoside reverse transcriptase inhibitor (NNRTI), delavirdine (B1662856).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme.[1][2] It binds to a hydrophobic pocket near the enzyme's active site, known as the NNRTI-binding pocket.[3][4] This binding is allosteric, meaning it occurs at a site other than the active site, but induces a conformational change in the enzyme that disrupts its catalytic activity.[2] Consequently, this compound blocks both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.[1][4] this compound does not inhibit HIV-2 RT or human DNA polymerases.[1]

Q2: My this compound treatment is showing reduced or no efficacy in my cell culture experiments. What are the likely causes?

A loss of this compound efficacy in vitro can stem from several factors, broadly categorized as viral resistance or experimental/technical issues.

  • Viral Resistance: The most common cause is the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase gene. Key mutations that confer resistance to this compound include K103N, Y181C, and P236L.[3][5] The K103N and Y181C mutations are known to cause cross-resistance to other NNRTIs.[3]

  • Experimental/Technical Issues:

    • Compound Instability or Insolubility: this compound's absorption is pH-dependent, and it may precipitate in neutral pH cell culture media.[6]

    • Drug Interactions: this compound is an inhibitor of the cytochrome P450 enzyme CYP3A4.[1][6][7] If other compounds in your experiment are metabolized by this enzyme, it could lead to unexpected interactions. Conversely, inducers of CYP3A4 can increase the metabolism of this compound, reducing its effective concentration.[6]

    • Cell Culture Health: Suboptimal cell health, contamination (e.g., mycoplasma), or high cell passage numbers can affect viral replication kinetics and drug susceptibility.

    • Assay Conditions: Inconsistent virus input (multiplicity of infection - MOI), timing of drug addition, or issues with the assay readout can all lead to variable results.

Q3: How can I confirm if my virus stock has developed resistance to this compound?

To confirm this compound resistance, you should perform both genotypic and phenotypic analyses.

  • Genotypic Analysis: Sequence the reverse transcriptase gene of the virus from your culture. The presence of mutations such as K103N, Y181C, or P236L is a strong indicator of resistance.[3][5]

  • Phenotypic Analysis: Conduct a drug susceptibility assay to determine the 50% inhibitory concentration (IC50) of this compound against your viral isolate and compare it to a known wild-type, drug-sensitive reference strain. A significant increase in the IC50 value (fold-change) for your isolate indicates phenotypic resistance.[8]

Troubleshooting Guides

Issue 1: High Variability or Complete Loss of this compound Activity
Possible Cause Recommended Solution(s)
Emergence of Drug-Resistant Virus 1. Genotypic Sequencing: Sequence the reverse transcriptase gene of your viral stock to identify resistance-conferring mutations (e.g., K103N, Y181C, P236L).[3][5] 2. Phenotypic Assay: Determine the IC50 of your viral stock against this compound and compare it to a wild-type control. A significant fold-increase confirms resistance.[8] 3. Use a Fresh, Validated Virus Stock: If resistance is confirmed, obtain a new, sequence-verified wild-type virus stock for your experiments.
This compound Precipitation in Media 1. Solubility Check: Prepare your highest concentration of this compound in your cell culture medium, incubate for a few hours, then centrifuge at high speed. Measure the concentration in the supernatant to check for loss due to precipitation.[9] 2. pH Adjustment: Since this compound's absorption is reduced in higher pH environments, ensure your media's pH is within the optimal range.[6] Consider using HEPES-buffered media for better pH control.[10] 3. Solvent Choice: Ensure your initial stock solution is prepared in a suitable solvent like DMSO and that the final concentration of the solvent in the culture medium is non-toxic to the cells.
Compound Degradation 1. Fresh Stock Solutions: Prepare fresh this compound stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles). 2. Light Sensitivity: Protect stock solutions and experimental plates from prolonged exposure to light.
Inaccurate Drug Concentration 1. Verify Stock Concentration: Re-verify the concentration of your this compound stock solution using an appropriate analytical method. 2. Pipetting Accuracy: Ensure accurate pipetting, especially when performing serial dilutions.
Issue 2: Inconsistent IC50 Values Between Experiments
Possible Cause Recommended Solution(s)
Variable Virus Input (MOI) 1. Accurate Virus Titer: Re-titer your virus stock using a reliable method (e.g., TCID50 or p24 ELISA) before initiating a new set of experiments. 2. Consistent MOI: Use a consistent multiplicity of infection (MOI) for all assays.
Inconsistent Cell Seeding Density and Health 1. Standardize Seeding Density: Use a consistent cell number per well for all experiments. 2. Monitor Cell Viability: Regularly check cell viability and morphology. 3. Limit Passage Number: Use cells within a defined low passage number range to avoid phenotypic drift.
Variability in Assay Timing 1. Standardize Incubation Times: Adhere to consistent incubation times for virus infection, drug treatment, and assay development. 2. Time-of-Addition Experiment: To understand the optimal window of inhibition, consider performing a time-of-addition experiment where this compound is added at different time points pre- and post-infection.
Drug Interactions with Media Components 1. Serum Protein Binding: this compound is highly protein-bound.[7] If using serum-containing media, be aware that the effective concentration of free drug may be lower. Consider using serum-free media or performing assays with a consistent serum concentration.

Data Presentation

Table 1: this compound IC50 Values Against Wild-Type and Mutant HIV-1

HIV-1 Strain/MutationMedian IC50 (µM)Fold Change in Resistance (vs. Wild-Type)
Wild-Type (Baseline)0.022-
K103N> 1.1> 50
Y181C> 1.1> 50
P236L0.2 - 0.5~9 - 23
K103N + Y181C> 1.1> 50

Data compiled from studies on clinical isolates.[3]

Experimental Protocols

Protocol 1: Cell-Based HIV-1 Antiviral Assay (p24 Antigen ELISA)

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound by measuring the reduction in HIV-1 p24 antigen in the culture supernatant.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, PM1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Wild-type HIV-1 stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with cells at a density that will be sub-confluent at the end of the assay.

  • Drug Dilution: Prepare serial dilutions of this compound in complete culture medium. Include a "no drug" (virus control) and "no virus" (cell control) wells.

  • Infection: Add the HIV-1 stock to the wells at a pre-determined MOI.

  • Drug Addition: Immediately after infection, add the serially diluted this compound to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days, depending on the cell line and virus kinetics.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol.[11][12][13] This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a labeled secondary antibody and a colorimetric or chemiluminescent substrate.[11]

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Activity Assay (Colorimetric)

This is a biochemical assay to measure the direct inhibitory effect of this compound on the activity of purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Colorimetric RT Assay Kit (containing reaction buffer, template/primer, dNTPs with labeled nucleotides, and detection reagents)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the working solutions from the kit components as per the manufacturer's instructions. This usually involves diluting buffers, the template/primer (e.g., poly(A)·oligo(dT)), and dNTPs.[14][15]

  • Inhibitor Dilution: Prepare serial dilutions of this compound in the reaction buffer. Include a "no inhibitor" (enzyme control) and a "no enzyme" (background control) wells.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer, dNTP mix, and the serially diluted this compound.

  • Enzyme Addition: Add the purified HIV-1 RT to all wells except the background control to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Stop the reaction and detect the newly synthesized DNA according to the kit's protocol. This often involves capturing the biotin-labeled DNA on a streptavidin-coated plate, followed by detection of a digoxigenin (B1670575) label with an antibody-enzyme conjugate (e.g., anti-digoxigenin-peroxidase).[14]

    • Add a colorimetric substrate and incubate until a color change is visible.[14]

    • Stop the color development with a stop solution.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of RT inhibition for each this compound concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Loss of this compound Efficacy start Loss of this compound Efficacy Observed check_resistance Hypothesis: Viral Resistance? start->check_resistance check_experimental Hypothesis: Experimental Issue? start->check_experimental genotypic Perform Genotypic Sequencing of RT Gene check_resistance->genotypic Yes check_solubility Check Compound Solubility & Stability check_experimental->check_solubility Yes mutations_found Resistance Mutations Found? genotypic->mutations_found phenotypic Perform Phenotypic Assay (IC50) ic50_increased IC50 Increased? phenotypic->ic50_increased mutations_found->check_experimental No mutations_found->phenotypic Yes ic50_increased->check_experimental No confirm_resistance Resistance Confirmed. Use New Virus Stock. ic50_increased->confirm_resistance Yes review_protocol Review Assay Protocol & Conditions check_solubility->review_protocol check_cells Verify Cell Health & Passage Number review_protocol->check_cells issue_identified Experimental Issue Identified? check_cells->issue_identified optimize_protocol Optimize Protocol & Repeat Experiment issue_identified->optimize_protocol Yes no_issue No Obvious Issue. Consult Literature/Support. issue_identified->no_issue No

Caption: Troubleshooting workflow for loss of this compound efficacy.

cluster_mechanism This compound Mechanism of Action This compound This compound NNRTI_Pocket Allosteric NNRTI- Binding Pocket This compound->NNRTI_Pocket Binds to RT HIV-1 Reverse Transcriptase (RT) RT->NNRTI_Pocket Viral_DNA Viral DNA RT->Viral_DNA Synthesis Conformational_Change Conformational Change in RT NNRTI_Pocket->Conformational_Change Inhibition Inhibition of DNA Polymerase Activity Conformational_Change->Inhibition Inhibition->Viral_DNA Blocks Viral_RNA Viral RNA Viral_RNA->RT Template

Caption: Mechanism of action of this compound on HIV-1 reverse transcriptase.

References

Technical Support Center: Improving Delavirdine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor with notoriously poor aqueous solubility. The following information is designed to assist in the successful preparation of this compound solutions for in vitro and other experimental assays.

Understanding this compound's Solubility Profile

This compound's solubility is highly dependent on pH. It is a weak base and, as such, exhibits significantly greater solubility in acidic environments compared to neutral or alkaline conditions. This pH-dependent solubility is a critical factor to consider in experimental design.

Quantitative Data on this compound Solubility

The aqueous solubility of this compound free base at 23°C demonstrates a dramatic decrease as the pH increases.[1][2] This is a crucial consideration when preparing stock solutions and designing dissolution experiments.

pHCrystalline this compound Solubility (µg/mL)Amorphous this compound Solubility (µg/mL)
1.02942[1]-
1.610.2[3]154.5[3]
2.0295[1]-
6.50.018[3]0.76[3]
7.40.81[1][2]-

Note: The amorphous form, often achieved through techniques like solid dispersions, can provide a significant, albeit temporary, increase in solubility compared to the more stable crystalline form.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the dissolution of this compound in aqueous buffers.

Q1: My this compound mesylate is not dissolving in a neutral pH buffer (e.g., PBS pH 7.4). What is happening?

A1: This is expected behavior. This compound free base has extremely low solubility at neutral pH (0.81 µg/mL at pH 7.4).[1][2] The mesylate salt form is used to improve its initial dissolution, but in a neutral buffer, it will likely convert to the poorly soluble free base and precipitate.

Troubleshooting Steps:

  • pH Adjustment: The most effective method to dissolve this compound is to prepare it in an acidic solution. Start by dissolving the this compound mesylate in a buffer with a pH of 2 or lower. You can then carefully adjust the pH upwards if your experiment allows, but be aware of the risk of precipitation as you approach neutral pH.

  • Use of Co-solvents: For experiments where a neutral pH is required, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results. This compound mesylate is soluble up to 75 mM in DMSO.[4]

Q2: I dissolved this compound in an acidic buffer, but it precipitated when I diluted it into my cell culture medium at physiological pH.

A2: This is a common issue related to this compound's pH-dependent solubility. When the acidic drug solution is introduced to the neutral pH of the cell culture medium, the this compound's solubility limit is exceeded, leading to precipitation.

Troubleshooting Steps:

  • Minimize pH Shock: Instead of a large, single dilution, try adding the acidic this compound stock solution to the cell culture medium in a slow, dropwise manner while stirring. This can help to disperse the drug more effectively and delay precipitation.

  • Co-solvent Stock: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO.[4] When diluting into your aqueous medium, ensure the final concentration of the organic solvent is low enough to not be cytotoxic or interfere with your assay.

  • Formulation Strategies: For more stable solutions, consider advanced formulation techniques like creating a solid dispersion or a cyclodextrin (B1172386) inclusion complex (see detailed protocols below). These methods can enhance the apparent solubility of this compound even at neutral pH.

Q3: I'm seeing a decrease in the dissolution of my this compound mesylate tablets over time, especially when stored in humid conditions. Why is this happening?

A3: Exposure to high humidity can cause a solid-state interaction between this compound mesylate and certain excipients, such as the disintegrant croscarmellose sodium. Moisture can facilitate the conversion of the this compound mesylate salt to its less soluble free base form within the tablet matrix, leading to decreased dissolution.

Troubleshooting Steps:

  • Proper Storage: Store this compound mesylate and its formulations in a dry environment, protected from humidity.

  • Excipient Compatibility: When formulating, be mindful of the potential interactions between this compound mesylate and excipients. Consider using excipients that are less likely to facilitate this conversion.

Experimental Protocols for Solubility Enhancement

For researchers needing to prepare more stable and concentrated aqueous solutions of this compound, the following experimental approaches are recommended.

pH Modification

This is the most direct method to improve this compound solubility.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from 1.0 to 7.4 (e.g., HCl solutions for low pH, phosphate (B84403) buffers for mid-range, and PBS for neutral).

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound mesylate powder to a known volume of each buffer in a sealed container.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge the samples to pellet the undissolved drug.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Logical Workflow for pH Modification:

Workflow for Determining pH-Dependent Solubility
Co-solvent Systems

Using a water-miscible organic solvent can significantly increase the solubility of this compound.

Methodology:

  • Solvent Selection: Common co-solvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG 300), and Tween-80.

  • Stock Solution Preparation:

    • Dissolve a known amount of this compound mesylate in the chosen co-solvent to create a high-concentration stock solution. For example, a stock solution can be prepared in a mixture of 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline to achieve a solubility of at least 2.5 mg/mL.

  • Working Solution Preparation:

    • Slowly add the stock solution to the aqueous buffer while vortexing or stirring to achieve the desired final concentration.

    • Important: Keep the final concentration of the organic solvent(s) as low as possible to avoid affecting the biological system in your experiment.

Logical Relationship of Co-solvent Components:

Cosolvent_System cluster_solubilization Solubilization Process This compound This compound Mesylate Cosolvents DMSO PEG 300 Tween-80 Co-solvents This compound->Cosolvents dissolves in Solution Homogeneous Solution Aqueous Aqueous Buffer (e.g., Saline) Cosolvents->Aqueous miscible with Cosolvents->Solution facilitates dissolution in

Components of a Co-solvent System for this compound
Solid Dispersions

Creating a solid dispersion involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix. This can significantly enhance its dissolution rate and apparent solubility.

Methodology (Solvent Evaporation Method):

  • Polymer Selection: Common polymers for solid dispersions include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Preparation:

    • Dissolve this compound and the chosen polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer weight ratio) in a common volatile solvent (e.g., methanol (B129727) or a methanol/dichloromethane mixture).

    • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

    • Further dry the film under vacuum at an elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

    • Scrape the dried film and pulverize it to a fine powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the this compound within the dispersion (absence of a sharp melting peak for this compound).

    • Powder X-Ray Diffraction (PXRD): To verify the absence of crystalline this compound.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions (e.g., hydrogen bonding) between the drug and the polymer.

  • Dissolution Testing:

    • Perform dissolution studies on the prepared solid dispersion powder in the desired aqueous buffer and compare the results to that of the pure crystalline drug.

Experimental Workflow for Solid Dispersion:

Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A Dissolve this compound & Polymer in Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Pulverization C->D E DSC D->E analyze F PXRD D->F analyze G FTIR D->G analyze H Dissolution Testing D->H analyze

Workflow for Solid Dispersion Preparation and Evaluation
Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.

Methodology (Kneading Method):

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and safety profile.

  • Preparation:

    • Place a 1:1 molar ratio of this compound and HP-β-CD in a mortar.

    • Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol) to form a paste.

    • Knead the paste for an extended period (e.g., 45-60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization:

    • Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.

    • DSC, PXRD, and FTIR: To confirm the formation of the inclusion complex.

  • Solubility and Dissolution Testing:

    • Determine the aqueous solubility and dissolution rate of the complex and compare it to the pure drug.

Signaling Pathway of Cyclodextrin Complexation:

Cyclodextrin_Complexation This compound This compound (Hydrophobic) Complex Inclusion Complex (Enhanced Solubility) This compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms

Formation of a this compound-Cyclodextrin Inclusion Complex

By understanding the inherent solubility limitations of this compound and applying these targeted strategies, researchers can overcome common experimental hurdles and achieve reliable and reproducible results.

References

delavirdine stability and degradation at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of delavirdine (B1662856) at different pH values. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic, neutral, and alkaline solutions?

Q2: What are the likely degradation pathways for this compound under hydrolytic stress?

A2: The this compound molecule contains several functional groups susceptible to hydrolysis, including an amide linkage and a sulfonamide group. Under acidic or basic conditions, the primary degradation pathway is likely the cleavage of the amide bond, resulting in the formation of 5-(methylsulfonyl)amino-1H-indole-2-carboxylic acid and 1-[3-(isopropylamino)pyridin-2-yl]piperazine. Other potential degradation pathways could involve modifications to the pyridine (B92270) or indole (B1671886) rings, though these are generally less common under simple hydrolytic stress.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for monitoring this compound degradation.[1][2][3] This method should be capable of separating the intact this compound from its degradation products, allowing for the accurate quantification of each. UV detection is typically suitable for this purpose.

Q4: What are the critical parameters to control during a this compound stability study?

A4: The most critical parameters to control are:

  • pH: The pH of the solution should be accurately prepared and maintained using appropriate buffer systems.

  • Temperature: Degradation reactions are temperature-dependent, so a constant and controlled temperature is crucial.

  • Light: For photostability studies, the light source and intensity should be controlled according to ICH guidelines.

  • Oxygen: To assess oxidative degradation, the concentration of the oxidizing agent and the exclusion of atmospheric oxygen (for non-oxidative studies) are important.

Q5: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?

A5: Unexpected peaks can arise from several sources:

  • Degradation products: These are the most likely cause in a stability study.

  • Impurities: The starting material of this compound may contain impurities that become more prominent under stress conditions.

  • Excipient interactions: If you are working with a formulation, this compound may be reacting with the excipients.

  • Contamination: Contamination from glassware, solvents, or handling can introduce extraneous peaks.

It is recommended to run a blank (placebo) sample containing only the excipients under the same stress conditions to rule out excipient degradation.

Troubleshooting Guides

Issue 1: High Variability in Degradation Results
  • Possible Cause: Inconsistent pH of the buffer solutions.

  • Troubleshooting Steps:

    • Verify the calibration of your pH meter before preparing buffers.

    • Use high-purity water and reagents for buffer preparation.

    • Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment, especially if the degradation process releases acidic or basic byproducts.

    • Re-measure the pH of the reaction mixture at the end of the experiment to check for significant shifts.

  • Possible Cause: Temperature fluctuations in the stability chamber or water bath.

  • Troubleshooting Steps:

    • Use a calibrated and validated stability chamber or water bath.

    • Monitor the temperature continuously using an independent, calibrated thermometer.

    • Ensure samples are placed in a location within the chamber that provides uniform temperature distribution.

Issue 2: Poor Resolution Between this compound and Degradation Peaks in HPLC
  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. A gradient elution may be necessary to resolve all peaks effectively.

    • pH of the Mobile Phase: Varying the pH of the aqueous component of the mobile phase can alter the ionization state of this compound and its degradation products, thereby affecting their retention times.

    • Column Chemistry: If resolution is still poor, consider trying a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

Issue 3: Mass Imbalance in the Forced Degradation Study
  • Possible Cause: Some degradation products are not being detected by the analytical method.

  • Troubleshooting Steps:

    • Detector Wavelength: Ensure the UV detection wavelength is appropriate for both the parent drug and all potential degradation products. A photodiode array (PDA) detector can be used to screen for the optimal wavelength and to check for peak purity.

    • Poor Chromato-graphic Behavior: Some degradation products might be highly polar and elute with the solvent front, or they might be strongly retained on the column. Adjusting the mobile phase or using a different column might be necessary.

    • Non-UV Active Degradants: It is possible that some degradation products do not have a chromophore and are therefore not detected by a UV detector. In this case, a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) would be required.

Data Presentation

Stress ConditionpHTemperature (°C)Time (hours)Hypothetical % Degradation
Acid Hydrolysis1.2802415.2%
Neutral Hydrolysis7.080242.5%
Alkaline Hydrolysis13.0802445.8%

Experimental Protocols

Forced Hydrolysis of this compound

Objective: To evaluate the stability of this compound in acidic, neutral, and basic solutions.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • High-purity water

  • Volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette a known volume of the this compound stock solution into a volumetric flask.

    • Add 0.1 N HCl to the flask and make up to the final volume to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours).

    • At predetermined time points, withdraw an aliquot of the sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl for degradation and 0.1 N HCl for neutralization.

  • Neutral Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use high-purity water instead of 0.1 N HCl. No neutralization step is required.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.02 M potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) prep_stock->acid Introduce to stress conditions base Alkaline Hydrolysis (e.g., 0.1 N NaOH, 80°C) prep_stock->base Introduce to stress conditions neutral Neutral Hydrolysis (Water, 80°C) prep_stock->neutral Introduce to stress conditions sampling Sample at Time Points acid->sampling base->sampling neutral->sampling neutralize Neutralize (if applicable) sampling->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products This compound This compound dp1 5-(Methylsulfonyl)amino- 1H-indole-2-carboxylic acid This compound->dp1 Amide Bond Cleavage (Acid/Base Hydrolysis) dp2 1-[3-(Isopropylamino)pyridin-2-yl]piperazine This compound->dp2 Amide Bond Cleavage (Acid/Base Hydrolysis)

Caption: Hypothetical primary degradation pathway of this compound via hydrolysis.

References

preventing delavirdine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of delavirdine (B1662856) in cell culture media. By following these protocols and troubleshooting steps, you can ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

This compound is a hydrophobic molecule with very poor solubility in water-based solutions like cell culture media, especially at the neutral pH of most media (around 7.4).[1][2] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous medium, the this compound can "crash out" of the solution, forming a visible precipitate.[2] This is often due to the rapid change in solvent polarity and a localized concentration that exceeds the solubility limit.[2][3]

Q2: I use DMSO to dissolve my this compound. What is the maximum recommended final concentration in my culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A common recommendation is to not exceed a final concentration of 0.1% to 0.2%.[2] While some robust cell lines may tolerate up to 0.5%, it is critical to run a vehicle control (media + the same final concentration of DMSO without this compound) to ensure that any observed effects are from the compound and not the solvent.[2]

Q3: My compound still precipitates even when I use a low final DMSO concentration. What can I do?

This often occurs if the initial stock solution is too concentrated. When a very small volume of a highly concentrated stock is added to the medium, the local concentration at the point of entry is extremely high, causing immediate precipitation.[2] The best solution is to prepare a less concentrated stock solution. For example, instead of adding 1 µL of a 100 mM stock, try adding 10 µL of a 10 mM stock to achieve the same final concentration.[2][3] This larger volume is easier to disperse quickly.

Q4: How can I visually confirm that what I'm seeing is a chemical precipitate and not contamination?

Cloudiness or turbidity in the media can indicate either fine particulate precipitation or microbial contamination.[4] To distinguish between them, place a small sample of the media on a slide and examine it under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while microbial contamination will present as distinct, often motile, bacteria or budding yeast.

Q5: How should I prepare and store my this compound stock solution to maintain its stability?

This compound stock solutions, typically in DMSO, should be stored at -20°C or -80°C.[5] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially reducing its solubility.[5][6] If you observe any precipitation in your frozen stock upon thawing, gently warm it at 37°C and vortex to redissolve before use.[4]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Immediate Cloudiness/Precipitation 1. High Local Concentration: Adding a small volume of highly concentrated stock creates a "shock" that causes the compound to fall out of solution.[2] 2. Cold Medium: Adding the stock to cold media reduces solubility.1. Follow the detailed dilution protocol below. Add the stock solution drop-wise into pre-warmed (37°C) media while gently vortexing or swirling.[2][4] 2. Prepare a lower concentration working stock to increase the volume added to the media, which aids in rapid dispersion.[2][3]
Precipitate Forms Over Time in Incubator 1. pH Shift: The CO2 environment in an incubator can slightly lower the media's pH, which can affect the solubility of pH-sensitive compounds like this compound.[1] 2. Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time.[4]1. Ensure your cell culture medium is properly buffered for the incubator's CO2 concentration. 2. Perform a stability test by incubating this compound in your specific cell culture medium for the intended duration of your experiment and checking for precipitation.
Inconsistent Experimental Results 1. Inaccurate Drug Concentration: The actual concentration of soluble this compound is lower than calculated due to precipitation. 2. Stock Solution Degradation: Repeated freeze-thaw cycles may have degraded the compound.[5]1. Visually inspect the media for any signs of precipitation before and during the experiment. If observed, the results may be compromised. 2. Prepare fresh stock solutions from powder for each experiment or use a new aliquot for each experiment to ensure consistency.[4]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Reference(s)
DMSO ~20 mg/mL; up to 100 mg/mL [6][7]
Ethanol 10 mg/mL [7]
DMF 14 mg/mL [7]

| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |[7] |

Table 2: pH-Dependent Aqueous Solubility of this compound

pH Aqueous Solubility (at 23°C) Reference(s)
1.0 2942 µg/mL [8]
2.0 295 µg/mL [8]

| 7.4 | 0.81 µg/mL |[1][8] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Carefully weigh out the required amount of this compound mesylate powder (M.Wt: 552.67 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into single-use, sterile tubes. Store them at -20°C or -80°C, protected from light.[5]

Protocol 2: Diluting this compound into Cell Culture Media
  • Pre-warm Media: Warm the required volume of your complete cell culture medium in a 37°C water bath or incubator.[4] This is a critical step as solubility decreases at lower temperatures.

  • Prepare for Dilution: Take your thawed this compound stock solution and ensure it is fully dissolved.

  • Add Drop-wise: Calculate the volume of stock needed for your final concentration. Using a pipette, add this volume drop-by-drop to the surface of the pre-warmed media while the tube is being gently vortexed or swirled.[2] This ensures rapid dispersion and prevents localized high concentrations.

  • Final Mix & Inspection: Gently vortex the final solution for 2-3 seconds. Visually inspect the medium against a light source to ensure it is clear and free of any precipitate or cloudiness.

  • Application: Immediately add the this compound-containing medium to your cells.

Visualizations

G cluster_workflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed in Culture Medium? cause_immediate Cause: High Local Concentration (Solvent Shock) start->cause_immediate Yes, Immediately cause_delayed Cause: Media Instability (pH shift, component interaction) start->cause_delayed Yes, After Incubation end_node No Precipitation: Proceed with Experiment start->end_node No solution_immediate1 Solution: Add stock drop-wise to pre-warmed, swirling media cause_immediate->solution_immediate1 solution_immediate2 Solution: Use a lower concentration stock solution (e.g., 10mM) cause_immediate->solution_immediate2 solution_delayed1 Solution: Ensure media is properly buffered for incubator CO2 cause_delayed->solution_delayed1 solution_delayed2 Solution: Perform a stability test of This compound in media alone cause_delayed->solution_delayed2

Caption: A workflow diagram for troubleshooting this compound precipitation issues.

G cluster_moa This compound Mechanism of Action hiv_virion HIV-1 Virion viral_rna Viral RNA hiv_virion->viral_rna Enters Cell & Uncoats host_cell Host T-Cell rt_enzyme Reverse Transcriptase viral_rna->rt_enzyme Template for This compound This compound viral_dna Viral DNA (ssDNA -> dsDNA) rt_enzyme->viral_dna Synthesizes blocked INHIBITED This compound->rt_enzyme Binds to Allosteric Site

Caption: this compound non-competitively inhibits HIV-1 reverse transcriptase.

References

Technical Support Center: In Vitro Screening for Delavirdine Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for conducting in vitro drug-drug interaction (DDI) studies involving delavirdine (B1662856). It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

This compound is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme CYP3A4.[1][2] To a lesser extent, CYP2D6 is also involved.[1][3] The main metabolic routes are N-dealkylation and pyridine (B92270) hydroxylation, resulting in several inactive metabolites.[1][4][5] Due to this metabolism, less than 5% of a dose is excreted as an unchanged drug in the urine.[1]

Q2: Which cytochrome P450 enzymes does this compound inhibit?

In vitro studies have demonstrated that this compound inhibits multiple CYP enzymes. It is a known inhibitor of CYP3A4, CYP2C9, CYP2C19, and CYP2D6.[1][3][6] Notably, this compound is also recognized as a mechanism-based, or irreversible, inhibitor of CYP3A4.[3][7] Its inhibitory effects on these key drug-metabolizing enzymes are the primary reason for its significant potential for drug-drug interactions.[8][9]

Q3: Is this compound an inducer of CYP enzymes?

While this compound is a well-characterized inhibitor of several CYP enzymes, it is not typically characterized as a clinically significant inducer. Drug interaction studies primarily focus on its inhibitory properties.[10][11] Regulatory guidance recommends that if a compound does not show induction of CYP3A4 in vitro, further studies for other enzymes like CYP2C isoforms are often not required.[10]

Q4: Why is in vitro DDI screening for this compound critical?

In vitro DDI screening is a crucial step in drug development, as recommended by regulatory agencies like the FDA.[12][13] For this compound, this screening is essential because:

  • Predicts Clinical Risk: Positive results from in vitro assays help predict potential DDIs in vivo, which can lead to adverse effects or therapeutic failures when co-administered with other drugs.[7][14]

  • Informs Clinical Studies: The data generated (e.g., IC50, K_i_ values) informs the design of necessary clinical DDI studies.[15][16] A negative in vitro result can sometimes eliminate the need for a clinical study.[14]

  • Mechanism Elucidation: In vitro systems allow for the characterization of the type of inhibition (e.g., reversible, time-dependent), which is critical for understanding the interaction's nature and duration.[3][17]

Troubleshooting Guides

CYP Inhibition Assays

Q5: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

Inconsistent IC50 values can stem from several factors:

  • Solubility Issues: this compound may have limited aqueous solubility. Ensure it is fully dissolved in the assay media. Inadequate solubility is a common gap in DDI studies.[18] You may need to use a co-solvent, but keep the final concentration low (typically <1%) to avoid affecting enzyme activity.

  • Microsomal Binding: this compound is highly protein-bound (approx. 98%).[2] Significant binding to proteins in the human liver microsomes (HLMs) can reduce the unbound concentration available to inhibit the enzyme, leading to an overestimation of the IC50 value. It is important to measure or predict microsomal binding and correct for it.[18]

  • Pre-incubation Time: For time-dependent inhibition (TDI), the length of pre-incubation of this compound with microsomes and NADPH is critical. Ensure this time is consistent and sufficient for inactivation to occur.

  • Reagent Variability: Ensure the quality and concentration of HLMs, NADPH, and probe substrates are consistent between assays.

Q6: I am observing high variability between replicate wells in my assay plate. What should I check?

High well-to-well variability often points to technical errors in the assay setup:

  • Pipetting Inaccuracy: Small volumes are often used in these assays. Ensure pipettes are properly calibrated and that pipetting technique is consistent, especially when adding the test compound or starting the reaction.

  • Poor Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent enzyme activity. Gently mix the plate after adding reagents.

  • Edge Effects: The outer wells of a microplate can be susceptible to evaporation, leading to changes in reagent concentrations. Consider avoiding the use of the outermost wells or filling them with buffer to maintain humidity.

  • Compound Precipitation: Visually inspect the plate for any signs of compound precipitation during the incubation.

Q7: How do I experimentally differentiate between reversible and time-dependent inhibition (TDI) for this compound?

The "IC50 shift" assay is a standard method to identify TDI.[17] The experiment involves determining the IC50 value of this compound under two conditions:

  • No Pre-incubation: this compound is added to the incubation with the probe substrate simultaneously.

  • With Pre-incubation: this compound is pre-incubated with liver microsomes and NADPH for a set period (e.g., 30 minutes) to allow for potential inactivation before the probe substrate is added to measure residual enzyme activity.[17]

A significant shift (decrease) in the IC50 value in the pre-incubated condition compared to the non-pre-incubated condition suggests time-dependent inhibition.[17]

Q8: My positive control inhibitor is not producing the expected ~80-100% inhibition. What went wrong?

This issue indicates a problem with the overall assay system:

  • Incorrect Concentration: Double-check the calculations and dilution of the positive control stock solution.

  • Degraded Reagents: The positive control, probe substrate, or NADPH may have degraded. Use fresh reagents or stocks that have been stored correctly.

  • Sub-optimal Assay Conditions: Verify that the pH, incubation time, and temperature are correct for the specific CYP isoform and substrate being tested.

  • Low Enzyme Activity: The batch of human liver microsomes may have low activity. Always test new batches of reagents before use in critical studies.

Q9: I suspect this compound is interfering with my fluorometric assay readout. How can I confirm this and what is the alternative?

Fluorescent interference is a known issue.[19] To check for it, run control wells containing this compound and the fluorescent product (without the enzyme reaction) to see if it quenches or adds to the signal. If interference is confirmed, the recommended alternative is to use an assay system that relies on LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to directly measure the formation of the metabolite from a non-fluorescent probe substrate.[15][19]

CYP Induction Assays

Q10: The fold-induction for my positive control (e.g., rifampicin) is lower than expected. What could be the cause?

Low induction response is a common challenge:

  • Hepatocyte Viability: The primary human hepatocytes may have poor viability or have lost their metabolic competence in culture. Ensure proper handling and culture conditions. A lack of cytotoxicity determination is a common deficiency in cell-based assays.[18]

  • Donor Variability: There is significant inter-individual variability in the induction response of hepatocytes from different donors. Regulatory guidelines recommend using hepatocytes from at least three different donors.[10]

  • Sub-optimal Inducer Concentration: Verify the concentration of the positive control inducer and ensure the treatment duration (typically 48-72 hours) is adequate.

  • Assay Readout Issues: If using qPCR, check the quality of the RNA and the efficiency of the primers. If measuring enzyme activity, ensure the substrate concentration and incubation time are in the linear range.

Q11: I am observing cytotoxicity at the concentrations of this compound I'm testing. How should I interpret my induction data?

Cytotoxicity can confound induction results by causing a non-specific decrease in enzyme expression and activity. It is essential to run a cytotoxicity assay concurrently.[18] Any induction data at concentrations that cause significant cell death should be considered unreliable. The interpretation of induction potential should be limited to non-toxic concentrations of the test compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibition constants (K_i_) for this compound against several key CYP450 enzymes.

CYP IsoformProbe Substrate UsedType of InhibitionApparent K_i_ (µM)Citation
CYP2C9 DiclofenacMixed-type2.6 ± 0.4[3]
CYP2C19 (S)-mephenytoinNoncompetitive24 ± 3[3]
CYP2D6 Dextromethorphan/BufuralolCompetitive12.8 ± 1.8[3]
CYP3A4 N/AMechanism-BasedNot specified[3]

Visualizations: Pathways and Workflows

Delavirdine_Metabolism This compound Metabolism Pathway This compound This compound CYP3A4 CYP3A4 (Major) This compound->CYP3A4 CYP2D6 CYP2D6 (Minor) This compound->CYP2D6 N_Desalkyl N-desalkyl this compound Inactive_Metabolites Other Inactive Metabolites N_Desalkyl->Inactive_Metabolites Pyridine_OH Pyridine-hydroxylated metabolites Pyridine_OH->Inactive_Metabolites CYP3A4->N_Desalkyl N-dealkylation CYP3A4->Pyridine_OH Hydroxylation CYP2D6->N_Desalkyl N-dealkylation

Caption: Primary metabolic pathways of this compound mediated by CYP3A4 and CYP2D6.

CYP_Inhibition_Workflow Workflow for CYP Inhibition IC50 Assay prep Prepare Reagents: - Human Liver Microsomes (HLM) - NADPH regenerating system - Probe Substrate Stock - this compound Serial Dilutions incubate Incubate this compound, HLM, and Buffer prep->incubate start_rxn Initiate Reaction (Add NADPH) incubate->start_rxn incubate_rxn Incubate at 37°C (Linear time range) start_rxn->incubate_rxn stop_rxn Terminate Reaction (e.g., Acetonitrile (B52724) with Internal Standard) incubate_rxn->stop_rxn analyze Analyze Metabolite Formation (LC-MS/MS) stop_rxn->analyze calculate Calculate % Inhibition vs. Control Plot data and determine IC50 value analyze->calculate

Caption: Experimental workflow for determining the IC50 of this compound.

TDI_Logic Logic for Investigating Time-Dependent Inhibition (TDI) start Perform IC50 Assay condition1 Condition A: No Pre-incubation with NADPH start->condition1 condition2 Condition B: 30 min Pre-incubation with NADPH start->condition2 compare Compare IC50 Values: IC50(A) vs. IC50(B) condition1->compare condition2->compare no_tdi Result: No significant IC50 shift Conclusion: No TDI observed compare->no_tdi IC50(A) ≈ IC50(B) tdi Result: Significant IC50 shift (e.g., >1.5 fold decrease) Conclusion: Potential TDI compare->tdi IC50(B) < IC50(A) further_studies Action: Conduct full kinetic studies (Determine KI and kinact) tdi->further_studies

Caption: Decision workflow for identifying potential time-dependent inhibition.

Detailed Experimental Protocols

Protocol 1: Reversible CYP Inhibition Assay (IC50 Determination)

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using human liver microsomes (HLMs) and LC-MS/MS analysis.

1. Materials and Reagents:

  • Human Liver Microsomes (pooled, from at least 20 donors)

  • This compound

  • CYP-specific probe substrate (e.g., Diclofenac for CYP2C9)

  • NADPH regenerating system (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Positive control inhibitor (e.g., Sulfaphenazole for CYP2C9)

  • Acetonitrile with an appropriate internal standard for reaction termination and sample processing

  • 96-well microplates

2. Procedure:

  • Prepare this compound Dilutions: Prepare a series of this compound concentrations in the buffer (e.g., 8 concentrations for a full curve, starting from 100 µM). Include a vehicle control (buffer with solvent).

  • Assay Plate Setup: In a 96-well plate, add the potassium phosphate buffer.

  • Add Microsomes: Add HLM to each well to a final concentration of 0.1-0.25 mg/mL.

  • Add Inhibitor: Add the this compound dilutions or positive control to the appropriate wells.

  • Add Substrate: Add the CYP-specific probe substrate at a concentration approximately equal to its K_m_ value.

  • Pre-warm Plate: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Incubate: Incubate the plate at 37°C for a predetermined time that is within the linear range of metabolite formation for the specific substrate (e.g., 10-30 minutes).

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of metabolite formed.

  • Data Analysis: Calculate the percentage of enzyme activity remaining at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Protocol 2: CYP Induction Assay in Primary Human Hepatocytes

This protocol describes a method to evaluate the potential of this compound to induce the expression and activity of CYP enzymes (e.g., CYP3A4, CYP1A2) in cultured human hepatocytes.

1. Materials and Reagents:

  • Cryopreserved primary human hepatocytes (from at least 3 individual donors)

  • Hepatocyte plating and incubation media

  • Collagen-coated 24- or 48-well plates

  • This compound

  • Positive control inducers (e.g., Rifampicin for CYP3A4, Omeprazole for CYP1A2)

  • Vehicle control (e.g., DMSO, final concentration ≤0.1%)

  • Reagents for RNA extraction and qRT-PCR

  • CYP-specific probe substrates for activity measurement

  • Reagents for a cytotoxicity assay (e.g., MTS or LDH assay)

2. Procedure:

  • Hepatocyte Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 4-24 hours).

  • Treatment: After attachment, replace the medium with fresh medium containing the desired concentrations of this compound, positive controls, or vehicle control.

  • Incubation: Treat the cells for 48 to 72 hours, replacing the medium with fresh compound-containing medium every 24 hours.

  • Endpoint 1: mRNA Expression (qRT-PCR):

    • At the end of the treatment period, wash the cells with PBS.

    • Lyse the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to generate cDNA.

    • Analyze the relative expression of target CYP genes (e.g., CYP3A4, CYP1A2) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.

    • Calculate the fold change in mRNA expression relative to the vehicle control.[20]

  • Endpoint 2: Enzyme Activity (LC-MS/MS):

    • At the end of the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates in fresh medium for a defined period.

    • Collect the medium and analyze the formation of metabolites using LC-MS/MS.

    • Normalize the activity to the amount of protein per well.

    • Calculate the fold change in enzyme activity relative to the vehicle control.[20]

  • Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay on a parallel plate to ensure that the tested concentrations of this compound are not toxic to the hepatocytes.

  • Data Analysis: Evaluate induction by comparing the fold change in mRNA and activity to the vehicle control. An induction response is typically considered positive if it meets certain criteria (e.g., concentration-dependent increase, >2-fold induction, and reaches a certain percentage of the positive control response).

References

troubleshooting unexpected results in delavirdine combination assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for delavirdine (B1662856) combination assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during in vitro combination assays involving this compound.

Q1: We observed antagonistic effects when combining this compound with our experimental compound, even though we expected synergy. What are the potential causes?

A1: Unexpected antagonism in this compound combination assays can stem from several factors related to its metabolic profile and mechanism of action.

  • Metabolic Drug-Drug Interactions: this compound is a known inhibitor of the cytochrome P450 enzyme CYP3A4.[1][2][3][4] If your experimental compound is a substrate of CYP3A4, its metabolism could be altered by this compound. Conversely, if your compound induces CYP3A4, it could increase the metabolism of this compound, reducing its effective concentration.[2][3][4]

  • Competition at the Target Site: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a specific allosteric site on the HIV-1 reverse transcriptase (RT).[1][2][5][6] If your experimental compound also targets the reverse transcriptase enzyme, even at a different site, conformational changes induced by one drug might hinder the binding of the other.

  • Off-Target Effects: Either this compound or your experimental compound might have off-target effects that counteract the desired antiviral activity.

  • Experimental Artifacts: Ensure proper dissolution of both compounds, accurate concentration calculations, and appropriate assay conditions.

Troubleshooting Steps:

  • Review Compound Metabolism: Determine if your experimental compound is metabolized by or induces/inhibits CYP450 enzymes, particularly CYP3A4.

  • Vary Drug Ratios: Perform synergy experiments using a matrix of concentrations for both drugs to identify if synergy exists at different ratios.

  • Mechanism of Action Studies: If not already known, elucidate the mechanism of action of your experimental compound to identify potential target competition.

  • Control Experiments: Include appropriate controls to rule out assay-specific artifacts.

Q2: Our combination assay shows significantly higher cytotoxicity than either drug alone. How can we investigate this?

A2: Enhanced cytotoxicity in combination studies can be a sign of synergistic toxicity or off-target effects.

  • Synergistic Toxicity: The combination of this compound and your experimental compound may lead to an unforeseen toxic effect on the host cells.

  • Metabolic Shunting: this compound's inhibition of CYP3A4 can cause the metabolism of the co-administered drug to be shunted down alternative pathways, potentially leading to the formation of toxic metabolites.[2]

  • Mitochondrial Toxicity: Some antiretroviral drugs are known to cause mitochondrial toxicity. The combination may exacerbate this effect.

Troubleshooting Steps:

  • Cytotoxicity Assays: Perform detailed cytotoxicity assays (e.g., MTT, XTT, or CellTiter-Glo) for each compound individually and in combination across a range of concentrations in the absence of the virus.[7][8][9][10] This will help determine the cytotoxic concentration 50 (CC50) for each and the combination.

  • Metabolite Analysis: If possible, analyze the metabolites of your experimental compound in the presence and absence of this compound to identify any potentially toxic byproducts.

  • Mitochondrial Function Assays: Assess mitochondrial function in cells treated with the individual drugs and the combination.

Q3: this compound's antiviral activity seems to diminish rapidly in our long-term cell culture experiments. Why is this happening?

A3: A rapid loss of this compound efficacy in vitro can often be attributed to the development of drug resistance.

  • Viral Resistance: HIV-1 can rapidly develop resistance to NNRTIs, including this compound, through specific mutations in the reverse transcriptase gene.[11][12][13][14] Common mutations conferring resistance to this compound include K103N and Y181C.[11][13][14] The P236L mutation is also associated with this compound resistance.[11][12][13]

  • Drug Stability: While less common, ensure the stability of this compound in your specific cell culture medium and conditions over the duration of the experiment.

Troubleshooting Steps:

  • Genotypic and Phenotypic Resistance Testing: Sequence the reverse transcriptase gene of the virus from your long-term cultures to identify resistance-associated mutations.[11] Perform phenotypic susceptibility assays to confirm the decreased sensitivity to this compound.

  • Pulsed Treatment: Consider experimental designs with pulsed or intermittent drug exposure to potentially delay the emergence of resistance.

  • Combination with Drugs with Different Resistance Profiles: Combine this compound with drugs that have a high barrier to resistance or a different resistance profile to suppress the emergence of resistant variants.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound

Assay TypeCell LineVirus StrainParameterValue
Antiviral Activity
HIV-1 Reverse Transcriptase InhibitionCell-freeRecombinant HIV-1 RTIC₅₀~0.066 µM[2]
Anti-HIV-1 ActivityVariousLaboratory and Clinical IsolatesEC₅₀0.005 - 0.690 µM[2]
Cytotoxicity
Cell Viability AssayVariousN/ACC₅₀>10 µM (Typical for selective NNRTIs)

Note: IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) values can vary depending on the specific assay conditions, cell line, and virus strain used.

Table 2: Interpreting Combination Index (CI) Values from Synergy Assays

Combination Index (CI) ValueInterpretation
< 1Synergy
= 1Additive Effect
> 1Antagonism

This interpretation is based on the Chou-Talalay method.[15][16][17][18][19]

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.[7]

  • Materials:

    • Cells in culture (e.g., MT-4, CEM, or other appropriate cell lines)

    • 96-well microtiter plates

    • This compound and experimental compound

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Add serial dilutions of this compound, the experimental compound, and the combination to the wells. Include cell-only (no drug) and no-cell (media only) controls.

    • Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 3-5 days).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50).

2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)

This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 RT.[20][21][22]

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • 96-well plates (streptavidin-coated for some kits)

    • Assay buffer

    • Template/primer (e.g., poly(A)/oligo(dT))

    • dNTP mix containing biotin- or DIG-labeled nucleotides

    • This compound

    • Detection reagents (e.g., HRP-conjugated anti-DIG antibody and substrate)

  • Procedure:

    • Pre-incubate the HIV-1 RT with various concentrations of this compound in the assay buffer.

    • Initiate the reaction by adding the template/primer and dNTP mix.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and detect the newly synthesized DNA according to the kit manufacturer's instructions (e.g., by binding to a streptavidin plate and detecting with an antibody-enzyme conjugate).

    • Measure the signal (e.g., absorbance or fluorescence) and calculate the IC50.

3. Drug Synergy Analysis (Chou-Talalay Method)

This method provides a quantitative assessment of drug interactions.[15][16][17][18][19]

  • Procedure:

    • Perform dose-response experiments for each drug individually and for the combination at a constant ratio.

    • Determine the dose-effect relationship for each drug and the combination.

    • Use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the median-effect equation.

    • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizations

Delavirdine_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration Host Chromosome Host Chromosome Provirus->Host Chromosome New Virions New Virions Host Chromosome->New Virions Transcription & Translation This compound This compound This compound->Reverse Transcriptase (RT) Binds to allosteric site

Caption: Mechanism of action of this compound.

Delavirdine_Metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by This compound->CYP3A4 Inhibits Inactive Metabolites Inactive Metabolites CYP3A4->Inactive Metabolites Metabolites of Drug B Metabolites of Drug B CYP3A4->Metabolites of Drug B Inhibition leads to decreased metabolism Drug B (CYP3A4 Substrate) Drug B (CYP3A4 Substrate) Drug B (CYP3A4 Substrate)->CYP3A4 Metabolized by Synergy_Workflow A 1. Individual Dose-Response Assays (this compound & Experimental Drug) B 2. Combination Dose-Response Assay (Constant Ratio) A->B C 3. Data Analysis (e.g., Chou-Talalay Method) B->C D 4. Calculate Combination Index (CI) C->D E CI Value? D->E F Synergy (CI < 1) E->F < 1 G Additive (CI = 1) E->G = 1 H Antagonism (CI > 1) E->H > 1

References

delavirdine mesylate powder handling and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of delavirdine (B1662856) mesylate powder.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling this compound mesylate powder?

A1: this compound mesylate powder is considered hazardous. It can be harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when working with this powder?

A2: To ensure safety, it is crucial to use appropriate personal protective equipment. This includes, but is not limited to, safety glasses, gloves, and a lab coat. In situations with a risk of aerosolization, respiratory protection should be used.[1]

Q3: What is the recommended procedure if the powder is accidentally inhaled or comes into contact with skin?

A3: In case of inhalation, move the individual to fresh air and provide artificial respiration if necessary. It's important to keep the person warm and seek medical attention if symptoms persist.[1] For skin contact, immediately wash the affected area thoroughly with soap and water.[1]

Q4: How should I clean up a spill of this compound mesylate powder?

A4: For spills, it is important to ensure the area is well-ventilated. Prevent the powder from entering drains, sewers, or waterways.[1]

Q5: What are the initial first aid steps for eye exposure to the powder?

A5: If this compound mesylate powder comes into contact with the eyes, rinse the opened eye for several minutes under running water. If irritation or other symptoms persist, it is important to consult a doctor.[1]

Q6: What should be done if the powder is accidentally ingested?

A6: In the event of ingestion, it is critical to call a doctor immediately for medical advice.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Powder appears discolored or clumpy Exposure to moisture or high humidity.Do not use the powder. Review storage procedures to ensure the container is tightly sealed and stored in a low-humidity environment.
Inconsistent experimental results Improper storage leading to degradation.Verify that the powder has been stored according to the recommended temperature and humidity conditions. Check the expiration date and consider using a fresh batch. The stability of the powder is reported to be at least 4 years when stored correctly.[2]
Difficulty dissolving the powder Use of an inappropriate solvent.This compound mesylate has varying solubility. It is soluble to 75 mM in DMSO. Its aqueous solubility is highly pH-dependent, being much higher at acidic pH.[3][4][5][6][7][8]

Quantitative Data Summary

ParameterValueSource
Storage Temperature 20-25 °C (controlled room temperature)[9]
15-30 °C[3]
Room Temperature (desiccate)
Storage Conditions Keep in a tight container, protect from high humidity.[3][9]
Stability ≥ 4 years[2]
Appearance White to tan crystalline powder[9]
Odor Odorless[3][4][5][6][7][8][9]

Experimental Protocols

General Handling Procedure:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a fume hood.[1]

  • Personal Protective Equipment (PPE): Put on appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Weighing: Carefully weigh the desired amount of this compound mesylate powder. Avoid creating dust.

  • Transfer: Transfer the powder to a suitable container for your experiment.

  • Cleaning: After handling, thoroughly clean all equipment and the work area. Dispose of any waste according to institutional and local regulations.

  • Personal Hygiene: Wash hands thoroughly after handling the powder.

Visual Guides

Delavirdine_Handling_Workflow cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Post-Handling cluster_storage Storage start Start ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in Ventilated Area (Fume Hood) ppe->ventilation weigh Weigh Powder ventilation->weigh transfer Transfer to Container weigh->transfer clean_equip Clean Equipment & Workspace transfer->clean_equip store Store at 20-25°C in Tightly Sealed Container Away from Humidity transfer->store Store Unused Powder wash_hands Wash Hands clean_equip->wash_hands end End wash_hands->end

Caption: Workflow for safe handling and storage of this compound mesylate powder.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Delavirdine and Nevirapine Against HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of two first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), delavirdine (B1662856) and nevirapine (B1678648), against the Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antiviral activity, mechanisms of action, resistance profiles, and the experimental protocols used for their evaluation.

Executive Summary

Data Presentation: In Vitro Efficacy Against HIV-1

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and nevirapine from various in vitro studies. It is crucial to note that these values were obtained from different experiments, potentially utilizing different cell lines, virus strains, and assay conditions, which can influence the results.

DrugAssay TypeIC50Reference
This compoundCell-based0.022 µM (22 nM)[1]
NevirapineCell culture40 nM[2]
NevirapineEnzyme assay84 nM[2]
NevirapineHIV-RT Inhibition0.540 µM (540 nM)[3]

Mechanism of Action

Both this compound and nevirapine are non-competitive inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å away from the enzyme's active site[4]. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication[4].

Figure 1. Mechanism of Action of this compound and Nevirapine.

Resistance Profile

A significant challenge with NNRTI-based therapies is the rapid emergence of drug-resistant viral strains. Both this compound and nevirapine are susceptible to resistance caused by single amino acid substitutions in the NNRTI-binding pocket of the reverse transcriptase enzyme.

Common resistance mutations that confer cross-resistance to both this compound and nevirapine include K103N and Y181C[1]. The Y181C mutation, in particular, can cause a 50- to 100-fold increase in resistance to nevirapine and this compound[5].

Interestingly, in vitro studies have shown that this compound can select for a unique mutation, P236L, which, while conferring resistance to this compound, can increase the susceptibility of the virus to other NNRTIs[1].

Experimental Protocols

The in vitro efficacy of this compound and nevirapine is typically determined using cell-based assays that measure the inhibition of HIV-1 replication in susceptible cell lines. A common method involves the quantification of the viral core protein p24 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: In Vitro HIV-1 Drug Susceptibility Assay using p24 ELISA

1. Cell Culture and Virus Infection:

  • Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or a clinical isolate.

2. Drug Treatment:

  • Immediately following infection, the cells are exposed to serial dilutions of this compound or nevirapine. A no-drug control is also included.

3. Incubation:

  • The treated and control cell cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 3-7 days to allow for viral replication.

4. Sample Collection and Inactivation:

  • After the incubation period, the cell culture supernatant is harvested.

  • The virus in the supernatant is inactivated, for example, by treatment with a detergent like Triton X-100.

5. p24 Antigen Quantification (ELISA):

  • The concentration of p24 antigen in the inactivated supernatant is quantified using a commercial or in-house p24 ELISA kit.

  • ELISA Principle: A capture antibody specific for p24 is coated onto the wells of a microplate. The sample supernatant is added, and any p24 present binds to the capture antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured p24. A substrate is added that reacts with the enzyme to produce a measurable color change. The intensity of the color is proportional to the amount of p24 in the sample.

  • Standard Curve: A standard curve is generated using known concentrations of recombinant p24 antigen.

  • Data Analysis: The p24 concentrations in the drug-treated samples are compared to the no-drug control. The IC50 value is calculated as the drug concentration that inhibits p24 production by 50%.

G cluster_elisa p24 ELISA Steps A 1. Cell Culture (e.g., MT-4 cells) B 2. HIV-1 Infection A->B C 3. Drug Treatment (Serial Dilutions of this compound/Nevirapine) B->C D 4. Incubation (3-7 days) C->D E 5. Harvest & Inactivate Supernatant D->E F 6. p24 ELISA E->F G 7. Data Analysis (Calculate IC50) F->G F1 a. Add supernatant to antibody-coated plate F2 b. Add detection antibody F3 c. Add substrate & measure absorbance

References

Delavirdine's Cross-Resistance Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of delavirdine's interaction with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) reveals a complex landscape of cross-resistance, primarily dictated by specific mutations in the HIV-1 reverse transcriptase enzyme. This guide provides a comprehensive overview of this compound's cross-resistance profile, supported by quantitative data, detailed experimental methodologies, and a visual representation of the resistance pathways.

This compound (B1662856), a first-generation NNRTI, has been a component of antiretroviral therapy, but its efficacy is limited by the rapid emergence of drug resistance. Understanding its cross-resistance profile with other NNRTIs, including nevirapine (B1678648), efavirenz, etravirine, and rilpivirine, is crucial for optimizing treatment strategies and for the development of novel inhibitors.

Quantitative Analysis of NNRTI Cross-Resistance

The development of resistance to this compound is predominantly associated with a few key mutations in the NNRTI binding pocket of HIV-1 reverse transcriptase. The following table summarizes the fold change in 50% inhibitory concentration (IC50) for various NNRTIs in the presence of this compound-associated resistance mutations. This data, compiled from multiple in vitro studies, highlights the extent of cross-resistance.

HIV-1 RT MutationThis compound (DLV) Fold Change in IC50Nevirapine (NVP) Fold Change in IC50Efavirenz (EFV) Fold Change in IC50Etravirine (ETR) Fold Change in IC50Rilpivirine (RPV) Fold Change in IC50
K103N >100>100~20-50>3>3
Y181C >100>100~3-5>3>3
P236L >50Hypersensitive (~0.5)Hypersensitive (~0.5)--
K103N + Y181C >100>100>50>10>10

Note: Fold change values are approximate and can vary based on the specific experimental assay and viral strain used.

The K103N and Y181C mutations are the most common mutations selected by this compound therapy and confer broad cross-resistance to other first-generation NNRTIs like nevirapine and efavirenz.[1][2][3] The K103N mutation, in particular, is a major pathway for NNRTI class resistance.[4] Interestingly, the P236L mutation, which is less frequently observed, confers resistance to this compound but can lead to hypersensitivity to other NNRTIs, suggesting a unique resistance profile.[1][2][3] The presence of multiple mutations, such as the combination of K103N and Y181C, generally results in high-level resistance across the older NNRTIs.[1]

Experimental Protocols for Resistance Assessment

The quantitative data presented above is primarily generated through phenotypic resistance assays. These assays are critical for determining the in vitro susceptibility of HIV-1 to antiretroviral drugs.

Phenotypic Resistance Assay (e.g., PhenoSense Assay)

This widely used assay measures the ability of a drug to inhibit the replication of patient-derived HIV-1 strains in a cell culture system.

Methodology:

  • Sample Collection: Patient plasma containing HIV-1 is collected.

  • Viral RNA Extraction and RT-PCR: Viral RNA is extracted from the plasma. The reverse transcriptase (RT) region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Recombinant Virus Generation: The amplified patient-derived RT gene is inserted into a standardized HIV-1 vector that lacks its own RT gene. This creates a panel of recombinant viruses carrying the patient's specific RT mutations.

  • Cell Culture and Drug Susceptibility Testing: The recombinant viruses are used to infect a susceptible cell line in the presence of serial dilutions of the NNRTI being tested (e.g., this compound, efavirenz).

  • Quantification of Viral Replication: After a set incubation period, viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) that is also encoded by the viral vector.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug against each viral strain.

  • Fold Change Calculation: The IC50 value for the patient-derived virus is compared to the IC50 value for a wild-type reference virus. The ratio of these values represents the fold change in drug susceptibility.[5]

NNRTI Cross-Resistance Pathways

The relationship between this compound, the mutations it selects, and the resulting cross-resistance to other NNRTIs can be visualized as a signaling pathway. This diagram illustrates the central role of specific mutations in mediating resistance across the NNRTI class.

NNRTI_Cross_Resistance cluster_drugs NNRTIs cluster_mutations Resistance Mutations cluster_outcomes Phenotypic Outcome This compound This compound K103N K103N This compound->K103N selects Y181C Y181C This compound->Y181C selects P236L P236L This compound->P236L selects (less common) Nevirapine Nevirapine Efavirenz Efavirenz Etravirine Etravirine Rilpivirine Rilpivirine Cross_Resistance Cross-Resistance K103N->Cross_Resistance Y181C->Cross_Resistance Hypersensitivity Hypersensitivity P236L->Hypersensitivity Cross_Resistance->Nevirapine Cross_Resistance->Efavirenz Cross_Resistance->Etravirine Cross_Resistance->Rilpivirine Hypersensitivity->Nevirapine Hypersensitivity->Efavirenz

Caption: this compound-induced resistance pathways and NNRTI cross-resistance.

This diagram illustrates that this compound treatment can select for specific mutations in the HIV-1 reverse transcriptase. The most common mutations, K103N and Y181C, lead to broad cross-resistance against other NNRTIs. In contrast, the less frequent P236L mutation results in hypersensitivity to certain NNRTIs.

References

Delavirdine Efficacy in Treatment-Experienced Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of delavirdine's efficacy in cellular models of HIV-1 that have been previously exposed to antiretroviral therapy, leading to the development of drug resistance. We compare this compound's performance against other first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), nevirapine (B1678648) and efavirenz, with supporting data from in vitro studies. This document is intended to inform research and development efforts in the field of antiretroviral drug discovery.

Introduction to This compound (B1662856) and NNRTI Resistance

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the p66 subunit of HIV-1's reverse transcriptase (RT), an enzyme critical for viral replication.[1] This allosteric binding induces a conformational change in the enzyme, inhibiting its function.[1] The widespread use of NNRTIs has been hampered by the rapid emergence of drug-resistant viral strains. Key mutations in the RT enzyme can significantly reduce the binding affinity of these inhibitors, leading to treatment failure. The most common of these mutations include K103N and Y181C, which often confer cross-resistance across the first-generation NNRTIs.[2][3]

A unique resistance mutation associated with this compound is P236L.[3] Interestingly, while P236L confers high-level resistance to this compound, it has been shown to maintain susceptibility to other NNRTIs.[3] Conversely, the prevalent K103N mutation is known to cause cross-resistance among this compound, nevirapine, and efavirenz.[2]

Comparative Antiviral Activity in Resistant Strains

The following tables summarize the in vitro antiviral activity of this compound and other NNRTIs against wild-type HIV-1 and strains with common resistance mutations. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit viral replication by half.

Table 1: this compound Activity Against Wild-Type and Resistant HIV-1 Strains

HIV-1 Strain/MutationCell LineThis compound IC50 (µM)Reference
Wild-Type (Baseline)Patient Isolates0.022 (median)[4]
Treatment-Emergent (Week 8)Patient Isolates5.365 (median)[4]
V106A/Y181CHeLa10[5]
V108I/Y181CHeLa10[5]

Table 2: Comparative Activity of First-Generation NNRTIs Against NNRTI-Resistant HIV-1

HIV-1 RT MutationThis compound Fold Change in IC50Nevirapine Fold Change in IC50Efavirenz Fold Change in IC50Reference
K103NCross-resistant>50~20[2][6]
Y181CCross-resistantHigh-level resistanceCross-resistant[7]
P236LHigh-level resistanceSusceptibleSusceptible[3]

Note: Fold change is relative to the wild-type virus. Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions.

Cytotoxicity Profile

The therapeutic potential of an antiviral compound is also determined by its toxicity to host cells. The 50% cytotoxic concentration (CC50) is the drug concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as CC50/IC50, is a critical parameter for evaluating therapeutic potential.

Table 3: Cytotoxicity of this compound in a Lymphoid Cell Line

Cell LineThis compound CC50 (µM)Reference
CCRF-CEM> 25[5]

Experimental Protocols

The data presented in this guide are derived from standard in vitro anti-HIV drug susceptibility assays. A generalized protocol is described below.

Cell-Based Anti-HIV-1 Assay (MT-4 Cells)

This protocol outlines the determination of anti-HIV-1 activity using MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. Antiviral activity is quantified by measuring the inhibition of viral replication, often through the quantification of the HIV-1 p24 capsid protein.

Materials:

  • MT-4 cells

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • NNRTIs (this compound, Nevirapine, Efavirenz) dissolved in DMSO

  • HIV-1 viral stock (wild-type or resistant strains)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium at 37°C in a 5% CO₂ incubator, ensuring cells are in the logarithmic growth phase.

  • Compound Dilution: Prepare serial dilutions of the NNRTI compounds in culture medium. The final DMSO concentration should be kept below 0.1% to prevent cytotoxicity.

  • Infection: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Infect the cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the diluted NNRTI compounds to the wells. Include a virus control (cells + virus, no drug) and a cell control (cells only).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of viral replication using the formula: % Inhibition = [1 - (p24 level in treated sample / p24 level in virus control)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MT-4 cells

  • RPMI 1640 medium supplemented with 10% FBS

  • NNRTIs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1]

  • Compound Addition: Add 100 µL of various concentrations of the NNRTI compounds to the wells. Include a cell control with medium only and a solvent control.[1]

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Add 100-150 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 value.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

NNRTI_Mechanism cluster_virus HIV-1 Replication Cycle cluster_inhibition NNRTI Action Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse_Transcriptase This compound This compound This compound->Reverse_Transcriptase Allosteric Binding Reverse_Transcriptase->Viral_DNA Inhibition Resistance_Pathway cluster_therapy NNRTI Therapy cluster_mutations Resistance Mutations cluster_outcome Clinical Outcome Delavirdine_Therapy Delavirdine_Therapy P236L P236L Delavirdine_Therapy->P236L Selects for K103N_Y181C K103N_Y181C Delavirdine_Therapy->K103N_Y181C Can select for Nevirapine_Efavirenz_Therapy Nevirapine_Efavirenz_Therapy Nevirapine_Efavirenz_Therapy->K103N_Y181C Selects for Delavirdine_Resistance Delavirdine_Resistance P236L->Delavirdine_Resistance Cross_Resistance Cross_Resistance K103N_Y181C->Cross_Resistance Antiviral_Assay_Workflow Start Start Cell_Culture Plate MT-4 Cells Start->Cell_Culture Infection Infect with HIV-1 Cell_Culture->Infection Treatment Add NNRTI Dilutions Infection->Treatment Incubation Incubate 4-5 Days Treatment->Incubation p24_ELISA Quantify p24 Antigen Incubation->p24_ELISA Data_Analysis Calculate IC50 p24_ELISA->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Delavirdine-Based Versus Protease Inhibitor-Based Antiretroviral Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy (ART) has evolved significantly, with various drug classes offering distinct mechanisms of action, efficacy profiles, and safety considerations. This guide provides a comparative study of two prominent classes of antiretroviral agents: the non-nucleoside reverse transcriptase inhibitor (NNRTI) delavirdine (B1662856) and the class of protease inhibitors (PIs). This analysis is based on data from key clinical trials to inform research and drug development efforts in the field of HIV treatment.

Executive Summary

This compound, a non-nucleoside reverse transcriptase inhibitor, and protease inhibitors represent two distinct strategies for inhibiting HIV replication. While both have demonstrated efficacy in combination with nucleoside reverse transcriptase inhibitors (NRTIs), their comparative performance reveals differences in virological and immunological outcomes, as well as distinct adverse event profiles. This guide synthesizes quantitative data from comparative studies to provide a clear overview of these differences.

Data Presentation: Efficacy and Immunological Response

The following tables summarize the key efficacy and immunological data from clinical trials comparing NNRTI-based regimens, including this compound, with PI-based regimens.

Table 1: Virological and Immunological Outcomes of NNRTI-Based vs. PI-Based Regimens in ART-Naïve Patients

EndpointNNRTI-Based Regimen (Zidovudine/Lamivudine/Delavirdine)PI-Based Regimen (Indinavir-based)
Mean Decrease in Plasma Viral Load (log10 copies/mL) at 52 weeks 2.1[1]-
Proportion of Patients with Maximal Viral Suppression at 52 weeks 59%[1]-
Mean Increase in CD4+ T cell count (cells/µL) at 52 weeks 88[1]-
Proportion of Patients with HIV-1 RNA <500 copies/mL at 48 weeks (ITT) 58.4% (Nevirapine-based)57.0%[2]
Proportion of Patients with HIV-1 RNA <500 copies/mL at 96 weeks (ITT) 59.6% (Nevirapine-based)50.0%[2]

Note: Direct head-to-head trials of this compound versus a PI-based regimen are limited. The data presented for the NNRTI-based regimen specifically references a this compound-containing arm from Protocol 0021 Part II. The PI-based regimen data is from a separate study comparing an indinavir-based regimen to an NNRTI (nevirapine)-based regimen and a triple nucleoside regimen.[2]

Data Presentation: Safety and Tolerability

The safety and tolerability profiles of this compound and protease inhibitors are distinct, influencing treatment decisions and patient adherence.

Table 2: Common Adverse Events Associated with this compound and Protease Inhibitors

Adverse EventThis compoundProtease Inhibitors
Rash Most frequent adverse event (18% to 50% of patients in clinical trials). Typically transient and mild to moderate.[3]Common.
Gastrointestinal Disturbances Less common than with PIs.Common, including diarrhea, nausea, and vomiting.[4]
Metabolic Complications Incidence of lipodystrophy, metabolic lipid disorders, hyperglycemia, and hypertriglyceridemia not significantly different from non-delavirdine containing regimens in a retrospective analysis.[3]Associated with hyperlipidemia, lipodystrophy (abnormal fat distribution), and insulin (B600854) resistance.[4]
Hepatotoxicity No significant difference in the incidence of liver toxicity, liver failure, or noninfectious hepatitis in a retrospective analysis.[3]Can cause liver enzyme elevations.[5]
Drug-Drug Interactions Significant interactions via the cytochrome P450 3A4 (CYP3A4) pathway. Can increase plasma concentrations of several protease inhibitors.[3]Significant interactions via the cytochrome P450 pathway.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. The following outlines the typical experimental protocols for studies comparing antiretroviral regimens.

Study Design: Most comparative studies are randomized, controlled trials, often double-blinded where feasible, to minimize bias.[1] An open-label design has also been used in some trials.[2]

Patient Population: Studies typically enroll antiretroviral-naïve adult patients with HIV-1 infection. Key inclusion criteria often include a CD4+ cell count within a specific range (e.g., >200 cells/µL) and a plasma HIV-1 RNA level above a certain threshold (e.g., >500 copies/mL).[2]

Treatment Regimens: Patients are randomized to receive combination therapy. For a this compound-based regimen, this would typically involve this compound combined with two NRTIs, such as zidovudine (B1683550) and lamivudine.[1] A comparator PI-based regimen would consist of a protease inhibitor (e.g., indinavir) combined with two NRTIs.[2]

Efficacy and Safety Assessments:

  • Virological Response: Plasma HIV-1 RNA levels are measured at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, 16, 24, 48, and 96). The primary endpoint is often the proportion of patients with viral load below a certain limit of detection (e.g., <50 or <500 copies/mL).[2]

  • Immunological Response: CD4+ T cell counts are monitored at baseline and at regular intervals to assess the degree of immune reconstitution.

  • Safety and Tolerability: Adverse events are recorded and graded at each study visit. Laboratory tests are conducted to monitor for toxicities, including complete blood counts, blood chemistry, and liver function tests.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of this compound and protease inhibitors, as well as a typical workflow for a comparative clinical trial.

Delavirdine_Mechanism_of_Action cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->RT Allosteric Inhibition

Caption: Mechanism of action of this compound.

PI_Mechanism_of_Action cluster_cell Infected Host Cell cluster_virion New HIV Virion Gag_Pol Gag-Pol Polyprotein Protease HIV Protease Gag_Pol->Protease Substrate Structural_Proteins Mature Structural Proteins Protease->Structural_Proteins Viral_Enzymes Mature Viral Enzymes Protease->Viral_Enzymes Immature_Virion Immature, Non-infectious Virion Protease->Immature_Virion Blocked Cleavage Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion PI Protease Inhibitor PI->Protease Competitive Inhibition

Caption: Mechanism of action of Protease Inhibitors.

Clinical_Trial_Workflow Patient_Screening Patient Screening (ART-Naïve, CD4 Count, Viral Load) Randomization Randomization Patient_Screening->Randomization Arm_A This compound-Based Regimen (this compound + 2 NRTIs) Randomization->Arm_A Arm_B PI-Based Regimen (Protease Inhibitor + 2 NRTIs) Randomization->Arm_B Follow_Up Follow-Up Visits (Weeks 4, 8, 16, 24, 48, 96) Arm_A->Follow_Up Arm_B->Follow_Up Data_Collection Data Collection (Viral Load, CD4 Count, Adverse Events) Follow_Up->Data_Collection Analysis Statistical Analysis (Efficacy and Safety Comparison) Data_Collection->Analysis

Caption: Experimental workflow of a comparative clinical trial.

References

A Statistical Analysis of Delavirdine's In Vitro Efficacy in the Landscape of NNRTIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has played a role in the historical treatment of Human Immunodeficiency Virus Type 1 (HIV-1). Understanding its in vitro efficacy profile, particularly in comparison to other NNRTIs, is crucial for researchers in antiviral drug development and for clinicians interpreting resistance profiles. This guide provides a statistical analysis of this compound's performance against wild-type and resistant HIV-1 strains, juxtaposed with other key NNRTIs.

Comparative In Vitro Efficacy of this compound and Other NNRTIs

The in vitro activity of NNRTIs is typically measured by the concentration of the drug required to inhibit 50% of viral replication (IC50 or EC50). The following tables summarize the in vitro efficacy of this compound and other prominent NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutants.

Table 1: In Vitro Efficacy (IC50/EC50 in nM) Against Wild-Type HIV-1

DrugIC50/EC50 (nM) Range against Wild-Type HIV-1
This compound 22 - 66[1]
Nevirapine (B1678648) 10 - 100
Efavirenz 1 - 5
Etravirine (B1671769) 0.5 - 2
Rilpivirine 0.1 - 1[2]

Table 2: Fold Change in IC50/EC50 Against Key NNRTI-Resistant HIV-1 Mutants

MutationThis compoundNevirapineEfavirenzEtravirineRilpivirine
K103N >100>100>20[3][4]<3<3
Y181C >100>1002-5[3][4]>10>10
L100I >50>50>503-102-5
E138K ---2-5>10[5]
P236L >100HypersusceptibleHypersusceptible--

Note: Fold change is the ratio of the IC50/EC50 for the mutant virus to that of the wild-type virus. A higher fold change indicates greater resistance. Data is compiled from multiple sources and represents approximate ranges.

The data clearly indicates that while this compound is effective against wild-type HIV-1, its efficacy is severely compromised by common NNRTI resistance mutations such as K103N and Y181C.[1] Notably, the P236L mutation, which confers high-level resistance to this compound, can result in hypersensitivity to other NNRTIs like nevirapine and efavirenz.[1] Second-generation NNRTIs, etravirine and rilpivirine, generally retain greater activity against strains with common first-generation NNRTI resistance mutations.

Experimental Protocols

The in vitro efficacy data presented in this guide is primarily generated using phenotypic drug susceptibility assays. A widely used method is the PhenoSense™ assay.

Detailed Methodology for PhenoSense™ HIV Drug Susceptibility Assay:

  • Sample Collection and RNA Extraction: Plasma is collected from patients with a viral load of at least 500 copies/mL.[6][7][8][9][10] Viral RNA is then extracted from the plasma sample.

  • Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The protease and reverse transcriptase regions of the HIV-1 pol gene are then amplified from the cDNA using polymerase chain reaction (PCR).[11]

  • Generation of Recombinant Virus: The amplified patient-derived protease and reverse transcriptase gene segments are inserted into a modified HIV-1 vector that lacks these regions but contains a luciferase reporter gene.

  • Transfection and Virus Production: The recombinant vector DNA is transfected into host cells. These cells then produce virus particles that contain the patient's protease and reverse transcriptase enzymes.

  • Infection and Drug Treatment: Target cells are infected with the recombinant virus particles in the presence of serial dilutions of the antiretroviral drugs being tested, including this compound and other NNRTIs.[6][12] A control infection is performed without any drug.

  • Measurement of Viral Replication: After a single round of replication, the amount of luciferase produced by the infected cells is measured.[6][11][12] The light output is directly proportional to the extent of viral replication.

  • Data Analysis and IC50/EC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated by comparing the luciferase activity in the presence of the drug to the activity in the no-drug control. The fold change in resistance is determined by comparing the IC50/EC50 of the patient's virus to that of a wild-type reference virus.[11]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (RT) cluster_Substrates Substrates ActiveSite Catalytic Active Site ProviralDNA Proviral DNA ActiveSite->ProviralDNA Synthesizes ActiveSite->ProviralDNA Inhibits Synthesis NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite Induces Conformational Change ViralRNA Viral RNA Template ViralRNA->ActiveSite Binds dNTPs Deoxynucleoside Triphosphates (dNTPs) dNTPs->ActiveSite Incorporated This compound This compound (NNRTI) This compound->NNIBP Binds to PhenoSense_Workflow start Patient Plasma Sample (Viral Load ≥500 copies/mL) rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification (Protease & RT genes) rna_extraction->rt_pcr recombinant_vector 3. Ligation into Luciferase Vector rt_pcr->recombinant_vector transfection 4. Transfection into Host Cells recombinant_vector->transfection virus_production 5. Production of Recombinant Virus transfection->virus_production infection 6. Infection of Target Cells with Drug Dilutions virus_production->infection luciferase_assay 7. Luciferase Assay infection->luciferase_assay data_analysis 8. Data Analysis (IC50/EC50 & Fold Change) luciferase_assay->data_analysis end Drug Susceptibility Profile data_analysis->end

References

Delavirdine vs. Efavirenz: A Comparative Analysis of Induced HIV-1 Reverse Transcriptase Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the mutation profiles induced by the non-nucleoside reverse transcriptase inhibitors (NNRTIs) delavirdine (B1662856) and efavirenz (B1671121). This report synthesizes data from key clinical studies to provide a comprehensive overview of resistance development associated with these two antiretroviral agents.

This guide presents a comparative analysis of the genetic mutations in the HIV-1 reverse transcriptase (RT) enzyme that are induced by this compound and efavirenz. Understanding the distinct resistance pathways selected by these drugs is crucial for the development of more robust antiretroviral therapies and for optimizing treatment strategies for HIV-1 infected individuals.

Executive Summary

This compound and efavirenz, both first-generation NNRTIs, share a mechanism of action by binding to a hydrophobic pocket in the HIV-1 RT. However, the selective pressure exerted by each drug leads to the emergence of distinct patterns of resistance-associated mutations.

The most prominent mutation associated with efavirenz failure is K103N, occurring in a high percentage of patients.[1][2] While K103N also confers cross-resistance to this compound, this compound monotherapy is associated with a broader range of primary mutations, including Y181C and, less frequently, P236L.[3][4][5] The P236L mutation is notable as it can confer hypersensitivity to other NNRTIs.[3][4][5]

This guide provides a quantitative summary of the prevalence of these key mutations, details the experimental methodologies used to identify them, and visualizes the resistance pathways and experimental workflows.

Quantitative Data on Induced Mutations

The following tables summarize the frequency of key resistance mutations observed in clinical trials for patients failing therapy with this compound or efavirenz.

Table 1: Frequency of Key Resistance Mutations in Patients Failing this compound Therapy (ACTG 260 Trial) [6]

MutationFrequency (%)Notes
K103N (alone)48%Confers cross-resistance to other NNRTIs.
Y181C (alone)10%Confers high-level resistance to this compound and nevirapine (B1678648).
K103N + Y181C30%Combination of two major resistance mutations.
P236L<10%Confers resistance to this compound but may increase susceptibility to other NNRTIs.[3][4][5]
V106A3%

Data from a study of patients on this compound monotherapy.[6]

Table 2: Frequency of Key Resistance Mutations in Patients Failing Efavirenz Therapy

MutationFrequency (%)Study/Notes
K103N~90%Observed in phase II clinical studies of efavirenz combination therapy.[1][2]
K103N~50%General frequency in patients failing efavirenz.[7]
K103N83%Comparison study with nevirapine (CRF01_AE subtype).[6][8]
V108IFrequently ObservedOften in combination with other NNRTI mutations.[1]
P225HFrequently ObservedOften in combination with other NNRTI mutations.[1]
L100IObservedAlso contributes to resistance.[1]
G190A/S/EObserved[1]
Y181C<5%Occurs less frequently with efavirenz compared to nevirapine.[7]

Frequencies can vary depending on the patient population, viral subtype, and treatment regimen.

Experimental Protocols

The identification and characterization of drug resistance mutations rely on two primary methodologies: genotypic and phenotypic assays.

Genotypic Resistance Testing: Sanger Sequencing

Genotypic assays are the standard method for identifying drug resistance mutations in clinical practice.[7] The most common technique is Sanger sequencing of the HIV-1 pol gene, which encodes the reverse transcriptase and protease enzymes.

Methodology Overview:

  • Viral RNA Extraction: HIV-1 RNA is isolated from patient plasma samples. A viral load of at least 500-1000 copies/mL is generally required for successful amplification.

  • Reverse Transcription and PCR Amplification (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using polymerase chain reaction (PCR). Often, a nested PCR approach is used to increase the sensitivity and specificity of the amplification.

  • Sequencing: The amplified PCR product is sequenced using the Sanger dideoxy method. This process determines the precise nucleotide sequence of the RT gene.

  • Sequence Analysis: The patient-derived sequence is compared to a wild-type reference sequence to identify mutations. These mutations are then cross-referenced with databases of known drug resistance mutations (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.

Phenotypic Susceptibility Testing: Recombinant Virus Assay

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The recombinant virus assay is a common method that avoids the need to culture the patient's original virus, which can be a lengthy and selective process.[1]

Methodology Overview:

  • Amplification of Patient-Derived RT Gene: As with genotypic testing, the RT-coding region is amplified from patient plasma viral RNA.

  • Creation of Recombinant Virus: The amplified patient-derived RT gene is inserted into a standardized laboratory clone of HIV-1 that has had its own RT gene removed. This creates a panel of recombinant viruses, each containing the RT sequence from the patient's viral population.

  • Cell Culture and Drug Exposure: These recombinant viruses are then used to infect susceptible cells in culture. The infected cells are exposed to a range of concentrations of the antiretroviral drug being tested (e.g., this compound or efavirenz).

  • Measurement of Viral Replication: The extent of viral replication at each drug concentration is measured, often by quantifying the production of a viral protein (like p24 antigen) or the activity of a reporter gene (like luciferase) that has been engineered into the viral vector.

  • Determination of IC50: The drug concentration that inhibits viral replication by 50% (the IC50) is calculated. The IC50 of the patient's virus is then compared to the IC50 of a wild-type reference virus to determine the fold-change in resistance.

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: NNRTI Resistance Development Pathway cluster_0 HIV-1 Replication Cycle cluster_1 Antiretroviral Therapy cluster_2 Emergence of Resistance Wild-Type HIV-1 Wild-Type HIV-1 Reverse Transcription Reverse Transcription Wild-Type HIV-1->Reverse Transcription Proviral DNA Proviral DNA Reverse Transcription->Proviral DNA Viral Replication Viral Replication Proviral DNA->Viral Replication Viral Replication->Wild-Type HIV-1 RT Mutations K103N, Y181C, P236L, etc. Viral Replication->RT Mutations Selective Pressure This compound This compound NNRTI Binding to RT NNRTI Binding to RT This compound->NNRTI Binding to RT Efavirenz Efavirenz Efavirenz->NNRTI Binding to RT Inhibition of Reverse Transcription Inhibition of Reverse Transcription NNRTI Binding to RT->Inhibition of Reverse Transcription Inhibition of Reverse Transcription->Reverse Transcription Drug-Resistant HIV-1 Drug-Resistant HIV-1 Continued Replication Continued Replication Drug-Resistant HIV-1->Continued Replication RT Mutations->Drug-Resistant HIV-1

Caption: NNRTI mechanism of action and the development of drug resistance.

Figure 2: Experimental Workflow for Mutation Analysis cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay Patient Plasma Sample Patient Plasma Sample Viral RNA Extraction Viral RNA Extraction Patient Plasma Sample->Viral RNA Extraction RT-PCR of pol gene RT-PCR of pol gene Viral RNA Extraction->RT-PCR of pol gene Amplified RT DNA Amplified RT DNA RT-PCR of pol gene->Amplified RT DNA Sanger Sequencing Sanger Sequencing Amplified RT DNA->Sanger Sequencing Cloning into RT-deleted vector Cloning into RT-deleted vector Amplified RT DNA->Cloning into RT-deleted vector Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis Mutation Profile Mutation Profile Sequence Analysis->Mutation Profile Generation of Recombinant Virus Generation of Recombinant Virus Cloning into RT-deleted vector->Generation of Recombinant Virus Cell Culture with Drug Titration Cell Culture with Drug Titration Generation of Recombinant Virus->Cell Culture with Drug Titration Measure Viral Replication (IC50) Measure Viral Replication (IC50) Cell Culture with Drug Titration->Measure Viral Replication (IC50) Fold-Resistance Fold-Resistance Measure Viral Replication (IC50)->Fold-Resistance

Caption: Workflow for genotypic and phenotypic resistance testing.

References

Safety Operating Guide

Proper Disposal of Delavirdine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound Disposal: A Step-by-Step Protocol

While this compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a definitive hazardous waste determination should be made by your institution's Environmental Health and Safety (EHS) department. Lacking a specific determination, it is prudent to manage this compound as a non-hazardous pharmaceutical waste.

Step 1: Segregation

Proper segregation is the foundation of safe laboratory waste management.

  • Non-Hazardous Pharmaceutical Waste: Unused, expired, or partially used this compound that has not been in contact with any other hazardous materials should be segregated into a designated, clearly labeled container for non-hazardous pharmaceutical waste.[2]

  • Trace-Contaminated Items: Labware (e.g., vials, flasks, pipettes) with trace amounts of this compound should also be disposed of in the non-hazardous pharmaceutical waste stream.

  • Grossly Contaminated Items: Materials heavily contaminated with this compound should be managed as non-hazardous pharmaceutical waste.

  • Mixed Waste: If this compound is mixed with a listed or characteristic hazardous waste, it must be disposed of as hazardous waste, following your institution's specific procedures for that waste stream.

Step 2: Containment

Proper containment prevents accidental exposure and environmental contamination.

  • Use a designated, leak-proof, and puncture-resistant container clearly labeled "Non-Hazardous Pharmaceutical Waste."[2]

  • Ensure the container is kept closed when not in use.

  • Store the container in a secure, designated area away from general laboratory traffic.

Step 3: Disposal

The final disposal of this compound waste must be conducted through your institution's established waste management program.

  • Contact EHS: Arrange for the pickup and disposal of the non-hazardous pharmaceutical waste container through your institution's EHS department or designated waste management vendor.

  • Incineration: The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a licensed facility.[2]

  • Landfilling (Not Recommended): Avoid landfilling as a disposal method for pharmaceutical waste to prevent environmental contamination.[2]

  • Sewer Disposal (Prohibited): Do not dispose of this compound down the drain. This practice can lead to the contamination of water systems.

Regulatory Overview for Pharmaceutical Waste

The disposal of pharmaceutical waste is governed by several federal and state agencies. Researchers must be aware of these regulations to ensure compliance.

Regulatory BodyRegulationKey Requirements for Laboratories
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Governs the identification, management, and disposal of hazardous waste.[1][3]
Drug Enforcement Administration (DEA) Controlled Substances ActRegulates the disposal of controlled substances. (Note: this compound is not a controlled substance).
Occupational Safety and Health Administration (OSHA) Hazard Communication StandardRequires employers to inform employees about the hazards of chemicals in the workplace.
State and Local Regulations Varies by locationMay have more stringent requirements than federal regulations.

Experimental Protocols Cited

This guidance is based on established best practices for the disposal of pharmaceutical waste in a laboratory setting. No specific experimental protocols for this compound disposal were cited in the provided search results. The procedures outlined are derived from general guidelines for chemical and pharmaceutical waste management.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DelavirdineDisposal cluster_assessment Assessment cluster_pathways Disposal Pathways cluster_final Final Disposition start This compound Waste Generated is_mixed Is it mixed with hazardous waste? start->is_mixed hazardous_waste Dispose as Hazardous Waste (Follow Institutional Protocol) is_mixed->hazardous_waste Yes non_hazardous_waste Segregate as Non-Hazardous Pharmaceutical Waste is_mixed->non_hazardous_waste No contain Contain in a labeled, leak-proof container non_hazardous_waste->contain contact_ehs Contact EHS for Pickup and Disposal contain->contact_ehs incineration Incineration contact_ehs->incineration

This compound Disposal Decision Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Delavirdine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and research, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Delavirdine, a non-nucleoside reverse transcriptase inhibitor. The following procedural guidance is designed to be a critical resource for scientists, fostering a culture of safety and building trust in laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound mesylate presents several health hazards that necessitate the use of appropriate personal protective equipment.[1] The primary routes of exposure are inhalation, ingestion, and skin contact.[1]

Summary of Hazards:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity - oral 4Harmful if swallowed.[1]
H312Acute toxicity - dermal 4Harmful in contact with skin.[1]
H332Acute toxicity - inhalation 4Harmful if inhaled.[1]
H315Skin irritation 2Causes skin irritation.[1]
H319Eye irritation 2ACauses serious eye irritation.[1]
H335Specific target organ toxicity (single exposure) 3May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

  • Respiratory Protection: An appropriate respirator should be worn to prevent inhalation of the powder.[2]

  • Eye Protection: Safety glasses or goggles are essential to protect against eye irritation.[1]

  • Hand Protection: Chemical-resistant gloves must be worn. It is recommended to wear two pairs of gloves when compounding, administering, and disposing of hazardous drugs.[3]

  • Skin and Body Protection: A lab coat or protective gown should be worn to prevent skin contact.[3]

Safe Handling and Engineering Controls

Proper handling procedures and engineering controls are critical to minimize exposure to this compound.

Operational Plan:

  • Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or other containment system.[1]

  • Dispensing and Weighing: Handle the substance with care to avoid dust formation. Use appropriate tools for weighing and transferring the powder.

  • Solution Preparation: When preparing solutions, add the powder to the solvent slowly to prevent splashing. This compound tablets can be dispersed in water.[4][5]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory area.[3]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following steps should be taken:

Spill Response:

  • Evacuate: Clear the immediate area of the spill.

  • Contain: Cover the spill with an absorbent material to prevent its spread.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) - Respirator - Eye Protection - Gloves (Double) - Lab Coat/Gown B Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) A->B C Carefully Weigh and Dispense this compound Powder B->C Proceed with Caution D Prepare Solution (if applicable) C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F Post-Experiment G Segregate and Label Hazardous Waste F->G H Dispose of Waste per Institutional Guidelines G->H I Remove and Dispose of PPE H->I J Thoroughly Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。